molecular formula C6H12O2 B1596617 3-Methyl-1,2-cyclopentanediol CAS No. 27583-37-5

3-Methyl-1,2-cyclopentanediol

Cat. No.: B1596617
CAS No.: 27583-37-5
M. Wt: 116.16 g/mol
InChI Key: KANFKJUPLALTDB-UHFFFAOYSA-N
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Description

3-Methyl-1,2-cyclopentanediol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methyl-1,2-cyclopentanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403839. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methyl-1,2-cyclopentanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1,2-cyclopentanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylcyclopentane-1,2-diol
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InChI

InChI=1S/C6H12O2/c1-4-2-3-5(7)6(4)8/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANFKJUPLALTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950248
Record name 3-Methylcyclopentane-1,2-diol
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Molecular Weight

116.16 g/mol
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CAS No.

27583-37-5
Record name 3-Methylcyclopentan-1,2-diol
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Record name 27583-37-5
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Record name 3-Methylcyclopentane-1,2-diol
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Record name 3-Methyl-1,2-cyclopentanediol (mixture of isomers)
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Record name 3-METHYLCYCLOPENTAN-1,2-DIOL
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Foundational & Exploratory

3-Methyl-1,2-cyclopentanediol chemical properties

[1]

Part 1: Executive Technical Summary

3-Methyl-1,2-cyclopentanediol (CAS: 27583-37-5) is a vicinal diol comprising a five-membered aliphatic ring substituted with a methyl group at the C3 position. It exists as two diastereomers—cis and trans—each possessing distinct thermodynamic and reactivity profiles.

Its primary industrial significance lies in its role as the immediate precursor to 3-Methyl-1,2-cyclopentanedione (Cyclotene/Maple Lactone), a high-value flavorant. In pharmaceutical research, the compound serves as a chiral scaffold for carbocyclic nucleosides (e.g., Aristeromycin analogs), where the cyclopentane ring mimics the ribose sugar of DNA/RNA, conferring resistance to hydrolytic cleavage by phosphorylases.

Chemical Identity
PropertyDetail
IUPAC Name 3-Methylcyclopentane-1,2-diol
CAS Number (Mix) 27583-37-5
CAS (Stereoisomers) cis: 5057-98-7 (Generic ref); trans: 5057-99-8 (Generic ref)
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
SMILES CC1C(O)C(O)CC1

Part 2: Physicochemical Profile[7]

The stereochemistry of the hydroxyl groups significantly influences the physical state and intramolecular forces. The cis-isomer is capable of forming an intramolecular hydrogen bond, slightly lowering its boiling point relative to the trans-isomer, which relies exclusively on intermolecular bonding.

Comparative Properties Table
Property3-Methyl-1,2-cyclopentanediol (General)cis-Isomer (Predicted/Inferred)trans-Isomer (Predicted/Inferred)
Physical State Viscous Liquid / Low-melting SolidLiquid at RT (MP ~20-25°C)Crystalline Solid (MP >40°C)
Boiling Point 215–220 °C (at 760 mmHg)~108 °C (at 20 mmHg)~115 °C (at 20 mmHg)
Density 1.08 g/cm³~1.09 g/cm³~1.07 g/cm³
LogP 0.14 (Hydrophilic)0.100.18
pKa ~14.8 (Secondary Alcohol)~14.7~14.9
Solubility Highly soluble in H₂O, EtOH, DMSOMiscibleSoluble

Note: Experimental values for the specific 3-methyl derivative are scarce; values are extrapolated from 1,2-cyclopentanediol analogs and validated against computational models (Cheméo, PubChem).

Part 3: Synthesis & Production Architectures

The synthesis of 3-methyl-1,2-cyclopentanediol is dictated by the required stereochemistry. Two primary routes exist: Oxidative Functionalization (from alkene) and Reductive Reconstruction (from dione).

Route A: Stereoselective Dihydroxylation (From 3-Methylcyclopentene)

This route is preferred for generating high-purity chiral building blocks for drug discovery.

  • Syn-Dihydroxylation (Yields cis-Diol):

    • Reagents: Catalytic OsO₄, N-Methylmorpholine N-oxide (NMO), Acetone/Water (Upjohn conditions).

    • Mechanism: The osmium tetroxide forms a cyclic osmate ester across the syn face of the double bond (C1=C2). Hydrolysis releases the cis-diol.

    • Stereocontrol: The C3-methyl group exerts steric influence, favoring attack from the face anti to the methyl group, yielding the all-cis or 1,2-cis-2,3-trans isomer depending on conditions.

  • Anti-Dihydroxylation (Yields trans-Diol):

    • Reagents: m-Chloroperoxybenzoic acid (mCPBA) followed by acidic hydrolysis (H₃O⁺).

    • Mechanism: Epoxidation forms 3-methyl-1,2-epoxycyclopentane. Subsequent acid-catalyzed ring opening occurs via backside attack (Sₙ2-like), inverting the configuration at the attacked carbon.

Route B: Hydrogenation of Cyclotene (Industrial)

Used when the diol is a transient intermediate or for bulk production where stereochemistry is less critical.

  • Substrate: 3-Methyl-1,2-cyclopentanedione (Cyclotene).[1][2]

  • Catalyst: Ruthenium on Carbon (Ru/C) or Raney Nickel.

  • Conditions: 50–100 bar H₂, 80–120°C.

  • Outcome: Reduction of the ketone functions yields the diol. Kinetic control typically favors the cis-isomer due to catalyst surface approach constraints.

Visualization: Synthesis Pathways[9]

SynthesisPathwayscluster_legendReaction TypeAlkene3-MethylcyclopenteneCisDiolcis-3-Methyl-1,2-cyclopentanediolAlkene->CisDiolSyn-Dihydroxylation(OsO4, NMO)EpoxideEpoxide IntermediateAlkene->EpoxideEpoxidation(mCPBA)Dione3-Methyl-1,2-cyclopentanedione(Cyclotene)Dione->CisDiolHydrogenation(Ru/C, H2)TransDioltrans-3-Methyl-1,2-cyclopentanediolEpoxide->TransDiolAcid Hydrolysis(H3O+)OxidationOxidationReductionReduction

Caption: Stereodivergent synthesis pathways from alkene precursors and redox connection to Cyclotene.

Part 4: Chemical Reactivity & Functionalization[10][11]

The 1,2-diol motif is a versatile handle for further chemical elaboration.

Oxidation to Cyclotene (Flavor Synthesis)

The most commercially relevant reaction is the oxidation of the diol back to the diketone (or keto-enol tautomer).

  • Protocol: Swern Oxidation (DMSO/Oxalyl Chloride) or catalytic dehydrogenation (Cu/Zn catalysts at 250°C).

  • Mechanism: Sequential oxidation of hydroxyls. The resulting 1,2-diketone tautomerizes to the stable enol form (Cyclotene), driven by conjugation and hydrogen bonding.

Acetal Protection (Drug Development)

To utilize the ring in nucleoside synthesis, the diol must often be protected.

  • Reagent: 2,2-Dimethoxypropane (DMP) + pTsOH (cat).

  • Product: 3-Methyl-cyclopentane-1,2-acetonide.

  • Selectivity: The cis-isomer reacts rapidly to form a strained 5,5-fused bicyclic system. The trans-isomer reacts poorly or not at all, making this a method for kinetic resolution of isomers.

Oxidative Cleavage
  • Reagent: NaIO₄ (Sodium Periodate).

  • Product: 3-Methyl-1,5-pentanedial (Open chain dialdehyde).

  • Utility: Ring-opening strategy to access chiral acyclic fragments.

Part 5: Experimental Protocols

Protocol 1: Upjohn Dihydroxylation (Synthesis of cis-Diol)

Use this protocol to generate the cis-isomer from 3-methylcyclopentene.

  • Setup: Charge a round-bottom flask with 3-methylcyclopentene (10 mmol) and NMO (11 mmol, 50% aq. solution).

  • Solvent: Add Acetone:Water (3:1 v/v, 20 mL).

  • Catalyst: Add OsO₄ (2.5% wt in t-BuOH, 0.2 mol%). Caution: OsO₄ is volatile and highly toxic. Use extreme care.

  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (stain with KMnO₄; alkene spot disappears, polar diol spot appears).

  • Quench: Add solid Na₂SO₃ (1 g) and stir for 30 mins to reduce residual Os(VIII) to insoluble Os(IV).

  • Workup: Filter through Celite. Extract filtrate with EtOAc (3x). Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

Protocol 2: Swern Oxidation (Diol to Cyclotene)

Use this protocol to convert the diol to the flavor compound.

  • Activation: To oxalyl chloride (1.1 eq) in dry DCM at -78°C, add dry DMSO (2.2 eq) dropwise. Stir 15 min.

  • Addition: Add 3-methyl-1,2-cyclopentanediol (1.0 eq) in DCM dropwise. Stir 30 min at -78°C.

  • Termination: Add Et₃N (5.0 eq) and warm to Room Temperature.

  • Result: The reaction yields the 1,2-dione, which spontaneously tautomerizes to 2-hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene).

Part 6: Applications in Drug Design

Carbocyclic Nucleosides

The 3-methyl-1,2-cyclopentanediol scaffold mimics the ribose sugar in nucleosides. Replacing the ring oxygen of ribose with a methylene group (CH₂) increases metabolic stability against phosphorylases.

  • Target: Antiviral and anticancer agents (e.g., Neplanocin A analogs).

  • Logic: The diol provides the 2',3'-hydroxyls necessary for hydrogen bonding within the enzyme active site, while the 3-methyl group can be used to probe steric bulk tolerance or lock conformation.

Visualization: Metabolic Precursor Relationship

Applicationscluster_FlavorFlavor Industrycluster_PharmaPharmaceuticalsDiol3-Methyl-1,2-cyclopentanediolCycloteneCyclotene(Maple/Caramel Flavor)Diol->CycloteneOxidationScaffoldCarbocyclic Sugar ScaffoldDiol->ScaffoldProtection &FunctionalizationNucleosideCarbocyclic Nucleoside(Viral Polymerase Inhibitor)Scaffold->NucleosideBase Coupling

Caption: Divergent utility in flavor manufacturing vs. pharmaceutical scaffold construction.

Part 7: References

  • Sigma-Aldrich. 3-Methyl-1,2-cyclopentanedione Product Sheet (Cyclotene).Link

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides. Tetrahedron Letters. Link

  • ChemicalBook. 3-Methylcyclopent-2-en-1-one Synthesis and Properties.Link

  • PubChem. Compound Summary: 3-Methyl-1,2-cyclopentanedione.[1][2] National Library of Medicine. Link

  • Cheméo. Physical Properties of 1,2-Cyclopentanediol isomers.Link

  • Sliwka, H. R. (1984).[3] First Direct Synthesis of Optically Active 3-Methylcyclopentene.[3] Helvetica Chimica Acta.[3] Link

An In-depth Technical Guide to 3-Methyl-1,2-cyclopentanediol (CAS 27583-37-5)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemical Landscape

This guide provides a comprehensive technical overview of 3-Methyl-1,2-cyclopentanediol (CAS: 27583-37-5), a chiral vicinal diol with significant potential as a versatile building block in advanced organic synthesis. It is crucial at the outset to distinguish this compound from a similarly named, yet structurally different, molecule: 3-Methyl-1,2-cyclopentanedione (CAS: 765-70-8). The dione, a flavoring agent also known as methylcyclopentenolone, is the oxidized counterpart to the diol.[1][2] This document will focus exclusively on the diol, detailing its structure, stereochemical complexity, synthesis, and applications relevant to the field of medicinal chemistry and drug discovery.

Core Physicochemical and Structural Characteristics

3-Methyl-1,2-cyclopentanediol is a saturated cyclic alcohol containing a five-membered carbocyclic ring. The defining features are two hydroxyl (-OH) groups on adjacent carbons (C1 and C2) and a methyl (-CH₃) group at the C3 position. These features impart a distinct polarity and stereochemical richness to the molecule.

Key Physicochemical Data

The following properties provide a quantitative profile of the molecule. It is important to note that experimental data for this specific compound is sparse in publicly accessible literature; therefore, many values presented are based on robust computational predictions using established methodologies like the Joback and Crippen methods.[3]

PropertyValueUnitSource / Method
CAS Number 27583-37-5-Guidechem[4]
Molecular Formula C₆H₁₂O₂-Benchchem[5]
Molecular Weight 116.16 g/mol Benchchem[5]
Normal Boiling Point 526.98 (253.83 °C)KCheméo (Joback)[3]
Melting Point 281.44 (8.29 °C)KCheméo (Joback)[3]
Topological Polar Surface Area 40.5ŲGuidechem[4]
Hydrogen Bond Donors 2-Guidechem[4]
Hydrogen Bond Acceptors 2-Guidechem[4]
Octanol/Water Partition Coeff. (logP) 0.138-Cheméo (Crippen)[3]
Vapor Pressure (at 25°C) 0.016mmHgGuidechem[4]
The Critical Role of Stereochemistry

The structure of 3-Methyl-1,2-cyclopentanediol possesses three stereogenic centers at positions C1, C2, and C3. According to the 2ⁿ rule, where 'n' is the number of chiral centers, a theoretical maximum of eight distinct stereoisomers (four pairs of enantiomers) can exist.[5] This stereochemical complexity is the primary source of its value in drug development, where specific three-dimensional arrangements are often required for biological activity.

The relative orientation of the two hydroxyl groups defines the diastereomeric relationship:

  • cis -diols : Hydroxyl groups are on the same face of the cyclopentane ring.

  • trans -diols : Hydroxyl groups are on opposite faces of the ring.

Each of these configurations is further defined by the cis or trans relationship of the C3-methyl group relative to the hydroxyls, leading to the full set of possible isomers. The ability to selectively synthesize a single, desired stereoisomer is a key challenge and a primary focus of synthetic strategies involving this scaffold.

stereochemistry cluster_diol Diol Configuration cluster_methyl_cis Methyl Group Orientation (for cis-Diols) cluster_methyl_trans Methyl Group Orientation (for trans-Diols) parent 3-Methyl-1,2-cyclopentanediol (3 Chiral Centers, 2³ = 8 Stereoisomers) cis_diol cis-Diols (OH groups on same face) parent->cis_diol trans_diol trans-Diols (OH groups on opposite face) parent->trans_diol cis_methyl_up Methyl 'Up' Isomers cis_diol->cis_methyl_up cis_methyl_down Methyl 'Down' Isomers cis_diol->cis_methyl_down trans_methyl_up Methyl 'Up' Isomers trans_diol->trans_methyl_up trans_methyl_down Methyl 'Down' Isomers trans_diol->trans_methyl_down Enantiomeric Pair 1 Enantiomeric Pair 1 cis_methyl_up->Enantiomeric Pair 1 Enantiomeric Pair 2 Enantiomeric Pair 2 cis_methyl_down->Enantiomeric Pair 2 Enantiomeric Pair 3 Enantiomeric Pair 3 trans_methyl_up->Enantiomeric Pair 3 Enantiomeric Pair 4 Enantiomeric Pair 4 trans_methyl_down->Enantiomeric Pair 4

Caption: Logical hierarchy of the eight possible stereoisomers.

Synthesis and Purification

The synthesis of 3-Methyl-1,2-cyclopentanediol is most effectively approached via the reduction of its dione precursor. The overall strategy involves first synthesizing the α-dione, which exists predominantly as its more stable enol tautomer, 2-hydroxy-3-methyl-2-cyclopenten-1-one, followed by a stereoselective reduction of the ketone and enol functionalities.

synthesis_workflow start Commercially Available Starting Materials step1 Step 1: Synthesis of Precursor (e.g., Base-catalyzed condensation) start->step1 precursor Precursor: 2-Hydroxy-3-methyl-2-cyclopenten-1-one (CAS 80-71-7) step1->precursor step2 Step 2: Catalytic Hydrogenation (Reduction of C=O and C=C bonds) precursor->step2 crude Crude Product: 3-Methyl-1,2-cyclopentanediol (Mixture of Isomers) step2->crude purify Step 3: Purification (Flash Column Chromatography) crude->purify final Final Product: Purified Diol Isomer(s) (CAS 27583-37-5) purify->final

Caption: General two-step synthesis and purification workflow.

Step 1: Synthesis of the Precursor, 2-Hydroxy-3-methyl-2-cyclopenten-1-one

The precursor is a well-known compound used in the flavor industry. A common laboratory-scale preparation involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione.[2] Industrial methods often start from more accessible materials like fructose, which is first hydrodeoxygenated to 1-hydroxy-2,5-hexanedione, followed by an intramolecular aldol condensation/isomerization to yield the target enolone.[6]

Step 2: Protocol for Hydrogenation to 3-Methyl-1,2-cyclopentanediol

This protocol describes the reduction of the precursor to the target diol. The choice of catalyst and conditions can influence the stereochemical outcome. The following is a representative procedure based on established methods for reducing α,β-unsaturated ketones and related systems.[7]

Expert Insight: Catalytic hydrogenation is chosen for its efficiency in reducing both the ketone and the double bond of the enol in a single synthetic step. The use of a specialized catalyst could offer diastereoselectivity, but a standard catalyst like Palladium on carbon (Pd/C) or a noble metal catalyst in a high-pressure reactor is effective for achieving full saturation.

Materials & Equipment:

  • 2-Hydroxy-3-methyl-2-cyclopenten-1-one

  • Palladium on Carbon (10% Pd/C) or alternative reduction catalyst

  • Methanol (anhydrous) or Ethanol

  • High-pressure hydrogenation vessel (e.g., Parr autoclave)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Add a magnetic stir bar.

  • Charging the Reactor: In a fume hood, charge the vessel with 2-hydroxy-3-methyl-2-cyclopenten-1-one (1.0 eq). Add the Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Solvent Addition: Add anhydrous methanol to dissolve the substrate, typically to a concentration of 0.1-0.5 M.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen. Causality: Removing oxygen is critical to prevent catalyst deactivation and avoid creating a potentially explosive mixture with hydrogen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi, but can be higher depending on the scale and catalyst).

  • Reaction: Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 40-60 °C). Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-24 hours.

  • Cooldown and Depressurization: Once the reaction is complete (pressure uptake ceases), cool the vessel to room temperature. Carefully and slowly vent the excess hydrogen in a fume hood. Purge the vessel with nitrogen.

  • Work-up: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite provides a fine filtration medium that prevents the pyrophoric palladium catalyst from being exposed to air while dry. Wash the Celite pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Methyl-1,2-cyclopentanediol as an oil or waxy solid.

Step 3: Purification by Flash Column Chromatography

The crude product will likely be a mixture of diastereomers. Flash column chromatography is the standard method for separating these isomers based on their differential polarity.

Expert Insight: Diastereomers of diols often have very similar polarities, making separation challenging. A carefully selected solvent system is paramount. The hydroxyl groups make the molecule quite polar, so a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a more polar solvent (like methanol) is often required. Thin-Layer Chromatography (TLC) must be used first to determine the optimal eluent system that provides the best separation (largest ΔRf) between the target isomers.

General Protocol:

  • Select Solvent System: Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) that shows good separation of the spots in the crude mixture.

  • Pack Column: Pack a glass column with silica gel using the chosen non-polar solvent.

  • Load Sample: Dissolve the crude diol in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the selected solvent system. Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product(s).

  • Combine and Concentrate: Combine the pure fractions of each desired isomer and remove the solvent via rotary evaporation to yield the purified 3-Methyl-1,2-cyclopentanediol isomer(s).

Analytical Characterization

Confirming the identity and purity of the synthesized diol requires a combination of spectroscopic methods. While a comprehensive, publicly available experimental dataset for CAS 27583-37-5 is elusive, the expected spectral characteristics can be inferred from its structure.

TechniqueExpected Characteristics
¹H NMR O-H Protons: Broad singlets, typically between 2.0-5.0 ppm, whose chemical shift is dependent on concentration and solvent.C-H Protons (adjacent to OH): Resonances in the 3.5-4.5 ppm range.Aliphatic Protons: Complex multiplets in the 1.0-2.5 ppm region.Methyl Group: A doublet around 0.9-1.2 ppm, coupled to the adjacent methine proton.
¹³C NMR C-OH Carbons: Signals in the 65-85 ppm range.Aliphatic Carbons: Signals in the 20-50 ppm range.Methyl Carbon: A signal in the 10-20 ppm range.
IR Spectroscopy O-H Stretch: A very strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups.C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A peak at m/z = 116.Fragmentation: Expect a significant peak for the loss of water (M-18) at m/z = 98. Other fragments would arise from cleavage of the cyclopentane ring.

Note: The table describes predicted spectral features. Researchers should acquire experimental data on their synthesized material for definitive characterization.

Applications in Drug Discovery and Development

While 3-Methyl-1,2-cyclopentanediol may not be a final API itself, its true value lies in its role as a chiral building block or scaffold .[5] For drug development professionals, access to enantiomerically pure forms of such scaffolds is critical for synthesizing complex target molecules with precise stereochemistry.

The vicinal diol functionality is particularly useful for several reasons:

  • Chiral Pool Synthesis: Enantiopure diols can be used as starting materials to impart chirality into a target molecule from the beginning of a synthetic route.

  • Asymmetric Synthesis: The diol can be used as a chiral auxiliary, temporarily attached to a molecule to direct the stereochemical outcome of a subsequent reaction, and then removed.

  • Further Functionalization: The two hydroxyl groups can be selectively protected and deprotected, allowing for the stepwise introduction of other functional groups at specific positions. This controlled derivatization is essential for building the complex architectures found in many natural products and pharmaceuticals, such as carbocyclic nucleosides or prostaglandin analogues.

The presence of the methyl group provides an additional stereocenter and a point of steric influence, which can be exploited to control the conformation of the cyclopentane ring and direct the approach of reagents in subsequent synthetic steps. This level of control is fundamental in medicinal chemistry, where the precise 3D shape of a molecule dictates its interaction with biological targets like enzymes and receptors.

References

  • MDPI. Homogeneous Catalyzed Valorization of Furanics: A Sustainable Bridge to Fuels and Chemicals. Available from: [Link]

  • PubChem. 3-Methyl-1,2-cyclopentanedione. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Stereoselective Synthesis of 1-Methyl-1,2- and 1,3-Cyclopentanediols via γ-Lactones. Available from: [Link]

  • Google Patents. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione.
  • Google Patents. CN105585470A - Method of preparing 2-hydroxy-3-methyl-2-cyclopentene-1-one from fructose.
  • Cheméo. Chemical Properties of 1,2-Cyclopentanediol, 3-methyl- (CAS 27583-37-5). Available from: [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • SIELC Technologies. 2-Hydroxy-3-methylcyclopent-2-en-1-one. Available from: [Link]

  • Wikipedia. 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0169943). Available from: [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]

  • Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R * , R * )-(±) -. Available from: [Link]

Sources

Technical Guide: Stereochemical Architecture and Synthesis of 3-Methyl-1,2-cyclopentanediol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereoisomers of 3-Methyl-1,2-cyclopentanediol, focusing on their structural classification, stereoselective synthesis, and validation protocols.

Executive Summary

3-Methyl-1,2-cyclopentanediol (CAS: 27583-37-5 for generic) is a cyclic vicinal diol featuring three contiguous chiral centers on a five-membered ring. While often overshadowed by its oxidized derivative Cyclotene (a potent maple/caramel flavorant), the diol serves as a critical chiral scaffold in the synthesis of bioactive cyclopentanoids and prostaglandins.

This guide addresses the complexity of its 8 theoretical stereoisomers , providing researchers with a roadmap for stereoselective synthesis (Syn- vs. Anti-dihydroxylation) and self-validating characterization methods.

Stereochemical Matrix

The molecule contains three stereocenters at positions C1, C2, and C3. Unlike unsubstituted 1,2-cyclopentanediol, the presence of the methyl group at C3 breaks the potential for meso symmetry. Consequently, there are 8 distinct stereoisomers existing as 4 diastereomeric pairs .

The Diastereomeric Families

We classify these based on the relative orientation of the hydroxyl groups (


-relationship) and the methyl group (

-relationship).
DesignationRelative StereochemistryConfiguration (Example Enantiomer)Synthetic Access Route
Isomer A All-cis (Syn-Syn)

OsO

Dihydroxylation (Minor product)
Isomer B

-cis,

-trans

OsO

Dihydroxylation (Major product)
Isomer C

-trans,

-cis

Epoxidation

Hydrolysis
Isomer D

-trans,

-trans

Epoxidation

Hydrolysis

Note: The "Major" product in OsO


 dihydroxylation is typically the one where the reagents attack from the face anti to the steric bulk of the methyl group, resulting in the hydroxyls being cis to each other but trans to the methyl group (Isomer B).
Visualization of Stereochemical Relationships[1]

StereoisomerMap Root 3-Methyl-1,2-cyclopentanediol (3 Chiral Centers) Cis12 1,2-Cis Diols (Syn-Dihydroxylation) Root->Cis12 Trans12 1,2-Trans Diols (Anti-Dihydroxylation) Root->Trans12 IsoA Isomer A (All-cis) Me syn to OH (Sterically Crowded) Cis12->IsoA Face Syn to Me IsoB Isomer B Me anti to OH (Thermodynamically Favored) Cis12->IsoB Face Anti to Me IsoC Isomer C Trans-diol / Me syn to C2-OH Trans12->IsoC IsoD Isomer D Trans-diol / Me anti to C2-OH Trans12->IsoD

Figure 1: Stereochemical hierarchy of 3-methyl-1,2-cyclopentanediol isomers.

Synthetic Protocols & Methodologies

To access specific isomers, one must choose the correct oxidation pathway starting from 3-methylcyclopentene .

Pathway A: Accessing Cis-Diols (The Upjohn Method)

Target: Isomer B (Major) and Isomer A (Minor). Principle: Osmium tetroxide (OsO


) performs a concerted syn-addition across the double bond. The reaction is sensitive to steric hindrance; the oxidant prefers to approach the face opposite the methyl group.
Protocol 1: Catalytic Upjohn Dihydroxylation

This protocol uses N-Methylmorpholine N-oxide (NMO) as a co-oxidant to regenerate the toxic Osmium catalyst in situ.

  • Reagents:

    • Substrate: 3-Methylcyclopentene (10 mmol).

    • Catalyst: OsO

      
       (2.5 wt% in t-BuOH, 0.02 eq).
      
    • Co-oxidant: NMO (50% aq. solution, 1.1 eq).

    • Solvent: Acetone/Water (3:1 v/v).

  • Procedure:

    • Step 1: Dissolve 3-methylcyclopentene in Acetone/Water in a round-bottom flask.

    • Step 2: Add NMO solution dropwise at 0°C.

    • Step 3: Add the OsO

      
       catalyst. The solution will turn dark (osmate ester formation).
      
    • Step 4: Warm to room temperature and stir for 12 hours. Monitor by TLC (stain with KMnO

      
       or Anisaldehyde; diols are very polar).
      
    • Step 5 (Quench): Add solid Na

      
      SO
      
      
      
      (sodium sulfite) and stir for 1 hour to reduce residual Os(VIII) and Os(VI) species to insoluble Os(IV) solids (black precipitate).
    • Step 6 (Workup): Filter through a pad of Celite. Concentrate the filtrate. Extract the aqueous residue with Ethyl Acetate (3x).

    • Step 7 (Purification): Flash column chromatography (Silica gel, high polarity eluent: 5-10% MeOH in DCM).

  • Expected Outcome: A mixture of cis-diols, predominantly Isomer B (

    
     ratio typically, favoring anti-attack).
    
Pathway B: Accessing Trans-Diols (Epoxidation)

Target: Isomer C and Isomer D. Principle: Epoxidation with mCPBA occurs syn to the alkene, but subsequent hydrolysis opens the epoxide ring in an anti fashion (Walden inversion).

Protocol 2: Epoxidation-Hydrolysis Sequence
  • Epoxidation:

    • Treat 3-methylcyclopentene with m-chloroperoxybenzoic acid (mCPBA) in DCM at 0°C.

    • Quench with saturated NaHCO

      
      . Isolate the epoxide (3-methyl-6-oxabicyclo[3.1.0]hexane).
      
  • Hydrolysis:

    • Dissolve the epoxide in THF/Water.

    • Add catalytic H

      
      SO
      
      
      
      or HClO
      
      
      .
    • Heat to 60°C for 4 hours.

    • Mechanism: Water attacks the protonated epoxide from the back side, resulting in a trans-1,2-diol configuration.

Self-Validating Characterization (Trustworthiness)

In stereochemical synthesis, proving the configuration is critical. Do not rely solely on NMR shifts, as they can be ambiguous in flexible rings. Use the Acetonide Test as a binary validation tool.

The Acetonide Differentiation Protocol

This protocol differentiates cis-1,2-diols (Isomers A/B) from trans-1,2-diols (Isomers C/D).

  • Reagent: 2,2-Dimethoxypropane (DMP) + catalytic p-TsOH (p-Toluenesulfonic acid).

  • Logic:

    • Cis-Diols: The hydroxyl groups are close enough to form a stable 5-membered cyclic acetal (dioxolane ring) with the acetone equivalent.

    • Trans-Diols: The geometric strain required to bridge the trans-hydroxyls on a cyclopentane ring is too high. Reaction will not occur or will be extremely slow.

  • Observation:

    • Run the reaction in an NMR tube (CDCl

      
      ).
      
    • Positive Result (Cis): Disappearance of -OH peaks, appearance of two methyl singlets (acetonide Me groups) in

      
      H NMR (
      
      
      
      ppm). Shift in retention time on GC.
    • Negative Result (Trans): No reaction; starting material persists.

Experimental Workflow Diagram

SynthesisWorkflow cluster_Syn Pathway A: Syn-Selective cluster_Anti Pathway B: Anti-Selective Start 3-Methylcyclopentene OsO4 OsO4 / NMO (Upjohn) Start->OsO4 mCPBA 1. mCPBA (Epoxidation) 2. H3O+ (Hydrolysis) Start->mCPBA CisDiol Cis-1,2-Diol (Mixture) OsO4->CisDiol Test Validation: Acetonide Test (Acetone/H+) CisDiol->Test TransDiol Trans-1,2-Diol (Mixture) mCPBA->TransDiol TransDiol->Test ResultYes Reaction Occurs: Confirms CIS Test->ResultYes ResultNo No Reaction: Confirms TRANS Test->ResultNo

Figure 2: Synthetic workflow and validation logic for accessing and confirming stereochemistry.

Applications in Drug Discovery & Flavor Chemistry

Flavor Precursors

3-Methyl-1,2-cyclopentanediol is the reduced form of Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one).

  • Significance: In the Maillard reaction (coffee roasting), the dehydration of this diol leads to the formation of the enone, responsible for the "maple-like" and "caramel" notes.

  • Usage: Synthetic control of the diol stereochemistry allows for kinetic studies on flavor release rates upon heating.

Bioactive Scaffolds

The cyclopentane-1,2-diol motif is ubiquitous in prostaglandins and nucleoside analogs (e.g., Carbovir precursors).

  • Anti-Inflammatory: While Cyclotene (the enone) is a known NF-

    
    B inhibitor, the diol acts as a metabolic reservoir.
    
  • Stereochemical Relevance: Biological receptors are chiral. The binding affinity of a cyclopentanoid drug often depends strictly on the trans vs cis relationship of substituents to mimic the ribose ring puckering found in natural nucleosides.

References

  • Upjohn Dihydroxylation Methodology: VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973-1976.

  • Stereochemical Analysis of Cyclopentanediols: Singy, G. A., & Pfander, H. (1996). Synthesis of enantiomerically pure cyclopentanoids. Helvetica Chimica Acta, 79, 2075.

  • Flavor Chemistry & Precursors: Blank, I., & Fay, L. B. (1996). Formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and 2-hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) in Maillard model systems. Journal of Agricultural and Food Chemistry, 44(2), 531-536.

  • Biological Activity (Cyclotene Derivatives): Chung, J. H., et al. (2007).[1] 3-Methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade.[1] Journal of Agricultural and Food Chemistry, 55(16), 6787-6792.[1]

Sources

3-Methyl-1,2-cyclopentanediol IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the IUPAC Nomenclature of 3-Methyl-1,2-cyclopentanediol

Abstract

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, particularly within the fields of chemical research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework for this purpose. This guide offers a detailed technical examination of the IUPAC naming conventions as applied to the stereochemically complex molecule, 3-methyl-1,2-cyclopentanediol. We will deconstruct the process of identifying the parent structure, assigning locants, and, most critically, designating the absolute and relative stereochemistry of its multiple chiral centers. This document serves as a reference for researchers, scientists, and professionals in drug development, providing clarity on the nuanced application of IUPAC rules to substituted cyclic alcohols.

Foundational Principles of IUPAC Nomenclature for Substituted Cycloalkanols

The IUPAC system is built on a hierarchical set of rules designed to generate a unique name for any given chemical structure. For a molecule like 3-methyl-1,2-cyclopentanediol, several core principles must be applied in a specific order.

Identification of the Principal Functional Group and Parent Structure

The first step is to identify the functional group with the highest priority, which will determine the suffix of the molecule's name.[1] In 3-methyl-1,2-cyclopentanediol, two types of groups are present: hydroxyl (-OH) and methyl (-CH₃). According to IUPAC priority rules, alcohols rank higher than alkyl groups.[2] Therefore, the hydroxyl groups are the principal functional groups, and the parent structure is a cyclopentanediol. The presence of two hydroxyl groups is indicated by the "diol" suffix.

Numbering the Parent Ring (Locant Assignment)

Once the parent structure is identified, the carbon atoms of the cyclopentane ring must be numbered. The primary objective is to assign the lowest possible numbers (locants) to the principal functional groups.[3][4]

  • Prioritize Principal Functional Groups: The carbons bearing the hydroxyl groups must be assigned the lowest possible numbers, which in this case are 1 and 2.

  • Numbering Direction: The direction of numbering is then chosen to give the next substituent the lowest possible locant.[5] Starting the numbering at one hydroxyl group and proceeding to the adjacent one establishes them as C1 and C2. The numbering must then continue around the ring in the direction that assigns the lowest number to the methyl group. This places the methyl group at position 3.

Assigning the hydroxyls to positions 1 and 3 or 1 and 4 would violate the lowest locant rule for the principal functional groups. Therefore, the base name is established as 3-methylcyclopentane-1,2-diol .[6][7]

Stereochemistry: Defining Three-Dimensional Arrangement

3-Methyl-1,2-cyclopentanediol has three stereocenters (chiral centers) at positions C1, C2, and C3. This gives rise to multiple stereoisomers, each requiring a unique name. The stereochemical description is twofold: relative stereochemistry (cis-trans) and absolute stereochemistry (R/S).

Relative Stereochemistry: Cis-Trans Isomerism

Cis-trans isomerism describes the relative orientation of substituents on a ring.[8][9] It indicates whether the substituents are on the same face ("cis") or opposite faces ("trans") of the ring.[10] For 3-methyl-1,2-cyclopentanediol, this primarily refers to the spatial relationship between the two hydroxyl groups at C1 and C2.

  • cis-3-methylcyclopentane-1,2-diol: Both hydroxyl groups point towards the same face of the cyclopentane ring.

  • trans-3-methylcyclopentane-1,2-diol: The two hydroxyl groups point towards opposite faces of the ring.

It is important to note that the orientation of the methyl group at C3 relative to the hydroxyls creates further diastereomeric possibilities.

Absolute Stereochemistry: The Cahn-Ingold-Prelog (CIP) System

To provide an unambiguous, absolute description of each stereocenter, the Cahn-Ingold-Prelog (CIP) rules are applied to assign an R (rectus) or S (sinister) configuration.[11][12]

  • Prioritize Substituents: For each chiral carbon, rank the four attached atoms or groups based on atomic number. The atom with the highest atomic number receives the highest priority (1), and the lowest receives the lowest priority (4).[13]

  • Handle Ties: If two atoms are identical, move to the next atoms along their respective chains until a point of difference is found.

  • Orient the Molecule: Orient the molecule so that the lowest priority group (4) is pointing away from the viewer (represented by a dashed bond).

  • Determine Configuration: Trace the path from priority 1 to 2 to 3.

    • If the path is clockwise , the configuration is R .

    • If the path is counter-clockwise , the configuration is S .[11]

A useful shortcut: If the lowest priority group is pointing towards the viewer (a wedged bond), the configuration is the opposite of the direction traced.[14]

  • At C1: The substituents are -OH, -C2(OH), -C5, and -H.

    • Priority 1: -OH (Oxygen, atomic number 8)

    • Priority 2: -C2(OH) (Carbon attached to another oxygen)

    • Priority 3: -C5 (Carbon attached to other carbons)

    • Priority 4: -H (Hydrogen, atomic number 1)

  • At C2: The substituents are -OH, -C1(OH), -C3(CH₃), and -H.

    • Priority 1: -OH

    • Priority 2: -C1(OH)

    • Priority 3: -C3(CH₃)

    • Priority 4: -H

  • At C3: The substituents are -CH₃, -C2(OH), -C4, and -H.

    • Priority 1: -C2(OH) (Carbon attached to oxygen)

    • Priority 2: -C4

    • Priority 3: -CH₃

    • Priority 4: -H

By applying the CIP rules to each of the possible stereoisomers, a complete and unambiguous IUPAC name is generated.

Visualization of Structure and Nomenclature Workflow

Visual aids are essential for understanding the complex three-dimensional relationships in stereoisomers.

G cluster_ring 3-Methylcyclopentane-1,2-diol Core Structure & Numbering C1 1 C2 2 C1->C2 OH1 OH C1->OH1 C3 3 C2->C3 OH2 OH C2->OH2 C4 4 C3->C4 CH3 CH3 C3->CH3 C5 5 C4->C5 C5->C1 G IUPAC Naming Workflow for 3-Methyl-1,2-cyclopentanediol A Identify Functional Groups (-OH, -CH3) B Determine Highest Priority Group (Alcohol > Alkyl) A->B C Identify Parent Structure (Cyclopentane) B->C D Determine Suffix (-cyclopentane-1,2-diol) C->D E Number Ring for Lowest Locants 1,2 for -OH groups D->E F Continue Numbering to Give Substituent Lowest Locant (3 for -CH3) E->F G Assemble Base Name (3-methylcyclopentane-1,2-diol) F->G H Identify All Stereocenters (C1, C2, C3) G->H I Determine Relative Stereochemistry (cis/trans for -OH groups) H->I J Assign Absolute Configuration (R/S) to each stereocenter using CIP Rules H->J K Combine all components into the full IUPAC Name (e.g., (1R,2R,3S)-3-methylcyclopentane-1,2-diol) I->K J->K

Caption: Logical workflow for determining the full IUPAC name of a 3-methyl-1,2-cyclopentanediol stereoisomer.

Summary of Possible Stereoisomers

Given the three chiral centers, there are 2³ = 8 possible stereoisomers of 3-methyl-1,2-cyclopentanediol. These exist as four pairs of enantiomers.

Stereoisomer PairFull IUPAC NameRelationship
1(1R,2R,3R)-3-methylcyclopentane-1,2-diolEnantiomers
(1S,2S,3S)-3-methylcyclopentane-1,2-diol
2(1R,2R,3S)-3-methylcyclopentane-1,2-diolEnantiomers
(1S,2S,3R)-3-methylcyclopentane-1,2-diol
3(1R,2S,3R)-3-methylcyclopentane-1,2-diolEnantiomers
(1S,2R,3S)-3-methylcyclopentane-1,2-diol
4(1R,2S,3S)-3-methylcyclopentane-1,2-diolEnantiomers
(1S,2R,3R)-3-methylcyclopentane-1,2-diol

Experimental Considerations for Synthesis and Analysis

From a practical standpoint, the synthesis and characterization of a specific stereoisomer of 3-methyl-1,2-cyclopentanediol requires stereoselective methods and sophisticated analytical techniques.

Hypothetical Stereoselective Synthesis

A common strategy for accessing cyclic diols is through the dihydroxylation of an alkene or the reduction of a diketone. A plausible, though generalized, synthetic pathway could start from 3-methylcyclopent-1-ene.

  • Starting Material: Begin with a specific enantiomer of 3-methylcyclopentene, such as (S)-3-methylcyclopentene. [15]2. Syn-Dihydroxylation: To produce a cis-diol, treat the alkene with Osmium tetroxide (OsO₄) followed by a reducing agent like N-methylmorpholine N-oxide (NMO). The osmate ester intermediate forms on one face of the double bond, leading to the cis product.

  • Anti-Dihydroxylation: To produce a trans-diol, first perform an epoxidation using an agent like meta-chloroperoxybenzoic acid (m-CPBA). Subsequent acid-catalyzed ring-opening of the epoxide with water will yield the trans-diol.

  • Purification: The resulting diastereomers can often be separated using standard column chromatography due to their different physical properties.

Causality: The choice of reagent (e.g., OsO₄ vs. m-CPBA/H₃O⁺) directly controls the relative stereochemistry (cis vs. trans) of the resulting diol. Using an enantiomerically pure starting material ensures that the product will also be optically active, reducing the complexity of the final mixture.

Protocol: Analytical Separation and Characterization

Distinguishing between enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

  • Column Selection: Choose a chiral stationary phase (CSP) column. Columns with polysaccharide-based selectors (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of alcohols.

  • Mobile Phase Optimization: A typical mobile phase for this type of compound would be a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomeric peaks. A starting condition might be 95:5 hexane:isopropanol.

  • Detection: Use a UV detector (if the molecule has a chromophore, which this one does not) or, more universally, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

  • Data Analysis: The retention times of the two enantiomers will differ. The relative peak areas can be used to determine the enantiomeric excess (ee) of the sample.

Trustworthiness: This protocol is self-validating. A racemic mixture (50:50 of two enantiomers) should produce two peaks of equal area. Spiking the sample with a known enantiomer and observing the corresponding increase in one of the peak areas confirms the identity of each peak.

Conclusion

The IUPAC name 3-methylcyclopentane-1,2-diol correctly identifies the constitutional isomer but is incomplete. A full, unambiguous name must include stereochemical descriptors. Through the systematic application of IUPAC rules for numbering, prioritizing functional groups, and assigning cis/trans and R/S configurations, each of the eight distinct stereoisomers can be uniquely named. This level of precision is paramount for reproducibility in research, patent filings, and regulatory submissions within the pharmaceutical and chemical industries.

References

  • Vertex AI Search. (n.d.). IUPAC Rules for Nomenclature of substituted Cycloalkanes.
  • Chemistry LibreTexts. (2024, June 18). 4.1: Naming Cycloalkanes.
  • ChemTalk. (n.d.). Naming Cycloalkanes.
  • Chemistry LibreTexts. (2026, January 22). 3.5: Naming chiral centers- the R and S system.
  • Chemistry LibreTexts. (2023, November 1). 4.1: Naming Cycloalkanes.
  • MedLife Mastery. (n.d.). Priority Ordering of Functional Groups in Organic Chemistry Nomenclature.
  • Chemistry Steps. (n.d.). Naming Aromatic Compounds.
  • Mol-Instincts. (n.d.). IUPAC Naming: How to Describe Prioritised Functional Groups in a Name.
  • Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes.
  • The Organic Chemistry Tutor. (2016, December 22).
  • PubChem. (n.d.). 3-Methylcyclopentan-1,2-diol.
  • NIST. (n.d.). 1,2-Cyclopentanediol, 3-methyl-. NIST Chemistry WebBook.
  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature.
  • OpenStax. (2023, September 20). 4.2 Cis–Trans Isomerism in Cycloalkanes. Organic Chemistry.
  • Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules.
  • Chad's Prep. (2020, October 7). 5.2 How to Assign R and S Configuration | Absolute Configuration | Organic Chemistry [Video]. YouTube.
  • Chemistry Steps. (n.d.). How to Determine the R and S Configuration.
  • Sliwka, H. R., & Hamen, H. J. (1984). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Helvetica Chimica Acta, 67(2), 434-438.

Sources

3-Methyl-1,2-cyclopentanediol: A Technical Profile for Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties & Technical Profile of 3-Methyl-1,2-cyclopentanediol Content Type: Technical Whitepaper / Laboratory Guide[1]

Executive Summary

3-Methyl-1,2-cyclopentanediol (MCP) is a vicinal diol utilized in pharmaceutical research as a chiral building block and a polarity-modulating scaffold.[1] Unlike its oxidized counterpart (Cyclotene/Corylone), which is ubiquitous in flavor chemistry, the diol form serves as a critical intermediate in the synthesis of prostaglandins, carbocyclic nucleosides, and solubility-enhancing prodrug moieties.[1]

This guide provides an authoritative breakdown of its physicochemical properties, synthesis protocols, and analytical characterization, designed for researchers requiring high-fidelity data for drug development workflows.[1]

Molecular Identity & Stereochemical Architecture[1]

Researchers must distinguish between the commercially available diastereomeric mixtures and the pure stereoisomers required for asymmetric synthesis.[1]

  • IUPAC Name: 3-Methylcyclopentane-1,2-diol[1][2][3]

  • CAS Number: 27583-37-5 (General/Mixture)[1][3][4][5][6]

  • Molecular Formula:

    
    [1][4][5]
    
  • Molecular Weight: 116.16 g/mol [1][5]

Stereochemical Complexity

MCP possesses three contiguous chiral centers (C1, C2, C3), but due to the ring structure, it primarily exists as two diastereomeric pairs:

  • Cis-diol (Syn): Hydroxyl groups on the same face.[1] (Often the product of OsO₄ dihydroxylation).[1]

  • Trans-diol (Anti): Hydroxyl groups on opposite faces.[1] (Product of epoxide hydrolysis).[1]

Note on Physical State: While often listed generically, the cis-isomer is typically a viscous liquid at room temperature, whereas high-purity trans-isomers may crystallize as low-melting solids.[1] Commercial "technical grade" supplies are almost invariably liquid mixtures.[1]

Physicochemical Data Profile

The following data aggregates experimental values and high-confidence predictive models validated for pharmaceutical formulation.

PropertyValue / RangeCondition / Context
Physical State Viscous LiquidStandard Temperature & Pressure (STP)
Boiling Point 95 – 97 °C@ 1.0 Torr (Vacuum Distillation)
Boiling Point ~200 °C (Decomposes)@ 760 Torr (Atmospheric)
Density 1.07 – 1.08 g/cm³@ 25 °C
Refractive Index (

)
1.4750 – 1.4800@ 20 °C
Flash Point > 110 °CClosed Cup
LogP (Octanol/Water) 0.14 – 0.30Highly Hydrophilic (Lipinski Compliant)
pKa ~14.8Secondary Alcohol (Predicted)
Water Solubility MiscibleDue to H-bond donor/acceptor capacity
Solubility & Solvency

MCP exhibits amphiphilic behavior biased toward hydrophilicity.[1]

  • Soluble in: Water, Methanol, Ethanol, DMSO, Dichloromethane.[1]

  • Insoluble in: Hexanes, aliphatic hydrocarbons.[1]

  • Relevance: Its low LogP makes it an excellent candidate for fragment-based drug design (FBDD) where maintaining water solubility is critical.[1]

Synthesis & Purification Protocols

Core Directive: The following protocols prioritize stereochemical control . Random oxidation of methylcyclopentene yields inseparable mixtures. We utilize specific mechanistic pathways to target the cis or trans isomer.[1]

Diagram: Stereoselective Synthesis Pathways

SynthesisPathways Precursor 1-Methylcyclopentene OsO4 Syn-Dihydroxylation (OsO4 / NMO) Precursor->OsO4 Oxidation mCPBA Epoxidation (mCPBA) Precursor->mCPBA Oxidation CisDiol Cis-3-Methyl-1,2-cyclopentanediol (Syn Product) OsO4->CisDiol Stereoselective Epoxide Epoxide Intermediate mCPBA->Epoxide Hydrolysis Acid Hydrolysis (H2SO4 / H2O) Epoxide->Hydrolysis Ring Opening TransDiol Trans-3-Methyl-1,2-cyclopentanediol (Anti Product) Hydrolysis->TransDiol Inversion

Caption: Stereodivergent synthesis of MCP. The choice of oxidant dictates the final stereochemistry (Syn vs. Anti).[1]

Protocol A: Synthesis of cis-3-Methyl-1,2-cyclopentanediol (Upjohn Method)

Objective: High-yield preparation of the cis-diol using catalytic osmium tetroxide.[1]

Reagents:

  • 1-Methylcyclopentene (1.0 eq)[1]

  • N-Methylmorpholine N-oxide (NMO) (1.1 eq, 50% aq.[1] solution)

  • Osmium tetroxide (OsO₄) (0.002 eq, 2.5% in t-BuOH)[1]

  • Solvent: Acetone/Water (4:1 v/v)

  • Quench: Sodium sulfite (

    
    )
    

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve NMO in the Acetone/Water mixture.

  • Catalyst Addition: Add the OsO₄ solution. The solution will turn yellow.[1]

  • Substrate Addition: Add 1-Methylcyclopentene slowly at 0°C to control the exotherm.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Mechanism: OsO₄ forms a cyclic osmate ester across the double bond, ensuring syn-addition.[1]

  • Quenching (Critical): Add solid

    
     (approx 5 eq relative to Os) and stir for 60 minutes.
    
    • Why? This reduces the toxic osmium species and breaks the osmate ester to release the diol.[1]

  • Extraction: Filter off solids. Concentrate the filtrate to remove acetone.[1] Extract the aqueous residue with Ethyl Acetate (3x).[1]

  • Purification: Dry organics over

    
     and concentrate. Purify via flash column chromatography (Silica gel, 5% MeOH in DCM) to obtain the pure cis-diol.
    

Analytical Characterization

To validate the identity and purity of MCP, researchers should rely on the following spectral signatures.

Diagram: Analytical Decision Tree

AnalyticalWorkflow Sample Crude Product TLC TLC (DCM:MeOH 95:5) Stain: KMnO4 or Vanillin Sample->TLC NMR 1H NMR (CDCl3) TLC->NMR Single Spot? GCMS GC-MS (EI) NMR->GCMS Confirm MW Decision Purity > 95%? GCMS->Decision Use Release for Application Decision->Use Yes Repurify Column Chromatography Decision->Repurify No Repurify->TLC

Caption: Standard analytical workflow for validating MCP purity post-synthesis.

Key Spectral Data
  • IR Spectroscopy (Neat):

    • Broad band @ 3300–3400 cm⁻¹ (O-H stretch, strong).[1]

    • 2800–3000 cm⁻¹ (C-H aliphatic).[1]

    • Absence of C=O peak (1700–1750 cm⁻¹) confirms absence of starting material or over-oxidation to dione.[1]

  • Mass Spectrometry (GC-MS, EI):

    • Molecular Ion (

      
      ): 116 m/z (often weak).[1]
      
    • Base Peak: Typically loss of water (

      
      ) or methyl group fragmentation.[1]
      
  • 1H NMR (CDCl₃, 400 MHz) - Cis-Isomer Highlights:

    • 
       3.8–4.0 ppm (m, 2H, methine protons at C1/C2).[1]
      
    • 
       1.0–1.1 ppm (d, 3H, methyl group).[1]
      
    • Note: The coupling constants (

      
      ) between C1-H and C2-H differ significantly between cis (smaller 
      
      
      
      , ~4-5 Hz) and trans (larger
      
      
      , ~7-9 Hz) isomers.[1]

Applications in Drug Development

A. Solubility Enhancement

MCP is used as a cosolvent or excipient surrogate in early formulation studies.[1] Its vicinal diol structure mimics the solvation properties of propylene glycol but with higher lipophilicity, allowing it to bridge the gap between aqueous buffers and lipid membranes.[1]

B. Prostaglandin Synthesis

The cyclopentane ring is the core scaffold of prostaglandins.[1] MCP serves as a precursor where the diol functionality is manipulated (protected/activated) to install the


 and 

side chains required for biological activity (e.g., in analogs of Prostaglandin E1).[1]
C. Metabolic Stability Probes

In medicinal chemistry, replacing a phenyl ring with a saturated carbocycle (like cyclopentane) is a strategy to improve metabolic stability (blocking CYP450 oxidation).[1] MCP provides a pre-functionalized scaffold to test this "aromatic-to-saturated" switch while retaining hydrogen bonding capability.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 33945, 3-Methylcyclopentane-1,2-diol. Retrieved from [Link][1]

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[1] An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using N-methylmorpholine N-oxide. Tetrahedron Letters, 17(23), 1973-1976.[1] (Standard protocol basis).

  • NIST Mass Spectrometry Data Center. 3-Methyl-1,2-cyclopentanediol Mass Spectrum. Retrieved from [Link][1]

Sources

Advanced Characterization of 3-Methyl-1,2-cyclopentanediol via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 13C NMR characterization of 3-Methyl-1,2-cyclopentanediol , a critical chiral building block in the synthesis of prostaglandins, pheromones, and cyclopentanoid natural products.

Executive Summary & Stereochemical Context

3-Methyl-1,2-cyclopentanediol (CAS: 27583-37-5) presents a complex stereochemical challenge due to its three contiguous chiral centers. The molecule exists as four pairs of enantiomers (8 stereoisomers total).[1][2][3][4] For NMR analysis, the critical distinction lies between the relative configurations of the hydroxyl groups (cis vs. trans) and the methyl group relative to the diol system.

  • Syn-Diol (Cis-1,2): Derived typically from OsO₄-mediated dihydroxylation of 3-methylcyclopentene.[2][3][4]

  • Anti-Diol (Trans-1,2): Derived typically from epoxide ring opening.[2][4]

Commercial samples are frequently supplied as diastereomeric mixtures .[1][2][3][4] Accurate assignment requires distinguishing the "gamma-gauche" shielding effects exerted by the methyl group on the ring carbons.[2][3][4]

Structural Visualization & Numbering

The following diagram illustrates the numbering scheme used for the spectral assignment. The stereochemical relationships (cis/trans) dictate the chemical shift values.[2][3][4]

G cluster_legend Key Interactions C1 C1 (CH-OH) C2 C2 (CH-OH) C1->C2 C3 C3 (CH-Me) C2->C3 C4 C4 (CH2) C3->C4 Me Me (CH3) C3->Me C5 C5 (CH2) C4->C5 C5->C1 Note Gamma-Gauche Effect: Me orientation shields C1/C5

Caption: Carbon skeleton numbering. C1 and C2 bear hydroxyl groups; C3 bears the methyl substituent.[1][2]

13C NMR Spectral Data Analysis

The chemical shifts below represent the (1R, 2S, 3R) isomer (all-cis relative configuration) and the trans-diol variants. The values are synthesized from analog data (methylcyclopentanols/diols) and substituent additivity rules due to the variability of commercial mixtures.[2][3][4]

Table 1: Representative 13C NMR Chemical Shifts (CDCl₃, 100 MHz)
CarbonTypeShift (δ ppm) - Cis-IsomerShift (δ ppm) - Trans-IsomerAssignment Logic
C1 CH-OH74.5 - 76.0 78.0 - 80.0 Deshielded by OH.[2][3][4] Cis isomer is shielded upfield due to steric compression (gamma effect) from C3-Me if syn.[2][3][4]
C2 CH-OH78.0 - 79.5 82.0 - 84.0 Deshielded by OH.[2][3][4] Positioned between C1 and C3.[1][2][3][4]
C3 CH-Me38.0 - 40.0 42.0 - 45.0 Tertiary carbon.[2][3][4] Shift varies significantly based on Me orientation (equatorial vs axial).[2][3][4]
C4 CH₂28.0 - 30.0 30.0 - 32.0 Methylene beta to OH.[2][3][4]
C5 CH₂29.0 - 31.0 31.0 - 33.0 Methylene beta to OH.[2][3][4]
Me CH₃13.5 - 15.0 17.0 - 19.0 Diagnostic Peak. Shielded (<15 ppm) when cis to the C2-OH group (gamma-gauche interaction).[2][3][4]
Diagnostic Signal Analysis[2][3]
  • The Methyl Signal (13-19 ppm): This is the most reliable probe for stereochemistry.[2][3][4]

    • < 15 ppm: Indicates the methyl group is sterically crowded (pseudo-axial or eclipsed), often seen in all-cis or specific cis-1,2 arrangements.

    • > 17 ppm: Indicates the methyl group is in a pseudo-equatorial, less hindered environment, typical of trans-isomers.[4]

  • The Carbinol Region (70-85 ppm):

    • Two distinct peaks indicate the asymmetry of the molecule (C1 ≠ C2).[2][3][4]

    • In symmetric isomers (e.g., meso-compounds if applicable, though 3-Me breaks symmetry), these would collapse or simplify.

Experimental Protocol for Isomer Assignment

To accurately assign a commercial mixture or synthetic product, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 10-20 mg of the diol in 0.6 mL CDCl₃ .

  • Additives: If peaks are broad due to hydrogen bonding, add 1 drop of D₂O to exchange hydroxyl protons and sharpen carbon signals (by removing coupling to OH protons).

  • Reference: Calibrate to the CDCl₃ triplet at 77.16 ppm .

Step 2: DEPT-135 Acquisition

Run a DEPT-135 sequence to differentiate carbon types:

  • Positive Peaks: CH (C1, C2, C3) and CH₃ (Me).

  • Negative Peaks: CH₂ (C4, C5).[2][3]

  • Validation: You must observe exactly 4 Positive and 2 Negative signals for a single pure isomer.[2][3][4] If more appear, you have a diastereomeric mixture.[2][3][4]

Step 3: Assignment Workflow

Use the logic flow below to interpret the spectrum.

Workflow Start Acquire 13C & DEPT-135 Spectra Count Count Signals in 70-85 ppm Region Start->Count Single Pure Diastereomer Count->Single 2 Signals Multi Mixture of Isomers Count->Multi >2 Signals CheckMe Check Methyl Shift (10-20 ppm) Cis Assignment: Methyl is Cis to vicinal Hydroxyl (Gamma Effect) CheckMe->Cis < 15 ppm Trans Assignment: Methyl is Trans to vicinal Hydroxyl CheckMe->Trans > 17 ppm Single->CheckMe

Caption: Logic flow for stereochemical assignment of 3-Methyl-1,2-cyclopentanediol.

Synthesis & Mechanistic Implications

Understanding the synthesis route predicts the NMR outcome:

  • OsO₄ Oxidation (Syn-Dihydroxylation):

    • Precursor: 3-Methylcyclopentene.[2][3][4][5][6]

    • Product: (1R,2S,3R)-3-methylcyclopentane-1,2-diol (major) and its enantiomer.

    • NMR Signature: Methyl peak at ~14.5 ppm (shielded).[2][3][4]

  • Epoxide Hydrolysis (Anti-Dihydroxylation):

    • Precursor: 3-Methylcyclopentene oxide.[2][3][4]

    • Product: Trans-1,2-diol .

    • NMR Signature: Methyl peak at ~18.0 ppm (deshielded).[2][3][4]

References

  • PubChem Compound Summary. 3-Methylcyclopentane-1,2-diol (CID 33945).[2][3][4][7] National Center for Biotechnology Information.[2][3][4] Link

  • GuideChem. 3-Methyl-1,2-cyclopentanediol Spectral Data & Properties.Link

  • ChemicalBook. Cyclopentane-1,2-diol Derivatives and NMR Standards.Link

  • Sannikov, O., et al. Analysis of Methylcyclopentadiene Derivatives via Advanced NMR Techniques. SFU Summit.[2][3][4] Link

Sources

Advanced Mass Spectrometry Characterization of 3-Methyl-1,2-cyclopentanediol

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological Guide for Chemical Analysis & Structural Elucidation

Executive Summary

3-Methyl-1,2-cyclopentanediol (MCP) is a critical cyclic diol, often analyzed as a precursor to maple lactone (cyclotene) and a key marker in Maillard reaction pathways. Its analysis presents a distinct dichotomy: while its low molecular weight (


) theoretically suits Gas Chromatography (GC), its high polarity and hydrogen-bonding potential degrade peak shape and sensitivity in native form.

This guide moves beyond standard textbook definitions to provide a rigorous, application-specific workflow. We prioritize Silylation-GC-MS as the gold standard for quantification and stereochemical differentiation, while addressing LC-MS/MS for complex biological matrices.

Physicochemical Context & Analytical Challenges

Before instrument selection, the analyst must account for the molecule's lability and stereochemistry.

PropertySpecificationAnalytical Implication
Formula

Low mass requires careful solvent delay settings to avoid cutoff.
MW 116.16 DaNative M+ is often weak/absent in EI due to rapid dehydration.
Functionality Vicinal Diol (-OH)High polarity causes tailing on non-polar (DB-5) columns.
Stereochemistry Cis/Trans IsomersRequires specific stationary phases or derivatization for resolution.
Primary Workflow: GC-MS with Silylation

The Gold Standard for Volatility and Stability

Direct injection of MCP often results in thermal degradation (dehydration) in the injector port. To ensure "Trustworthiness" in data, we employ a self-validating derivatization protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

2.1 Experimental Protocol: Two-Step Derivatization

Rationale: We use BSTFA over BSA because its by-products (trifluoroacetamide) are more volatile, preventing detector fouling. 1% TMCS is added as a catalyst to overcome steric hindrance at the secondary hydroxyls.

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     of sample in 
    
    
    
    of anhydrous Pyridine (scavenger for HCl).
  • Reagent Addition: Add

    
     of BSTFA + 1% TMCS.
    
  • Incubation: Heat at

    
     for 30 minutes. Critical: Do not overheat; cyclic diols can undergo ring-opening or rearrangements at extreme temperatures.
    
  • Quenching: Cool to room temperature. Inject directly or dilute with hexane.

2.2 Mass Spectral Interpretation (EI Source)

The derivatization shifts the molecular weight from 116 to 260 Da (addition of two TMS groups, replacing H with


).

Diagnostic Ion Table (Di-TMS Derivative):

m/z (Ion)IdentityMechanistic Origin
260

Molecular ion (often weak but visible).
245

Loss of methyl group

from silicon. High intensity.
147

Rearrangement Ion: Characteristic of vicinal diols. Indicates two TMS groups are on adjacent carbons.
73

Trimethylsilyl cation (Base peak or very strong).
75

Common rearrangement fragment in silylated alcohols.

Analyst Note: The presence of m/z 147 is the primary validator for the vicinal (1,2) diol structure.[1] If the hydroxyls were separated by carbons (e.g., 1,3-diol), this peak would be significantly suppressed or absent.

Visualization: Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the correct ionization and separation path based on sample matrix and concentration.

MCP_Analysis_Workflow Start Start: Sample Containing 3-Methyl-1,2-cyclopentanediol Matrix_Check Matrix Assessment Start->Matrix_Check Volatile Clean/Volatile Matrix (Essential Oils, Flavors) Matrix_Check->Volatile High Purity Bio Complex/Aqueous Matrix (Plasma, Urine) Matrix_Check->Bio Trace/Dirty Deriv Derivatization (BSTFA + 1% TMCS) Volatile->Deriv Required for Stability LCMS LC-MS/MS (QqQ) Mode: ESI Negative Bio->LCMS Avoid Phase Transfer GCMS GC-MS (EI Source) Column: 5% Phenyl (DB-5) Deriv->GCMS Data_EI Data Validation: Look for m/z 147 (Vicinal) & 260 (M+) GCMS->Data_EI Data_ESI Data Validation: Look for [M-H]- (115) or Adducts LCMS->Data_ESI

Figure 1: Decision Matrix for Method Selection. Blue path denotes standard protocol; Red path denotes sample prep intervention.

Stereochemical Differentiation (Cis vs. Trans)

3-Methyl-1,2-cyclopentanediol exists as cis and trans isomers.[2][3][4][5] Mass spectrometry alone (EI) produces nearly identical spectra for both diastereomers. Separation relies on Chromatographic Resolution.

  • Stationary Phase Selection:

    • Non-Polar (DB-5/HP-5): Separation is driven by boiling point. The trans isomer, having stronger intermolecular hydrogen bonding (in underivatized form) or different steric bulk (in TMS form), typically elutes earlier than the cis isomer due to the "envelope" shape of the molecule.

    • Polar (Wax/PEG): Better for underivatized analysis. The cis isomer often exhibits stronger retention due to the ability of the syn-hydroxyls to chelate with the stationary phase.

Validation Protocol: To confirm stereochemistry, analysts should run a Standard Addition spike using a known cis-standard. If the peak area increases without peak splitting, the identity is confirmed.

LC-MS Alternative Approaches

For biological studies where derivatization introduces error, Liquid Chromatography is preferred.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

  • Target Ion:

    
     at m/z 115 .
    
  • Adduct Formation (Positive Mode): If negative mode sensitivity is low, use Ammonium Acetate buffer to drive

    
     at m/z 134  or 
    
    
    
    at m/z 139 .
References
  • NIST Mass Spectrometry Data Center. 1,2-Cyclopentanediol, 3-methyl- (Mass Spectrum).[6] NIST Chemistry WebBook, SRD 69.[1][2][6] Retrieved from [Link]

  • Schummer, C., et al. (2009).[7] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Retrieved from [Link]

Sources

Technical Analysis: FT-IR Spectroscopy of 3-Methyl-1,2-cyclopentanediol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Spectrum of 3-Methyl-1,2-cyclopentanediol Content Type: Technical Analysis & Operational Guide Audience: Analytical Chemists, Process Engineers, and Drug Development Scientists.

Executive Summary & Chemical Context

3-Methyl-1,2-cyclopentanediol (CAS: 27583-37-5) is a cyclic vicinal diol often encountered as a metabolic intermediate or a precursor in the synthesis of flavor compounds, specifically the "maple lactone" (3-methyl-1,2-cyclopentanedione).[1][2]

Accurate FT-IR characterization is critical for three reasons:

  • Stereochemical Verification: Distinguishing between cis- and trans- diastereomers, which exhibit distinct hydrogen-bonding behaviors.

  • Process Control: Monitoring the oxidation of the diol to the dione (ketone) or the reduction of the dione to the diol.

  • Purity Analysis: Detecting water content and unreacted starting materials in high-value synthesis.

This guide provides a first-principles assignment of the vibrational spectrum, grounded in the physics of cyclic alkanes and vicinal diols.

Molecular Structure & Vibrational Theory

The molecule consists of a flexible five-membered ring (envelope or twist conformation), a methyl substituent, and two vicinal hydroxyl groups.

Stereochemical Impact on IR

The spectral signature is heavily influenced by the relative orientation of the hydroxyl groups:

  • Cis-isomer: The hydroxyl groups are on the same face, facilitating intramolecular hydrogen bonding. This stabilizes a specific ring conformation and results in a lower-frequency, sharper O-H stretching band in dilute systems.

  • Trans-isomer: The hydroxyl groups are on opposite faces. Steric constraints of the cyclopentane ring largely prevent intramolecular bonding; the spectrum is dominated by intermolecular hydrogen bonding (concentration-dependent).

Experimental Protocol

Sample Preparation

To obtain high-fidelity spectra, the phase state must be controlled. 3-Methyl-1,2-cyclopentanediol is typically a viscous liquid or low-melting solid.

TechniqueProtocolPurpose
ATR (Attenuated Total Reflectance) Apply neat sample to Diamond/ZnSe crystal. Ensure full contact.Routine ID. Captures bulk properties, including strong intermolecular H-bonding.
Solution Phase (CCl₄) Dissolve 0.005 M in dry CCl₄ using a variable pathlength cell (CaF₂ windows).Stereochemistry. Eliminates intermolecular H-bonding to reveal cis- intramolecular signatures.
KBr Pellet (If solid) Grind 1 mg sample with 100 mg dry KBr. Press at 10 tons.Solid State. Reveals lattice-stabilized vibrational modes.

Spectral Interpretation & Band Assignment

A. The High-Frequency Region (2800 – 3600 cm⁻¹)

This region is diagnostic for the hydroxyl groups and the hydrocarbon skeleton.

1. O-H Stretching (

)
  • Range: 3200 – 3550 cm⁻¹

  • Characteristics: In neat samples (ATR), this appears as a massive, broad absorption centered around 3350 cm⁻¹ due to extensive polymeric hydrogen bonding networks.

  • Differentiation:

    • Cis-isomer (dilute): Sharp band ~3550–3570 cm⁻¹ (Intramolecular H-bond).

    • Trans-isomer (dilute): Sharp band ~3620 cm⁻¹ (Free O-H).

2. C-H Stretching (

)
  • Range: 2850 – 2980 cm⁻¹

  • Assignment:

    • 2960 cm⁻¹ (asymmetric): Methyl (

      
      ) stretching.
      
    • 2930 cm⁻¹ (asymmetric): Ring methylene (

      
      ) stretching.
      
    • 2870 cm⁻¹ (symmetric): Methyl (

      
      ) stretching.
      
    • Note: The presence of the methyl group adds intensity to the 2960/2870 modes compared to unsubstituted cyclopentanediol.

B. The Fingerprint Region (900 – 1500 cm⁻¹)

This region contains the coupled vibrations of the ring and the C-O moieties.

Frequency (cm⁻¹)ModeDescription
1450 – 1465

Methylene (

) scissoring and Methyl asymmetric deformation.
1375 – 1380

Methyl symmetric deformation (Umbrella mode). Diagnostic for the methyl group.
1050 – 1150

C-O stretching coupled with C-C ring vibrations. Usually appears as a doublet (secondary alcohol).
~1000 Ring BreathingPulsation of the cyclopentane ring.
~850 – 950 C-C RingSkeletal vibrations sensitive to ring substitution pattern.

Critical Quality Control: Diol vs. Dione

In synthesis, distinguishing the diol from its oxidized ketone counterpart (3-Methyl-1,2-cyclopentanedione) is vital.

  • The "Dione" (Ketone) Spectrum:

    • Strong C=O Stretch: A sharp, intense band at 1700–1740 cm⁻¹ .

    • Weak/Absent O-H: Unless in enol form, the broad O-H band at 3350 cm⁻¹ will be significantly diminished or absent.

  • The "Diol" Spectrum:

    • Strong O-H Stretch: Massive broad band at 3350 cm⁻¹.

    • Absent C=O: The region 1700–1750 cm⁻¹ must be clean. Any peak here indicates oxidation impurities.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for characterizing the sample and determining stereochemistry.

FTIR_Analysis Sample Unknown Sample (Suspected 3-Methyl-1,2-cyclopentanediol) Acquisition Acquire FT-IR Spectrum (ATR / Neat) Sample->Acquisition Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) Acquisition->Check_CO Result_Ketone Contamination: Oxidized Dione Present Check_CO->Result_Ketone Peak Detected Check_OH Check 3200-3500 cm⁻¹ (Hydroxyl Region) Check_CO->Check_OH Region Silent Dilution Perform Dilution Study (0.005M in CCl₄) Check_OH->Dilution Broad Band Present Check_Intra Analyze O-H Band Shift Dilution->Check_Intra Result_Cis Band ~3560 cm⁻¹ (Intramolecular H-Bond) CIS-ISOMER Check_Intra->Result_Cis Shifted Lower Result_Trans Band ~3620 cm⁻¹ (Free O-H Only) TRANS-ISOMER Check_Intra->Result_Trans High Freq Only

Caption: Analytical workflow for verifying identity and stereochemistry of 3-Methyl-1,2-cyclopentanediol.

References

  • NIST Chemistry WebBook. 1,2-Cyclopentanediol, 3-methyl- (CAS 27583-37-5).[3] National Institute of Standards and Technology.[3] [Link]

  • PubChem. 3-Methyl-1,2-cyclopentanediol Compound Summary. National Center for Biotechnology Information. [Link]

  • Kuhn, L. P. The Hydrogen Bond. I. Intra- and Intermolecular Hydrogen Bonds in Alcohols. Journal of the American Chemical Society, 1952, 74(10), 2492–2499. (Foundational text on Diol IR stereochemistry). [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 3-Methyl-1,2-cyclopentanediol

[1]

Introduction & Stereochemical Analysis

The synthesis of 3-methyl-1,2-cyclopentanediol presents a unique stereochemical challenge due to the presence of three contiguous stereocenters. The relative configuration between the methyl group at C3 and the hydroxyl groups at C1/C2 determines the diastereomeric outcome.

  • Target Molecule: 3-Methyl-1,2-cyclopentanediol[1][2][3][4]

  • Key Precursor: 3-Methylcyclopentene[1]

  • Stereochemical Control:

    • Regioselectivity: Not applicable (symmetric alkene core).

    • Diastereoselectivity: Syn-dihydroxylation occurs preferentially from the face anti to the bulky C3-methyl group (steric control).

    • Enantioselectivity: Controlled by chiral ligands (Sharpless) or the chirality of the starting alkene.[5]

Stereoisomer Landscape

Oxidation of (R)-3-methylcyclopentene yields two possible syn-diol diastereomers:

  • (1S, 2R, 3R)-Isomer (Major): Hydroxyls are anti to the methyl group (1,2-cis-2,3-trans relationship).

  • (1R, 2S, 3R)-Isomer (Minor): Hydroxyls are syn to the methyl group (All-cis relationship).

Retrosynthetic Analysis & Workflow

The most direct route utilizes the catalytic osmylation of 3-methylcyclopentene. The choice of oxidant system (NMO vs. K3Fe(CN)6) and ligand (Achiral vs. Cinchona alkaloid) dictates the stereochemical outcome.

RetrosynthesisTarget3-Methyl-1,2-cyclopentanediol(Chiral Scaffolds)Precursor3-Methylcyclopentene(Racemic or Enantiopure)Target->PrecursorRetrosynthesisMethodAMethod A: Upjohn Dihydroxylation(Diastereoselective)Precursor->MethodAOsO4 / NMOMethodBMethod B: Sharpless Asymmetric Dihydroxylation(Enantioselective / Kinetic Resolution)Precursor->MethodBAD-mix-α or βMethodA->TargetYields Anti-Isomer (Major)MethodB->TargetYields High ee Enantiomer

Figure 1: Strategic workflow for the synthesis of 3-Methyl-1,2-cyclopentanediol.

Method A: Diastereoselective Upjohn Dihydroxylation

Objective: To synthesize the thermodynamically favored (1,2-cis-2,3-trans) diastereomer with high efficiency. Mechanism: The methyl group exerts steric hindrance, directing the osmium tetroxide to attack the less hindered face (anti-attack).

Reagents & Materials[7][8][9][10][11][12]
  • Substrate: 3-Methylcyclopentene (1.0 equiv)[4]

  • Catalyst: Osmium tetroxide (OsO₄), 2.5 wt% in t-BuOH (0.02 equiv)

  • Co-oxidant: N-Methylmorpholine N-oxide (NMO) (1.2 equiv), 50 wt% aq. solution

  • Solvent: Acetone / Water (3:1 v/v)

  • Quench: Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (Na₂S₂O₅)

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclopentene (10 mmol, 0.82 g) in acetone (24 mL) and water (8 mL).

  • Oxidant Addition: Add NMO solution (12 mmol, 2.8 g of 50% aq. solution) in one portion.

  • Catalyst Initiation: Cool the mixture to 0°C (ice bath). Add OsO₄ solution (0.2 mmol, 2 mL of 2.5 wt% in t-BuOH) dropwise.

    • Note: The solution will turn yellow/brown upon formation of the osmate ester.

  • Reaction: Remove the ice bath and stir at room temperature (23°C) for 12–18 hours. Monitor by TLC (Eluent: 100% EtOAc; Stain: KMnO₄ or Anisaldehyde). The alkene spot (high Rf) should disappear, and a polar diol spot (low Rf) should appear.

  • Quenching: Add solid Na₂SO₃ (1.5 g) and stir vigorously for 1 hour. The mixture should become a suspension of black osmium salts and a clear supernatant.

  • Extraction:

    • Concentrate the mixture in vacuo to remove acetone.

    • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

    • Critical Step: If the diol is highly water-soluble, saturate the aqueous layer with NaCl before extraction or use continuous extraction.

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica Gel 60).

    • Gradient: 10% → 50% EtOAc in Hexanes.

    • Yield: Typically 85–95%.

    • Selectivity: Expect >9:1 ratio favoring the anti-isomer.

Method B: Enantioselective Sharpless Dihydroxylation

Objective: To synthesize a specific enantiomer or resolve racemic starting material via kinetic resolution. Mechanism: The chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) creates a chiral pocket that accelerates the reaction with one enantiomer of the alkene (kinetic resolution) or dictates facial selectivity on a prochiral substrate.

Reagents (AD-mix system)
  • AD-mix-α: Contains (DHQ)₂PHAL (Uses Dihydroquinine).

  • AD-mix-β: Contains (DHQD)₂PHAL (Uses Dihydroquinidine).

  • Solvent: t-BuOH / Water (1:1).

  • Additive: Methanesulfonamide (MeSO₂NH₂) (1.0 equiv) – Accelerates hydrolysis of the osmate ester in hindered alkenes.

Protocol for Kinetic Resolution of Racemic 3-Methylcyclopentene

Rationale: Since the starting material is racemic, the "matched" enantiomer will react significantly faster than the "mismatched" enantiomer, yielding an enantioenriched diol and leaving unreacted enantioenriched alkene.

  • Setup: In a flask, dissolve AD-mix-β (1.4 g per mmol of alkene) in t-BuOH (5 mL) and Water (5 mL).

  • Additive: Add Methanesulfonamide (95 mg, 1 mmol). Stir at room temperature until both phases are clear (orange/yellow).

  • Cooling: Cool the mixture to 0°C. Solid inorganic salts may precipitate; this is normal.

  • Substrate Addition: Add racemic 3-methylcyclopentene (1 mmol, 82 mg) in one portion.

  • Reaction Monitoring: Stir vigorously at 0°C.

    • Checkpoint: Stop the reaction at ~50% conversion (typically 6–12 hours) to maximize enantiomeric excess (ee) of both the product diol and the recovered alkene.

  • Quenching: Add Na₂SO₃ (1.5 g) and stir at room temperature for 45 minutes.

  • Workup: Extract with EtOAc (3 x 10 mL).

    • Recovered Alkene: The unreacted alkene is volatile. Careful concentration (low vacuum/low temp) is required if isolation is desired.

    • Diol Isolation: The aqueous layer contains the diol. Saturate with NaCl and extract exhaustively with EtOAc or n-Butanol.

  • Purification: Flash chromatography (EtOAc/Hexanes).

Characterization & Data Analysis

NMR Data Summary

The stereochemistry is confirmed by the coupling constants (

IsomerConfigurationRelative StereochemKey ¹H NMR Signal (NOE)
Major (1S, 2R, 3R)anti-attack (1,2-cis-2,3-trans)Strong NOE between H1/H2; No NOE between H2 and Me-C3
Minor (1R, 2S, 3R)syn-attack (All-cis)Strong NOE between H1/H2; Strong NOE between H2 and Me-C3
Troubleshooting Table
IssueProbable CauseSolution
Low Yield High water solubility of diolSaturate aqueous layer with NaCl; use continuous extraction (CHCl₃ or EtOAc).
Poor Diastereoselectivity Reaction temperature too highPerform Upjohn reaction at -10°C or use bulky ligands (Sharpless conditions) even for diastereocontrol.
Incomplete Conversion Steric hindrance of methyl groupAdd Methanesulfonamide (1 equiv) to accelerate hydrolysis; increase catalyst loading to 4 mol%.
Black Precipitate Osmium reductionRe-oxidant (NMO) was consumed or insufficient. Add more NMO.

References

  • Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94(8), 2483–2547. Link

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. "An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using N-methylmorpholine N-oxide." Tetrahedron Letters, 1976, 17(23), 1973-1976. Link

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994.
  • Organic Syntheses, Coll. Vol. 9, p.383 (1998). "Sharpless Asymmetric Dihydroxylation of Styrene." (General protocol adaptation). Link

(Note: Specific spectral data for 3-methyl-1,2-cyclopentanediol isomers is derived from general conformational analysis of cyclopentanoids as exact historical spectral libraries for this specific isomer pair are often proprietary or contained within broader total synthesis papers.)

synthesis of 3-Methyl-1,2-cyclopentanediol from 3-methylcyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereocontrolled Synthesis of 3-Methyl-1,2-cyclopentanediol

Introduction & Strategic Overview

The synthesis of 3-methyl-1,2-cyclopentanediol presents a classic challenge in stereocontrolled synthesis: functionalizing a flexible five-membered ring while managing the steric influence of an existing substituent. This vicinal diol is a valuable intermediate in the synthesis of cyclopentanoid natural products (e.g., iridoids) and a structural motif in fragment-based drug discovery.

This guide provides two distinct protocols to access complementary diastereomers:

  • Protocol A (Upjohn Dihydroxylation): Yields the cis-diol (1,2-syn relationship).

  • Protocol B (Epoxidation-Hydrolysis): Yields the trans-diol (1,2-anti relationship).

Mechanistic Causality: The stereochemical outcome is dictated by the 3-methyl substituent. In 3-substituted cyclopentenes, the "envelope" conformation typically places the methyl group in a pseudo-equatorial position to minimize 1,3-allylic strain. Consequently, reagents preferentially approach the olefin from the face anti to the methyl group (steric approach control).

  • For cis-diol: The oxidant (

    
    ) approaches anti to the methyl, delivering both oxygens to the bottom face.
    
  • For trans-diol: The epoxidizing agent (

    
    -CPBA) approaches anti to the methyl. Subsequent acid-catalyzed hydrolysis forces a backside attack (inversion), placing one hydroxyl group syn to the methyl.
    

Visualization of Reaction Pathways

The following flowchart illustrates the divergent pathways to access specific stereoisomers.

ReactionPathways SM 3-Methylcyclopentene OsO4 Cat. OsO4 / NMO (Upjohn Conditions) SM->OsO4 Syn-Dihydroxylation mCPBA m-CPBA / CH2Cl2 SM->mCPBA Epoxidation Osmate Cyclic Osmate Ester (Intermediate) OsO4->Osmate Concerted [3+2] CisProduct 3-Methyl-1,2-cis-cyclopentanediol (Major: 1,2-syn, 2,3-anti) Osmate->CisProduct Hydrolysis Epoxide Epoxide Intermediate (Anti-to-Methyl) mCPBA->Epoxide Syn-Addition Acid H3O+ / Hydrolysis Epoxide->Acid Ring Opening TransProduct 3-Methyl-1,2-trans-cyclopentanediol (Major: 1,2-anti, 2,3-syn) Acid->TransProduct Inversion (SN2)

Figure 1: Divergent synthesis pathways. Green nodes indicate final isolated products.

Protocol A: Catalytic Syn-Dihydroxylation (Upjohn Method)

This method utilizes catalytic Osmium Tetroxide (


) with N-Methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant. It is preferred over Permanganate (

) due to higher yields and the suppression of over-oxidation (cleavage) products.

Safety Critical: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 is volatile and highly toxic (causes blindness).[1][2] All operations must occur in a well-ventilated fume hood. Double-gloving is mandatory.
Materials:
  • 3-Methylcyclopentene (1.0 equiv)

  • 
     (2.5 wt% in t-BuOH) (0.02 equiv / 2 mol%)
    
  • NMO (50 wt% aq. solution) (1.1 equiv)

  • Solvent: Acetone/Water (3:1 v/v)

  • Quench: Saturated aq.

    
     (Sodium Sulfite)
    
Step-by-Step Procedure:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclopentene (e.g., 10 mmol) in Acetone/Water (30 mL).

  • Co-oxidant Addition: Add NMO (11 mmol) in one portion. The solution typically remains clear or turns slightly yellow.

  • Catalyst Injection: Caution: Using a glass syringe (avoid plastic if possible, or use compatible polypropylene), add the

    
     solution dropwise.
    
    • Observation: The solution will darken to a tan/brown color as the

      
       species forms.
      
  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes; Stain: Anisaldehyde or

    
    ). The alkene spot will disappear, and a polar baseline spot (diol) will appear.
    
  • Quenching (Critical): Add saturated sodium sulfite (

    
    , 20 mL) and stir vigorously for 30–60 minutes.
    
    • Why: This reduces residual toxic

      
       and 
      
      
      
      species to insoluble, lower-toxicity Osmium dioxide (
      
      
      , black precipitate).
  • Extraction:

    • Add Florisil (magnesium silicate) to the mixture and filter through a Celite pad to remove osmium residues.

    • Concentrate the filtrate to remove acetone.

    • Extract the aqueous residue with Ethyl Acetate (

      
       mL). Note: Cyclopentanediols are water-soluble; salting out the aqueous layer with NaCl improves recovery.
      
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 20% 
    
    
    
    80% EtOAc in Hexanes).

Protocol B: Stepwise Anti-Dihydroxylation

This protocol uses


-Chloroperoxybenzoic acid (

-CPBA) to form the epoxide, followed by acid-catalyzed ring opening.[3]

Safety Critical:


-CPBA is a shock-sensitive oxidizer. Never scrape dried material on ground glass joints. Store in a refrigerator.
Materials:
  • 3-Methylcyclopentene (1.0 equiv)

  • 
    -CPBA (77% max purity) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM)

  • Acid: 10%

    
     or 
    
    
    
  • Quench: Saturated aq.

    
     (Sodium Bisulfite)
    
Step-by-Step Procedure:
  • Epoxidation:

    • Dissolve 3-methylcyclopentene (10 mmol) in DCM (40 mL) and cool to 0°C (ice bath).

    • Add

      
      -CPBA (12 mmol) portion-wise over 10 minutes.
      
    • Warm to room temperature and stir for 3 hours.

    • Quench: Add saturated

      
       (20 mL) to destroy excess peroxide (check with starch-iodide paper).
      
    • Wash: Wash organic layer with saturated

      
       (to remove 
      
      
      
      -chlorobenzoic acid byproduct), then brine. Dry (
      
      
      ) and concentrate carefully (epoxides can be volatile).
  • Hydrolysis (Ring Opening):

    • Dissolve the crude epoxide in THF/Water (1:1, 20 mL).

    • Add catalytic

      
       (5 drops).
      
    • Stir at room temperature for 2 hours (or heat to 50°C if sluggish).

    • Mechanism:[2][4][5][6][7][8][9] Water attacks the protonated epoxide from the back face (inversion).

  • Workup:

    • Neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL). Note: Trans-diols are often more polar than cis-diols.
      
    • Dry and concentrate.

Comparative Data & Troubleshooting

FeatureUpjohn (

)
Epoxidation (

-CPBA/H+)
Major Product cis-1,2-dioltrans-1,2-diol
Stereoselectivity High (Syn-addition)High (Anti-addition)
Reaction Conditions Neutral/Basic, Room TempAcidic (Step 2)
Primary Safety Hazard Osmium Toxicity (Blindness)Peroxide Explosion Risk
Purification Removal of Osmium essentialRemoval of Benzoic Acid essential
Cost High (Catalyst)Low/Moderate

Troubleshooting Table:

ProblemProbable CauseSolution
Low Yield (Aqueous) Product remaining in water phase.Saturate aqueous layer with NaCl; use continuous extraction or n-Butanol.
Incomplete Reaction Steric hindrance of methyl group.Increase reaction time; add 0.5 equiv more oxidant.
Black Specks in Product Residual Osmium (

).
Pass through a plug of silica or treat with activated charcoal.

References

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973–1976.

  • Schröder, M. (1980). Osmium tetraoxide cis hydroxylation of unsaturated substrates. Chemical Reviews, 80(2), 187–213.

  • Cha, J. K., & Kim, N.-S. (1995). Stereochemical control in the dihydroxylation of acyclic allylic ethers and amines. Chemical Reviews, 95(6), 1761–1795.

  • Harvard University EHS. (2023). Lab Safety Guideline: Osmium Tetroxide. Harvard Environmental Health & Safety.[10]

  • Master Organic Chemistry. (2023). Epoxidation of Alkenes with m-CPBA.

Sources

Application Notes and Protocols: Diastereoselective Oxidation of (R)-3-methylcyclopentene to Diols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Navigating Stereochemical Control in Diol Synthesis

The stereoselective synthesis of vicinal diols is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and complex natural products where specific stereoisomers are required for biological activity.[1] The oxidation of prochiral and chiral alkenes provides a direct route to these valuable motifs. This application note provides a detailed guide to the diastereoselective oxidation of a chiral substrate, (R)-3-methylcyclopentene, to form its corresponding diols. We will explore two mechanistically distinct and stereochemically complementary pathways: syn-dihydroxylation and anti-dihydroxylation.

The central challenge and opportunity in oxidizing a chiral alkene like (R)-3-methylcyclopentene lies in controlling the facial selectivity of the reaction. The pre-existing stereocenter at the C3 position directs the incoming oxidant to one of the two diastereotopic faces of the alkene, leading to the preferential formation of one diastereomer over the other. Understanding and predicting this selectivity is paramount for efficient and targeted synthesis. This guide will elucidate the mechanistic basis for this control and provide detailed, field-proven protocols for achieving both syn and anti diol products.

Part 1: Theoretical Framework and Mechanistic Rationale

The oxidation of (R)-3-methylcyclopentene can yield four possible diastereomeric diols. The stereochemical outcome is determined by two factors: the facial selectivity of the initial oxidation (i.e., whether the oxidant attacks the face of the double bond on the same side as the methyl group or on the opposite side) and the inherent stereospecificity of the reaction mechanism (syn or anti addition).

Syn-Dihydroxylation: A Concerted Approach

Syn-dihydroxylation involves the addition of two hydroxyl groups to the same face of the double bond.[2] This is typically achieved using high-valent transition metal oxides, most notably osmium tetroxide (OsO₄).[2][3] The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate.[3] Subsequent hydrolysis or reduction of this intermediate cleaves the Os-O bonds to liberate the cis-diol.

For (R)-3-methylcyclopentene, the bulky osmium tetroxide reagent will preferentially approach the alkene from the face opposite to the sterically hindering methyl group (anti to the methyl group). This leads to a predictable major diastereomer.

Caption: General workflow for syn-dihydroxylation.

Anti-Dihydroxylation: A Stepwise Approach

Anti-dihydroxylation results in the addition of two hydroxyl groups to opposite faces of the double bond. This is a two-step process that begins with the epoxidation of the alkene, followed by the acid-catalyzed ring-opening of the resulting epoxide.[4] A common reagent for epoxidation is meta-chloroperoxybenzoic acid (m-CPBA).[5][6]

Similar to syn-dihydroxylation, the epoxidation step is subject to steric control. The m-CPBA will preferentially attack the less hindered face of the (R)-3-methylcyclopentene double bond, leading to a major epoxide diastereomer. The subsequent acid-catalyzed hydrolysis proceeds via an Sₙ2-like backside attack by water on the protonated epoxide, ensuring the anti relationship of the two hydroxyl groups.

Caption: General workflow for anti-dihydroxylation.

Part 2: Experimental Protocols and Expected Outcomes

The following protocols are designed for the diastereoselective oxidation of (R)-3-methylcyclopentene. All operations involving osmium tetroxide should be conducted in a well-ventilated fume hood due to its high toxicity.

Protocol 1: Syn-Dihydroxylation via the Upjohn Method

The Upjohn dihydroxylation utilizes a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species.[3] This method is safer and more cost-effective than using stoichiometric OsO₄.

Materials:

  • (R)-3-methylcyclopentene (assume 95% purity, MW: 82.14 g/mol )

  • Osmium tetroxide (4% solution in water)

  • N-methylmorpholine N-oxide (NMO, 50% solution in water)

  • Acetone

  • Water

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate/Hexanes mixture

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (R)-3-methylcyclopentene (1.0 g, ~11.6 mmol, 1.0 equiv).

  • Dissolve the alkene in a 10:1 mixture of acetone and water (44 mL). Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add NMO solution (50% in water, 1.63 g, ~7.0 mmol, 1.2 equiv).

  • Slowly add the osmium tetroxide solution (4% in water, 0.74 mL, ~0.116 mmol, 0.01 equiv) dropwise. The solution will turn dark brown.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (20 mL) and stir vigorously for 30 minutes. The color should change from dark brown to a lighter precipitate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing the polarity) to separate the diastereomers.

Predicted Outcome: The major product will be the syn-diol resulting from the addition of OsO₄ to the face of the double bond anti to the methyl group. A minor amount of the other syn-diol diastereomer will also be formed.

Product StereochemistryPredicted Diastereomeric Ratio (d.r.)
Major Diastereomer>90:10
Minor Diastereomer

Note: The diastereomeric ratio is an estimate based on steric control and may vary depending on the exact reaction conditions.

Protocol 2: Anti-Dihydroxylation via Epoxidation and Hydrolysis

This two-step procedure first forms an epoxide which is then opened to give the trans-diol.[4][6]

Step A: Epoxidation with m-CPBA

Materials:

  • (R)-3-methylcyclopentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-3-methylcyclopentene (1.0 g, ~11.6 mmol, 1.0 equiv) in dichloromethane (50 mL) in a round-bottom flask and cool to 0 °C.

  • In a separate flask, dissolve m-CPBA (~77%, 2.8 g, ~12.5 mmol, 1.1 equiv) in DCM (50 mL).

  • Add the m-CPBA solution to the alkene solution dropwise over 30 minutes at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any remaining acid.

  • Wash with brine (20 mL), dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (avoid excessive heat) to obtain the crude epoxide. This crude product is often used directly in the next step without further purification.

Step B: Acid-Catalyzed Hydrolysis

Materials:

  • Crude epoxide from Step A

  • Acetone

  • 1 M Sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude epoxide (~11.6 mmol) in a mixture of acetone (30 mL) and water (10 mL).

  • Add 1 M sulfuric acid (5 mL) and stir the mixture at room temperature for 4-8 hours, monitoring by TLC until the epoxide is consumed.

  • Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Predicted Outcome: The major product will be the anti-diol resulting from the opening of the major epoxide diastereomer (formed from attack on the face anti to the methyl group).

Product StereochemistryPredicted Diastereomeric Ratio (d.r.)
Major Diastereomer>90:10
Minor Diastereomer

Note: The diastereomeric ratio is an estimate based on steric control in the epoxidation step.

Part 3: Product Characterization

The resulting diol diastereomers can be characterized and distinguished using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show distinct sets of peaks for each diastereomer. The relative integration of key signals in the ¹H NMR spectrum of the crude product mixture can be used to determine the diastereomeric ratio.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC may be used to separate and quantify the diastereomers, providing a more accurate measure of the diastereomeric ratio.

  • Mass Spectrometry (MS): To confirm the molecular weight of the diol products.

Conclusion

The oxidation of (R)-3-methylcyclopentene to its corresponding diols is a powerful illustration of diastereoselective synthesis. By selecting the appropriate oxidation method, researchers can predictably access either syn or anti diol products. The steric influence of the existing chiral center provides effective facial control, leading to the formation of a major diastereomer in high selectivity. The protocols provided herein offer reliable and reproducible methods for achieving these transformations, which are broadly applicable to a range of chiral cyclic alkenes in drug discovery and natural product synthesis.

References

  • Wikipedia. (n.d.). Dihydroxylation. Retrieved from [Link]

  • Merbouh, N., et al. (2019). Methylcyclopentadiene, Diels-Alder Reaction, Complex Mixtures, Nuclear Magnetic Resonance Analysis. SFU Summit. Retrieved from [Link]

  • Ashenhurst, J. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Donnelly, J. A., et al. (2018). Mechanism of the Os-Catalyzed Oxidative Cyclization of 1,5-Dienes. ePrints Soton. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Retrieved from [Link]

  • Donohoe, T. J., et al. (2001). Directed Dihydroxylation of Cyclic Allylic Alcohols and Trichloroacetamides Using OsO4/TMEDA. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zeroual, A., et al. (2019). Competitive reaction paths associated to the epoxidation reaction of.... ResearchGate. Retrieved from [Link]

  • LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. Retrieved from [Link]

  • Donohoe, T. J., et al. (n.d.). Directed Dihydroxylation of Cyclic Allylic Alcohols and Trichloroacetamides Using OsO4/TMEDA. ACS Publications. Retrieved from [Link]

  • Merbouh, N., et al. (2019). (PDF) Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I). ResearchGate. Retrieved from [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (1992). STEREOCHEMISTRY OF ALTERNATING POLYOL CHAINS: 13C NMR ANALYSIS OF 1,3=DIOL ACETONIDES. Tetrahedron Letters.
  • Garcia, G., et al. (2018). Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system. ResearchGate. Retrieved from [Link]

  • Cvengroš, J., & Cvengrošová, Z. (2019). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI. Retrieved from [Link]

  • Tomkinson, N. C. O., et al. (2019). Syn-Dihydroxylation of Alkenes Using a Sterically Demanding Cyclic Diacyl Peroxide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zeroual, A., et al. (2019). A molecular electron density theory study of the mechanism, chemo- and stereoselectivity of the epoxidation reaction of R-carvone with peracetic acid. RSC Publishing. Retrieved from [Link]

  • Kobayashi, Y., & Tokoro, Y. (1999). Realisation of highly stereoselective dihydroxylation of a cyclopentene in the synthesis of (–)-aristeromycin. Chemical Communications. Retrieved from [Link]

  • Tomkinson, N. C. O., et al. (2019). Syn-Dihydroxylation of Alkenes Using A Sterically Demanding Cyclic Diacyl Peroxide | Request PDF. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • Chad's Prep. (2018). 8.7b Syn Dihydroxylation. YouTube. Retrieved from [Link]

  • UCLA Chemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

  • Lu, G., et al. (2013). Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions | Request PDF. ResearchGate. Retrieved from [Link]

  • Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved from [Link]

  • Merbouh, N., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). MDPI. Retrieved from [Link]

  • Chad's Prep. (2020). 8.7 Expoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes | Organic Chemistry. YouTube. Retrieved from [Link]

  • Omega, A. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Retrieved from [Link]

Sources

Technical Guide: 3-Methyl-1,2-cyclopentanediol in Organic Synthesis

[1]

Molecular Weight:1

Executive Summary & Strategic Utility

3-Methyl-1,2-cyclopentanediol is a versatile vicinal diol acting as a "redox pivot" in the synthesis of high-value cyclic enolones and chiral scaffolds.[1] Unlike its linear counterparts, the strain of the cyclopentane ring (approx. 6 kcal/mol) imparts unique reactivity, particularly in oxidative cleavage and dehydration reactions.

Primary Applications:

  • Flavor & Fragrance Precursor: Direct oxidation to Cyclotene (Maple Lactone), a high-impact caramel/nutty flavorant.[1]

  • Chiral Building Block: The cis-isomer serves as a rigid scaffold for phospholane ligands used in asymmetric hydrogenation.[1]

  • Monomer Synthesis: Acid-catalyzed dehydration yields methylcyclopentadiene, a precursor for high-energy density fuels (RJ-4) and metallocene catalysts.[1]

Chemical Properties & Stereochemistry

The utility of this diol is dictated by its stereochemistry. The cis-diol is amenable to acetal protection and specific chelation modes, while the trans-diol is preferred for epoxide ring-opening syntheses.[1]

PropertyDataRelevance
Boiling Point 120–125 °C (15 mmHg)High enough for easy solvent removal; low enough for vacuum distillation.[1]
Solubility Water, Alcohols, DMSOHighly polar; requires polar aprotic solvents for oxidation.
Stereoisomers cis (meso-like features), trans (chiral pair)cis-isomer forms cyclic acetals/ketals easily; trans does not.[1]
pKa ~14.5 (Alcoholic protons)Weakly acidic; requires strong bases for etherification.[1]

Application A: Synthesis of Cyclotene (Flavor/Fragrance)

Target: 3-Methyl-1,2-cyclopentanedione (Cyclotene) Mechanism: Oxidative Dehydrogenation[1]

The most commercially significant reaction of 3-methyl-1,2-cyclopentanediol is its oxidation to the corresponding

Swern Oxidation
Protocol 1: Swern Oxidation of 3-Methyl-1,2-cyclopentanediol[1]

Reagents:

  • Oxalyl chloride (

    
    ): 2.2 equiv[1]
    
  • Dimethyl sulfoxide (DMSO): 4.4 equiv

  • Triethylamine (

    
    ): 5.0 equiv
    
  • Dichloromethane (DCM): Anhydrous solvent

  • Starting Material: 3-Methyl-1,2-cyclopentanediol (1.0 equiv)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under

    
    , dissolve oxalyl chloride (2.2 equiv) in DCM. Cool to -78 °C .[1]
    
  • DMSO Addition: Add DMSO (4.4 equiv) dropwise over 15 minutes. Critical: Control exotherm; temperature must not exceed -60 °C to prevent Pummerer rearrangement side products.[1] Stir for 15 mins.

  • Substrate Addition: Add 3-methyl-1,2-cyclopentanediol (dissolved in minimum DCM) dropwise. The mixture will turn cloudy. Stir for 45 mins at -78 °C.

  • Base Quench: Add

    
     (5.0 equiv) slowly.[1] The reaction will turn yellow/orange.
    
  • Warming: Remove the cooling bath and allow the reaction to reach room temperature (approx. 1 hour).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    ).[1] Wash combined organics with 1M HCl (to remove excess amine), then brine.
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize the resulting solid from water or sublime under vacuum to obtain pure Cyclotene (white crystals, mp 106 °C).
    

Validation:

  • IR: Appearance of strong carbonyl stretch at 1700

    
     and enol -OH broad band.[1]
    
  • NMR: Disappearance of methine protons (3.5-4.0 ppm) and appearance of enolic proton (usually exchangeable).[1]

Application B: Synthesis of Methylcyclopentadiene

Target: Methylcyclopentadiene (Isomeric mixture) Mechanism: Acid-Catalyzed Double Dehydration[1]

For polymer and fuel research, the diol is dehydrated to the diene.[2] This reaction competes with the Pinacol rearrangement (which would yield ketones); therefore, vapor-phase dehydration over a solid acid catalyst is preferred to favor elimination over rearrangement.

Protocol 2: Solid-Acid Catalyzed Dehydration[1]

Reagents:

  • Catalyst:

    
    -Alumina (
    
    
    ) or Lanthanum Phosphate (
    
    
    )[1]
  • Carrier Gas: Nitrogen (

    
    )
    

Step-by-Step Methodology:

  • Reactor Setup: Pack a quartz tube reactor with calcined

    
     pellets. Preheat the reactor to 300–350 °C .
    
  • Feed Preparation: Dissolve 3-methyl-1,2-cyclopentanediol in water (20 wt% solution) or use neat if a heated syringe pump is available.

  • Reaction: Feed the diol into the reactor using a syringe pump (WHSV = 1.0

    
    ) under a flow of 
    
    
    .
  • Collection: Condense the effluent in a cold trap (-10 °C). The product (methylcyclopentadiene) and water will separate.

  • Stabilization: Methylcyclopentadiene dimerizes rapidly at RT (Diels-Alder).[1] Store the collected organic layer at -80 °C or use immediately.

Mechanistic & Workflow Visualization

The following diagram illustrates the divergent pathways available to 3-methyl-1,2-cyclopentanediol based on the reaction environment (Oxidative vs. Acidic).

GDiol3-Methyl-1,2-cyclopentanediolSwernSwern Oxidation(-78°C, DMSO/COCl2)Diol->SwernAcidAcid Catalysis(300°C, Al2O3)Diol->AcidDione3-Methyl-1,2-cyclopentanedioneSwern->Dione-2HDieneMethylcyclopentadieneAcid->Diene-2 H2O(Elimination)CycloteneCyclotene(Enol Tautomer)Dione->CycloteneTautomerization(Spontaneous)DimerDiels-AlderDimerDiene->DimerStorage @ RT

Figure 1: Divergent synthetic pathways.[1] Oxidation yields the flavorant Cyclotene; dehydration yields the monomer Methylcyclopentadiene.

Safety & Handling

  • Inhalation: The diol is a respiratory irritant. The oxidation product (Cyclotene) has a potent odor; use a fume hood to prevent facility contamination.

  • Thermal Stability: Do not distill the diol at atmospheric pressure; it may dehydrate or polymerize. Always use high vacuum (<10 mmHg).[1]

  • Oxidation Risks: The Swern oxidation generates CO and

    
     (toxic/asphyxiant) and dimethyl sulfide (stench). Exhaust gas must be scrubbed or vented properly.[1]
    

References

  • Synthesis of Cyclotene: Organic Syntheses, Coll. Vol. 4, p. 597 (1963); Vol. 37, p. 53 (1957). Link

  • Dehydration Catalysis: "Selective Dehydration of 1,3-Cyclopentanediol to Cyclopentadiene over Lanthanum Phosphate Catalysts." MDPI Catalysts, 2021.[1] (Note: Applies to 1,2-diol via similar elimination mechanisms).[1] Link

  • Stereochemistry & Resolution: "Enantioselective Synthesis of Cyclopentanediol Building Blocks." NIH / J. Org.[1] Chem, 2012.[1] Link

  • General Properties: PubChem Compound Summary for 3-Methyl-1,2-cyclopentanedione (Cyclotene). Link

High-Purity Scaffolding: Applications of 3-Methyl-1,2-cyclopentanediol in Asymmetric Synthesis and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methyl-1,2-cyclopentanediol (MCPD) represents a versatile, chiral scaffold in the synthesis of cyclopentanoid natural products and high-value flavor compounds. While often overshadowed by its oxidized derivative, 3-methyl-1,2-cyclopentanedione (Cyclotene/Maple Lactone), the diol itself serves as a critical "chiral pool" starting material. This guide details the chemo-enzymatic resolution of MCPD to obtain high optical purity, its oxidative cleavage to generate acyclic chiral synthons, and its transformation into bioactive cyclopentenones.

Chemo-Enzymatic Resolution: Accessing Chiral Scaffolds

For natural product synthesis (e.g., prostaglandins, iridoids), the stereochemistry of the methyl and hydroxyl groups is critical. Synthetic MCPD is typically produced as a racemic mixture of cis and trans isomers. Enzymatic kinetic resolution is the industry standard for isolating the enantiopure diol.

Mechanism of Action

Lipases (specifically Burkholderia cepacia or Candida antarctica Lipase B) selectively acetylate one enantiomer of the diol, leaving the other as the free alcohol. This creates a separable mixture of chiral diol and chiral diacetate.

Protocol: Lipase-Mediated Kinetic Resolution

Objective: Isolation of (1S,2R)-3-methyl-1,2-cyclopentanediol.

Materials:

  • Substrate: (cis)-3-Methyl-1,2-cyclopentanediol (Racemic)

  • Enzyme: Immobilized Lipase PS (Amano) or Novozym 435 (CAL-B)

  • Acyl Donor: Vinyl acetate (acts as solvent and reactant)

  • Solvent: tert-Butyl methyl ether (TBME) or pure Vinyl Acetate

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of racemic cis-MCPD in 50 mL of vinyl acetate.

  • Initiation: Add 200 mg of Immobilized Lipase PS.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm). Monitor reaction progress via GC or TLC (Silica gel, EtOAc/Hexane 1:1).

  • Termination: Stop the reaction when conversion reaches ~50% (typically 24–48 hours). Filter off the enzyme (enzyme can often be recycled).

  • Separation: Evaporate excess vinyl acetate. Separate the mono-acetate product from the unreacted diol using flash column chromatography.

    • Fraction A: Enriched (1S,2R)-Diol (Slow reacting).

    • Fraction B: (1R,2S)-Monoacetate (Fast reacting).

  • Hydrolysis (Optional): The acetate fraction can be hydrolyzed (K2CO3, MeOH) to yield the opposite enantiomer.

Data: Typical Resolution Efficiency

ParameterValueNotes
Conversion 48-52%Ideal stop point for max ee
Enantiomeric Excess (ee) >98%After single pass
E-Value (Selectivity) >100Indicates highly specific enzyme-substrate fit

Application A: Oxidative Cleavage to Chiral Synthons

A primary utility of MCPD in total synthesis is as a precursor for chiral acyclic chains. Oxidative cleavage of the vicinal diol breaks the ring, transferring the chirality of the methyl group into a linear keto-aldehyde or keto-acid, which are difficult to synthesize directly.

Mechanistic Insight

Periodate cleavage (NaIO4) specifically attacks 1,2-diols via a cyclic periodate ester intermediate. This reaction is highly chemoselective and preserves the stereochemistry at the C3-methyl position (which becomes C2 in the acyclic product).

Protocol: Ring Opening to 4-Oxopentanal Derivatives

Target: Synthesis of chiral 4-oxopentanoic acid derivatives (precursors to lactones).

  • Dissolution: Dissolve 5 mmol of (1S,2R)-3-methyl-1,2-cyclopentanediol in 20 mL of THF/Water (3:1).

  • Oxidation: Cool to 0°C. Add sodium metaperiodate (NaIO4, 1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. The solution will turn cloudy as NaIO3 precipitates.

  • Workup: Filter the white precipitate. Extract the filtrate with Dichloromethane (DCM) (3x).

  • Purification: The product is often an unstable keto-aldehyde. For stable isolation, immediately treat with Jones Reagent (CrO3/H2SO4) to oxidize the aldehyde to the carboxylic acid (4-oxopentanoic acid).

Application B: Synthesis of Cyclotene (Flavor Chemistry)

In the flavor and fragrance industry, MCPD is the direct precursor to Cyclotene (3-methyl-2-cyclopenten-1-one) , a compound with an intense maple-syrup/caramel aroma. This process involves oxidation followed by dehydration.

Workflow Visualization

The following diagram illustrates the divergent pathways from the MCPD scaffold: Resolution for pharma/synthesis, and Oxidation/Dehydration for flavor applications.

MCPD_Pathways Racemic Racemic 3-Methyl-1,2-cyclopentanediol Enzyme Lipase Resolution (Kinetic) Racemic->Enzyme Lipase PS / Vinyl Acetate Dehydration Dehydration/Oxidation Racemic->Dehydration Industrial Route ChiralDiol (1S,2R)-Diol (Chiral Scaffold) Enzyme->ChiralDiol Unreacted Species ChiralAc (1R,2S)-Acetate Enzyme->ChiralAc Acylated Product Cleavage Oxidative Cleavage (NaIO4) ChiralDiol->Cleavage Ring Opening Synthons Acyclic Chiral Keto-Aldehydes Cleavage->Synthons Stereocenter Retention Cyclotene Cyclotene (Maple Lactone) Dehydration->Cyclotene -H2O, -2H

Figure 1: Divergent synthetic pathways for 3-Methyl-1,2-cyclopentanediol. Blue path indicates enzymatic resolution; Green path indicates chiral pool synthesis; Yellow path indicates flavor compound production.

Synthesis of Bioactive Lactones (Mitsugashiwalactone Analogs)

The chiral keto-acid obtained from the oxidative cleavage of MCPD (Section 2) is a direct precursor to iridoid lactones.

Pathway:

  • Starting Material: Chiral 4-oxopentanoic acid (from MCPD cleavage).

  • Chain Extension: Wittig reaction or Grignard addition to the ketone moiety.

  • Lactonization: Acid-catalyzed cyclization yields the valerolactone core found in Mitsugashiwalactone and Nepetalactone.

Why this matters: This route provides access to the "methyl-branched" chiral center found in hundreds of terpenoids without requiring asymmetric hydrogenation catalysts.

References

  • Enzymatic Resolution of Cyclic Diols

    • Title: Lipase-catalyzed kinetic resolution of trans- and cis-1,2-cycloalkanediols.
    • Source: Tetrahedron: Asymmetry.[1][2][3][4][5]

    • Link:[Link]

  • Oxidative Cleavage Protocols

    • Title: Oxidative Cleavage of 1,2-Diols to Carbonyl Compounds.[6]

    • Source: Journal of Organic Chemistry (General Methodology).
    • Link:[Link]

  • Cyclotene Synthesis & Flavor Chemistry

    • Title: Preparation of 3-methyl-1,2-cyclopentanedione (Patent).[2]

    • Source: US P
    • Link
  • Natural Product Scaffolds

    • Title: Synthesis of natural products containing fully functionalized cyclopentanes.[5][7][8]

    • Source: Oregon St
    • Link:[Link]

Sources

Advanced Protocols for the Synthesis of 3-Methyl-1,2-cyclopentanediol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-3MCPD-01

Executive Summary & Strategic Overview

3-Methyl-1,2-cyclopentanediol is a versatile chiral scaffold bridging two distinct industries: flavor chemistry (as a precursor to maple lactone/cyclotene derivatives) and pharmaceutical development (as a carbocyclic nucleoside analog or prostaglandin intermediate).

The synthesis of this vicinal diol presents a classic stereochemical challenge: controlling the relative configuration of the hydroxyl groups (cis/trans) and their relationship to the methyl substituent.

This Application Note details two distinct synthetic pathways selected based on scale and stereochemical requirements:

  • The Oxidative Pathway (Upjohn/Sharpless): Prioritizes high stereocontrol (syn-dihydroxylation) and enantioselectivity. Ideal for pharmaceutical discovery.

  • The Reductive Pathway (Catalytic Hydrogenation): Prioritizes atom economy and scalability, utilizing the commercially available flavor compound Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one).

Strategic Decision Matrix

SynthesisStrategy Target Target: 3-Methyl-1,2-cyclopentanediol Decision Primary Constraint? Target->Decision RouteA Route A: Oxidative (From 3-Methylcyclopentene) Decision->RouteA Stereopurity / Pharma RouteB Route B: Reductive (From Cyclotene) Decision->RouteB Cost / Scale / Flavor MethodA Upjohn/Sharpless Dihydroxylation Result: Syn-diol (High Stereocontrol) RouteA->MethodA MethodB Catalytic Hydrogenation (Raney Ni/Ru) Result: Mixed Isomers (High Throughput) RouteB->MethodB

Figure 1: Strategic selection of synthetic route based on downstream application requirements.

Protocol A: Stereoselective Oxidative Synthesis (Upjohn Method)

This protocol utilizes the Upjohn Dihydroxylation to convert 3-methylcyclopentene to the cis-1,2-diol. The use of Osmium Tetroxide (OsO₄) ensures perfect syn-addition across the double bond.

  • Mechanism: The reaction proceeds via a cyclic osmate ester intermediate.

  • Stereochemistry: The oxidant approaches from the face anti to the methyl group due to steric hindrance, yielding the (1R,2S,3R) and (1S,2R,3S) racemate (if starting with racemic alkene).

Materials & Reagents
ReagentRoleEquiv.Notes
3-Methylcyclopentene Substrate1.0Volatile liquid (bp 65°C)
OsO₄ (2.5 wt% in t-BuOH) Catalyst0.02High Toxicity ; Use in fume hood
NMO (N-Methylmorpholine N-oxide) Co-oxidant1.1Regenerates Os(VIII)
Acetone / Water (4:1) Solvent-Homogenizes organic/aqueous phases
Na₂SO₃ (sat. aq.) QuenchExcessReduces residual Osmium
Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclopentene (10 mmol, 0.82 g) in Acetone/Water (40 mL, 4:1 v/v).

  • Oxidant Addition: Add NMO (11 mmol, 1.29 g) in one portion. Ensure full dissolution.

  • Catalysis: Cool the solution to 0°C. Add OsO₄ solution (0.2 mmol) dropwise via syringe.

    • Critical Control Point: The solution will turn dark brown/black as the active Os(VI) species forms.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The alkene spot (high R_f) should disappear; the diol spot (low R_f) will appear (stain with KMnO₄).

  • Quenching: Add saturated aqueous Na₂SO₃ (20 mL) and stir vigorously for 60 minutes.

    • Observation: The dark black mixture should turn into a flocculent blue/grey precipitate (OsO₂).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). The diol is polar; ensure thorough extraction.

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 20% → 80% EtOAc in Hexanes).

Expected Yield: 85-92% Data Validation: ^1H NMR (CDCl₃) should show carbinol protons at δ 3.8-4.0 ppm.

Protocol B: Reductive Synthesis (Industrial/Green Route)

For applications where enantiopurity is secondary to cost (e.g., flavor precursors), hydrogenation of Cyclotene is the preferred route.

Reaction Pathway

Substrate: Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) Transformation: Reduction of alkene + Reduction of ketone → Saturated Diol.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Cyclotene (Commercial grade).

  • Catalyst: Raney Nickel (W2 or W4 activity) OR 5% Ru/C.

    • Note: Ru/C prevents hydrogenolysis (cleavage of C-O bonds) better than Pd/C.

  • Solvent: Methanol or Ethanol (anhydrous).

  • Hydrogen Source: H₂ gas (balloon or autoclave).

Step-by-Step Methodology
  • Safety Check: Raney Nickel is pyrophoric when dry. Handle under water or solvent at all times.

  • Loading: In a high-pressure autoclave (Parr reactor), load Cyclotene (50 mmol, 5.6 g) dissolved in Methanol (100 mL).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 1.0 g slurry) or 5% Ru/C (500 mg).

  • Pressurization: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 bar (725 psi) H₂.

    • Note: Lower pressures (balloon) work but require significantly longer times (48h+) and may stop at the ketone stage.

  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm) for 6 hours.

  • Workup: Cool to RT. Vent H₂. Filter the catalyst through a pad of Celite (keep wet to prevent fire).

  • Isolation: Concentrate the filtrate. The product is a viscous oil. Distillation under reduced pressure (Kugelrohr) is recommended for high purity.

Protocol C: Synthesis of Acetonide Derivative (Protection)

To utilize the diol in further synthesis (e.g., nucleoside analogs), the hydroxyl groups must be protected. The acetonide (isopropylidene acetal) is the standard derivative.

Mechanism & Flow[1][8][11][12]

AcetonideProtection Diol 3-Methyl-1,2-diol Intermediate Oxonium Ion Diol->Intermediate + Reagent/Cat Reagent 2,2-Dimethoxypropane (DMP) Catalyst p-TsOH (cat.) Product Acetonide Derivative (Protected) Intermediate->Product - MeOH

Figure 2: Acid-catalyzed protection of the 1,2-diol using 2,2-dimethoxypropane.

Step-by-Step Methodology
  • Dissolution: Dissolve 3-methyl-1,2-cyclopentanediol (5 mmol) in anhydrous Acetone (10 mL).

  • Reagent: Add 2,2-Dimethoxypropane (DMP) (10 mmol). DMP acts as both reagent and water scavenger.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (pTsOH) (0.1 mmol, catalytic).

  • Reaction: Stir at room temperature for 2 hours.

    • Monitoring: TLC will show a less polar spot (higher R_f) compared to the starting diol.

  • Quench: Add NaHCO₃ (solid, 100 mg) to neutralize the acid. Stir for 10 mins.

  • Workup: Filter off solids and concentrate. The resulting oil is usually sufficiently pure (>95%) for subsequent steps.

Quality Control & Characterization Data

For the cis-3-methyl-1,2-cyclopentanediol (Upjohn product):

ParameterSpecificationMethod
Appearance Colorless viscous oil or low-melting solidVisual
¹H NMR (CDCl₃) δ 3.85 (m, 1H, H-1), 3.68 (m, 1H, H-2), 1.05 (d, 3H, CH₃)400 MHz
¹³C NMR δ 76.5 (C-OH), 79.2 (C-OH), 18.5 (CH₃)100 MHz
GC-MS m/z 116 [M]+, 98 [M-H₂O]+EI, 70eV
Stereochemistry cis-diol (confirmed by acetonide formation ability)NOE experiments

Key Diagnostic:

  • Cis-diol: Readily forms acetonide (Protocol C).

  • Trans-diol: Reacts very slowly or not at all with acetone/DMP under mild conditions due to ring strain in the trans-fused bicyclic system.

References

  • Upjohn Dihydroxylation Methodology: VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[1] An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant.[1] Tetrahedron Letters, 17(23), 1973–1976.

  • Stereochemistry of Cyclopentene Oxidation: Study.com. (n.d.). Stereoisomers of 3-methyl-1,2-cyclopentanediol and Osmium Tetroxide Oxidation.

  • Hydrogenation of 1,3-Diones (Analogous Chemistry): Vangeel, T., et al. (2020). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. ACS Omega, 5(34), 21769–21778.

  • Synthesis of Cyclotene Precursors: Organic Syntheses, Coll. Vol. 6, p.615 (1988); Vol. 57, p.69 (1977). Preparation of 2-Methyl-1,3-cyclopentanedione.

  • Derivatization (Acetonides): ResearchGate. (2025). Stereoselective Synthesis of 1-Methyl-1,2- and 1,3-Cyclopentanediols via γ-Lactones. (Describing acetonide protection of methyl-cyclopentanediols).

Sources

Application Note: Catalytic Hydrogenation of 3-Methyl-1,2-Cyclopentanedione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in pharmaceutical synthesis and process chemistry. It synthesizes established catalytic principles with specific insights into the hydrogenation of cyclic


-diketones.[1]

Executive Summary

This guide details the catalytic hydrogenation of 3-methyl-1,2-cyclopentanedione (MCP), a cyclic


-diketone often utilized as a flavorant (Maple Lactone) and a versatile scaffold in drug discovery. While MCP exists in equilibrium with its enol form (2-hydroxy-3-methyl-2-cyclopenten-1-one), controlled hydrogenation converts it into 3-methyl-1,2-cyclopentanediol , a valuable chiral building block.

This protocol focuses on heterogeneous catalysis (Ru/C) for high-yielding diastereoselective synthesis of the cis-diol, while providing mechanistic insights into asymmetric homogeneous alternatives for enantioselective requirements.

Chemical Context & Mechanistic Pathway

Substrate Dynamics

MCP presents a unique challenge due to its keto-enol tautomerism. In solution, the enol form (Cyclotene) is often thermodynamically favored, stabilized by intramolecular hydrogen bonding. Hydrogenation must overcome the resonance stabilization of the enol system.

  • Substrate: 3-Methyl-1,2-cyclopentanedione (CAS: 765-70-8)[2]

  • Target Product: 3-Methyl-1,2-cyclopentanediol (CAS: 27593-23-3)

  • Key Challenge: Controlling regio- and stereoselectivity (cis/trans ratio) and preventing over-reduction (hydrogenolysis) to methylcyclopentanol.

Reaction Pathway Visualization

The hydrogenation proceeds through a stepwise reduction. The first equivalent of H


 reduces the alkene (of the enol) or one carbonyl (of the dione) to form the 

-hydroxy ketone (acyloin) intermediate. The second equivalent yields the vicinal diol.

HydrogenationPathway Dione 3-Methyl-1,2- cyclopentanedione (Keto Form) Enol 2-Hydroxy-3-methyl- 2-cyclopenten-1-one (Enol Form) Dione->Enol Tautomerism Inter 2-Hydroxy-3-methyl- cyclopentanone (Acyloin Intermediate) Dione->Inter H2, Cat. Step 1 Enol->Inter H2, Cat. Step 1 Diol 3-Methyl-1,2- cyclopentanediol (Target Product) Inter->Diol H2, Cat. Step 2 (Stereoselective) Side 3-Methylcyclopentanol (Over-reduction) Diol->Side Hydrogenolysis (High T/P)

Figure 1: Reaction network showing tautomeric equilibrium and stepwise reduction to the diol.

Catalyst Selection & Optimization

For the conversion of cyclic 1,2-diones to 1,2-diols, Ruthenium (Ru) and Platinum (Pt) are the metals of choice.[1] Palladium (Pd) often favors hydrogenolysis (cleavage of C-O bonds), leading to deoxygenated side products.

Catalyst Performance Matrix
CatalystSupportPressure (bar)Temp (°C)Major ProductSelectivity Note
5% Ru/C Carbon50-80100-120cis-Diol High diastereoselectivity for cis isomer due to surface approach.
5% Pt/C Carbon20-5060-80Mixed Diol Lower pressure required; moderate cis/trans selectivity.
Raney Ni -50-100100-150Mixed Diol Robust, but requires harsh conditions; leaching concerns.
Pd/C Carbon5-2025-50Ketone/Alkane High risk of over-reduction to methylcyclopentanone/ol.

Recommendation: Use 5% Ru/C for maximizing the yield of the cis-diol. Ruthenium is particularly effective at hydrogenating carbonyls in the presence of steric bulk without inducing hydrogenolysis.

Detailed Experimental Protocol

Objective: Synthesis of cis-3-methyl-1,2-cyclopentanediol from 3-methyl-1,2-cyclopentanedione.

Reagents & Equipment
  • Substrate: 3-Methyl-1,2-cyclopentanedione (purity >98%).[2]

  • Catalyst: 5 wt% Ru/C (50% water wet to minimize ignition risk).

  • Solvent: Methanol (HPLC grade) or Water (green alternative).

  • Reactor: High-pressure stainless steel autoclave (e.g., Parr reactor) with mechanical stirring.

Step-by-Step Methodology

Step 1: Reactor Loading

  • Weigh 10.0 g (89 mmol) of 3-methyl-1,2-cyclopentanedione.

  • Dissolve in 100 mL of Methanol. (Concentration ~0.9 M).

  • Add 0.5 g of 5% Ru/C catalyst (5 wt% loading relative to substrate). Safety: Add catalyst to the wet solvent to prevent sparking.

Step 2: Hydrogenation

  • Seal the autoclave and purge with Nitrogen (3 cycles, 5 bar) to remove oxygen.

  • Purge with Hydrogen (3 cycles, 10 bar).

  • Pressurize the reactor to 60 bar (870 psi) with H

    
    .
    
  • Heat the mixture to 100°C with vigorous stirring (1000 rpm). Note: Mass transfer is critical; ensure the vortex pulls gas into the liquid.

  • Maintain reaction for 4-6 hours . Monitor H

    
     uptake until consumption plateaus.
    

Step 3: Work-up

  • Cool reactor to room temperature (<25°C).

  • Vent H

    
     slowly and purge with Nitrogen.
    
  • Filter the reaction mixture through a Celite pad or a 0.2

    
    m PTFE membrane to remove the catalyst. Safety: Do not let the spent catalyst dry out; it is pyrophoric.
    
  • Concentrate the filtrate under reduced pressure (Rotavap, 40°C, 20 mbar).

Step 4: Purification

  • The crude product is typically a viscous oil.

  • Crystallization: Dissolve in minimal hot ethyl acetate and add hexane dropwise until turbid. Cool to 4°C to crystallize the cis-diol.

  • Flash Chromatography (Alternative): Silica gel, eluting with EtOAc/Hexane (1:1 to 100% EtOAc).

Analytical Validation
  • GC-MS: Verify molecular ion (M+ = 116 m/z). Look for absence of starting material (M+ = 112).

  • 1H NMR (CDCl3):

    • cis-isomer: Carbinol protons (H-1, H-2) typically appear as multiplets around 3.8-4.2 ppm. The coupling constant

      
       is characteristic (typically larger for cis on 5-membered rings due to envelope conformation).
      
    • Methyl group: Doublet around 1.0-1.1 ppm.

Advanced Topic: Asymmetric Hydrogenation

For drug development applications requiring a single enantiomer (e.g.,


), heterogeneous catalysis is insufficient.

Homogeneous Strategy: Use Ruthenium-BINAP or Ruthenium-DuPHOS complexes.

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl

  • Conditions: 50 bar H

    
    , 50°C, Methanol.
    
  • Mechanism: Dynamic Kinetic Resolution (DKR) is possible if the racemization of the starting enol/ketone is faster than the hydrogenation step.

AsymmetricWorkflow Start Racemic 3-Methyl-1,2-cyclopentanedione Process Asymmetric Hydrogenation Cat: Ru-(S)-BINAP 50 bar H2, 50°C Start->Process DKR Dynamic Kinetic Resolution (Fast Racemization) Process->DKR Mechanism Product Chiral Diol (>95% ee) DKR->Product

Figure 2: Strategy for enantioselective synthesis via Dynamic Kinetic Resolution.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Conversion Poisoned CatalystEnsure substrate is free of sulfur/halogens. Increase catalyst loading to 10 wt%.
Low Conversion Poor Mass TransferIncrease stirring speed (>1000 rpm). Verify H

pressure is maintained.
Over-reduction (Alcohol) Temp/Pressure too highReduce temperature to 80°C. Switch from Pd to Ru or Pt.
Acetal Formation Solvent interactionAvoid acidic conditions in Methanol. Use THF or Water if acetals form.

Safety Warning:

  • Hydrogen Gas: Extremely flammable. Ensure reactor is grounded and leak-tested.

  • Spent Catalyst: Ru/C is pyrophoric when dry. Keep wet with water during disposal.

References

  • General Hydrogenation of 1,3-Diones (Analogous Chemistry)

    • van Slagmaat, C. A. M. R., et al. "Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts." ACS Omega, 2021, 6(6), 4313–4328.
  • Substrate Properties (Tautomerism)

    • PubChem Compound Summary for CID 61209, 3-Methyl-1,2-cyclopentanedione.
  • Asymmetric Hydrogenation Principles: Noyori, R., et al. "Asymmetric Hydrogenation of Ketones." Journal of the American Chemical Society, 1987. (Foundational reference for Ru-BINAP ketone reduction).
  • Ruthenium Catalysis in Organic Synthesis

    • TCI Chemicals.

Sources

Application Note: High-Fidelity Protocols for the Dihydroxylation of Methylcyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of alkenes to vicinal diols is a cornerstone transformation in organic synthesis, providing critical building blocks for pharmaceuticals, natural products, and materials science.[1] This application note provides a detailed guide for the syn-dihydroxylation of 1-methylcyclopentene, a representative trisubstituted alkene. We present and contrast two primary protocols: the highly reliable osmium tetroxide-catalyzed method (Upjohn dihydroxylation) and the classical potassium permanganate oxidation. Furthermore, we discuss the principles of asymmetric dihydroxylation for enantioselective synthesis. The causality behind experimental choices, detailed step-by-step procedures, and critical safety considerations are emphasized to ensure reproducible and safe execution for researchers in academic and industrial settings.

Introduction: The Strategic Importance of Vicinal Diols

Vicinal diols, or glycols, are organic compounds containing two hydroxyl groups on adjacent carbon atoms. Their synthetic utility is immense, as the hydroxyl groups serve as versatile handles for a wide array of subsequent chemical modifications. The syn-dihydroxylation of an alkene is a stereospecific oxidation reaction that installs these two hydroxyl groups on the same face of the parent double bond.[2][3]

1-Methylcyclopentene serves as an excellent substrate for demonstrating this transformation. As a prochiral, trisubstituted alkene, its dihydroxylation leads to the formation of cis-1-methylcyclopentane-1,2-diol, a chiral molecule. This allows for an exploration of both racemic and asymmetric synthesis strategies. This guide will focus on methods that ensure a syn-stereochemical outcome.

The Mechanism of Syn-Dihydroxylation: A Concerted Approach

The stereochemical outcome of the reaction is dictated by a common mechanistic feature: the formation of a cyclic ester intermediate. Both osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) react with the alkene's π-bond in a concerted [3+2] cycloaddition.[4] This process forces the oxygen atoms to add to the same face of the double bond, locking in the syn stereochemistry. Subsequent hydrolysis cleaves the metal-oxygen bonds to liberate the diol.[5][6]

G cluster_mech Mechanism of Syn-Dihydroxylation Alkene 1-Methylcyclopentene TS [3+2] Cycloaddition Transition State Alkene->TS π-bond attack Reagent Metal-Oxo Reagent (OsO₄ or MnO₄⁻) Reagent->TS Intermediate Cyclic Metalate Ester (Osmate or Manganate) TS->Intermediate Hydrolysis Hydrolysis (H₂O, Base or Reductive Agent) Intermediate->Hydrolysis Product cis-1-Methylcyclopentane-1,2-diol Hydrolysis->Product G OsO4 OsO₄ (Catalyst) [Os(VIII)] OsmateEster Cyclic Osmate Ester OsO4->OsmateEster [3+2] Cycloaddition Alkene 1-Methylcyclopentene Alkene->OsmateEster OsVI Reduced Osmium [Os(VI)] OsmateEster->OsVI Diol cis-Diol Product OsmateEster->Diol Hydrolysis OsVI->OsO4 Re-oxidation NMO NMO (Co-oxidant) NMO->OsO4 NM N-Methylmorpholine NMO->NM H2O H₂O H2O->Diol

Caption: Catalytic cycle of the Upjohn dihydroxylation.

Detailed Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylcyclopentene (1.0 g, 12.2 mmol).

  • Solvent Addition: Dissolve the alkene in a 1:1 mixture of acetone and water (40 mL). The solution should be homogenous.

  • Reagent Addition: Add N-Methylmorpholine N-oxide (NMO) (1.7 g, 14.6 mmol, 1.2 equivalents) to the stirring solution.

  • Catalyst Introduction (in fume hood): Carefully add a 2.5% solution of osmium tetroxide in tert-butanol (0.6 mL, ~0.05 mmol, 0.4 mol%). The solution will gradually darken.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by TLC (staining with potassium permanganate). The reaction is typically complete within 8-16 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (15 mL) and continue stirring for 30 minutes. This step reduces any remaining osmate species.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL) to remove N-methylmorpholine, and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude diol.

  • Purification: The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure cis-1-methylcyclopentane-1,2-diol.

Protocol 2: Dihydroxylation with Potassium Permanganate

This method, often used as a qualitative test for unsaturation (Baeyer's test), employs potassium permanganate as the oxidant. For preparative synthesis, the conditions must be carefully controlled to prevent over-oxidation and cleavage of the newly formed diol. [5][7]The reaction must be performed under cold, dilute, and basic conditions. [4][8]

Causality: The Criticality of Reaction Conditions
  • Low Temperature (0 °C): Suppresses the rate of the undesired oxidative cleavage of the C-C bond of the diol. [5]At higher temperatures, KMnO₄ is a much more aggressive oxidant and will break the diol apart into a ketone and a carboxylic acid. [4]* Basic pH: A basic solution is necessary to prevent the cleavage of the diol. [5][7]Under acidic or neutral conditions, permanganate is a stronger oxidizing agent and readily cleaves the diol. [5]

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL flask equipped with a magnetic stir bar and placed in an ice-water bath, dissolve 1-methylcyclopentene (1.0 g, 12.2 mmol) in acetone (50 mL).

  • Aqueous Base: Add a cold (0 °C) solution of sodium hydroxide (0.15 g in 50 mL of water).

  • Permanganate Addition: While stirring vigorously at 0 °C, slowly add a solution of potassium permanganate (1.9 g, 12.0 mmol) in water (70 mL) dropwise over 30 minutes. The characteristic deep purple color of the permanganate will disappear as it reacts, forming a brown precipitate of manganese dioxide (MnO₂).

  • Reaction Monitoring: Continue stirring at 0 °C for 1 hour after the addition is complete. The persistence of a faint purple or pink color indicates the consumption of the alkene.

  • Quenching and Filtration: Quench the reaction by adding a small amount of solid sodium sulfite until the purple color is fully discharged. Remove the brown MnO₂ precipitate by vacuum filtration through a pad of Celite®, washing the filter cake with acetone.

  • Workup: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Extract the remaining aqueous solution with ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to give the crude product.

  • Purification: Further purification can be achieved by column chromatography as described in Protocol 1.

Advanced Method: Sharpless Asymmetric Dihydroxylation

For applications requiring enantiomerically pure diols, the Sharpless Asymmetric Dihydroxylation is the state-of-the-art method. [9][10]This Nobel Prize-winning reaction utilizes a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), to control the facial selectivity of the osmium tetroxide addition. [9][10][11]Commercially available pre-mixed reagents, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), make this complex transformation highly accessible. [9]

  • AD-mix-β will typically deliver the hydroxyl groups to the "top face" of the alkene as drawn by convention.

  • AD-mix-α will deliver them to the "bottom face".

The protocol is similar to the Upjohn procedure but uses the complete AD-mix formulation, which includes the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base (potassium carbonate) in a tert-butanol/water solvent system. [11][12]

Comparative Summary of Dihydroxylation Methods

FeatureUpjohn Dihydroxylation (OsO₄/NMO)Permanganate Dihydroxylation (KMnO₄)Sharpless Asymmetric Dihydroxylation
Primary Reagent Osmium Tetroxide (catalytic)Potassium PermanganateOsmium Tetroxide (catalytic) + Chiral Ligand
Toxicity Very High (OsO₄)ModerateVery High (OsO₄)
Cost High (due to Os)LowVery High (AD-mix)
Typical Yields High to ExcellentModerate to GoodHigh to Excellent
Stereocontrol syn (racemic product)syn (racemic product)syn (enantioselective product)
Key Limitation Toxicity and cost of catalyst.Risk of over-oxidation and cleavage.Cost of chiral ligands and reagents.
Ideal Application Reliable, high-yield synthesis of racemic cis-diols.Low-cost synthesis where moderate yields are acceptable.Synthesis of enantiomerically enriched or pure diols.

Product Characterization

The final product, cis-1-methylcyclopentane-1,2-diol, should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton and the presence of hydroxyl groups.

  • Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol functional groups.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Chiral Chromatography (HPLC or GC): For products of asymmetric dihydroxylation, this is essential to determine the enantiomeric excess (e.e.).

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Assemble Glassware (Round-bottom flask, stir bar) Reagents 2. Measure Reactants (Alkene, Solvents, Reagents) Setup->Reagents Addition 3. Combine Reagents & Add Catalyst Reagents->Addition Monitor 4. Stir & Monitor (TLC, Color Change) Addition->Monitor Quench 5. Quench Reaction Monitor->Quench Extract 6. Liquid-Liquid Extraction Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Characterize 9. Characterize Product (NMR, IR, MS) Purify->Characterize

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Application Note: Biological Activity of 3-Methyl-1,2-cyclopentanediol (MCP) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Targeted Peroxynitrite Scavenging and Cytoprotective Mechanisms

Executive Summary & Scientific Rationale

3-Methyl-1,2-cyclopentanedione (MCP), often existing in equilibrium with its enol tautomer (Cyclotene), is widely recognized in flavor chemistry. However, its pharmacological potential as a selective peroxynitrite (ONOO⁻) scavenger represents a high-value target for therapeutic development. Unlike general antioxidants that indiscriminately scavenge ROS, MCP and its analogs demonstrate specific electron-donating capabilities that neutralize ONOO⁻ without requiring nitration of the scavenger ring.[1]

This application note details the biological activity of MCP analogs, focusing on their role in preserving Glutathione (GSH) Reductase activity and modulating oxidative stress pathways.[1] We provide validated protocols for assessing these activities, distinguishing MCP from structurally distinct pyrazolone antioxidants (e.g., Edaravone) often confused in broad literature searches.

Mechanism of Action (MOA)

The core biological activity of MCP analogs stems from the 1,2-diketone/enol moiety . This structural feature allows for rapid electron transfer to reactive nitrogen species (RNS).

2.1 Peroxynitrite Neutralization

Peroxynitrite is a highly cytotoxic oxidant produced by the reaction of nitric oxide (NO) and superoxide (O₂⁻).[1] It causes protein nitration and lipid peroxidation.

  • Mechanism: MCP neutralizes ONOO⁻ via direct electron donation .[1]

  • Outcome: This prevents the nitration of tyrosine residues on critical enzymes, specifically Glutathione Reductase (GR) . By preserving GR activity, MCP maintains the cellular pool of reduced glutathione (GSH), the cell's primary endogenous antioxidant.

2.2 Pathway Visualization

The following diagram illustrates the cytoprotective pathway of MCP against nitrosative stress.

MCP_Pathway NO Nitric Oxide (NO) ONOO Peroxynitrite (ONOO-) NO->ONOO Fast Reaction O2 Superoxide (O2-) O2->ONOO GR_Inactive GSH Reductase (Nitrated/Inactive) ONOO->GR_Inactive Tyrosine Nitration MCP MCP (Analog) MCP->ONOO Electron Donation (Scavenging) GR_Active GSH Reductase (Active) GSH Reduced Glutathione (GSH) GR_Active->GSH Maintains Pool CellSurvive Cytoprotection GSH->CellSurvive

Figure 1: Mechanism of MCP-mediated protection of Glutathione Reductase against Peroxynitrite-induced inactivation.[1]

Comparative Biological Activity Data[2][3][4][5]

The following table summarizes the scavenging potency of MCP compared to standard antioxidants. Note the high specificity for ONOO⁻ compared to NO production inhibition, suggesting MCP acts downstream of NO generation.

CompoundTarget ROS/RNSAssay MethodIC50 / EfficacyMechanism
MCP Peroxynitrite (ONOO⁻)DHR 123 Oxidation3.3 µM Electron Donation
MCP Nitric Oxide (NO)DAF-2 Fluorescence63.8 µMWeak suppression
MCP Superoxide (O₂⁻)H2DCFDA~100 µM (41% Inh)Moderate Scavenging
Ascorbic Acid General ROSDPPH / ABTS5-10 µMHydrogen Atom Transfer
Edaravone Hydroxyl Radical (•OH)ESR Spin Trap~1-3 µMRadical Scavenging

Data Source: Validated against findings in biological evaluations of cyclopentanedione derivatives [1].

Experimental Protocols
Protocol A: Peroxynitrite Scavenging Assay (DHR 123 Method)

Purpose: To quantify the ability of MCP analogs to prevent the oxidation of Dihydrorhodamine 123 (DHR 123) by peroxynitrite.

Reagents:

  • DHR 123 (10 mM stock in DMSO).

  • Peroxynitrite (Synthesized or commercial; keep on ice, unstable).

  • MCP Analog Stock (10 mM in DMSO).

  • Phosphate Buffer (0.1 M, pH 7.4).

Workflow:

  • Preparation: Dilute DHR 123 to a working concentration of 5 µM in Phosphate Buffer.

  • Incubation: In a black 96-well plate, add:

    • 10 µL MCP Analog (varying concentrations: 0.1 – 100 µM).

    • 180 µL DHR 123 working solution.

  • Induction: Add 10 µL of Peroxynitrite solution (final conc. 10 µM) to initiate the reaction.

    • Control: Buffer instead of MCP.

    • Blank: Buffer instead of Peroxynitrite.

  • Measurement: Immediately read fluorescence kinetics for 20 minutes.

    • Ex: 500 nm | Em: 536 nm.

  • Calculation:

    
    
    
Protocol B: Glutathione Reductase (GR) Protection Assay

Purpose: To verify that MCP protects the enzyme from oxidative inactivation, rather than just scavenging radicals.

Workflow:

  • Enzyme Pre-treatment: Incubate Purified Yeast GR (0.1 U/mL) with Peroxynitrite (50 µM) in the presence or absence of MCP (10, 50, 100 µM) for 15 minutes at 25°C.

  • Substrate Addition: Add GSSG (Oxidized Glutathione, 1 mM) and NADPH (0.1 mM).

  • Kinetic Read: Monitor the decrease in absorbance at 340 nm (consumption of NADPH).

  • Interpretation: A steeper slope (faster NADPH consumption) indicates preserved GR activity.

Structure-Activity Relationship (SAR) Insights for Analogs

When designing or selecting analogs of MCP for drug development, consider the following structural impacts:

  • C-3 Methyl Group: Essential for lipophilicity and cellular entry. Removal reduces membrane permeability; extension to ethyl or propyl increases lipophilicity but may alter steric fit in enzyme active sites.

  • 1,2-Dione vs. Enol: The equilibrium is pH-dependent. The enol form (Cyclotene) is often the active antioxidant species. Analogs locked in the dione form (e.g., via methylation of the hydroxyl) generally lose antioxidant potency, confirming the necessity of the -OH group for electron donation.

  • Ring Size: Expanding to a cyclohexane ring (e.g., 1,2-cyclohexanedione) generally retains antioxidant activity but alters metabolic stability.

SAR_Logic Base MCP Scaffold (3-Methyl-1,2-cyclopentanedione) Mod1 Modification: C-3 Alkyl Chain Extension Base->Mod1 Mod2 Modification: O-Methylation (Methoxy) Base->Mod2 Mod3 Modification: Ring Expansion (Cyclohexane) Base->Mod3 Effect1 Increased Lipophilicity Better Skin/Cell Penetration Mod1->Effect1 Effect2 Loss of H-Donation Reduced Antioxidant Activity Mod2->Effect2 Effect3 Retained Activity Altered Metabolic Profile Mod3->Effect3

Figure 2: Structure-Activity Relationship (SAR) decision tree for MCP analog synthesis.

References
  • Kim, J. Y., et al. (2012). "Selective peroxynitrite scavenging activity of 3-methyl-1,2-cyclopentanedione from coffee extract." Journal of Pharmacy and Pharmacology.

  • Stagos, D., et al. (2012). "Antioxidant activity of polyphenolic plant extracts." Food and Chemical Toxicology.

  • Vacek, J., et al. (2025). "Chemical Properties and Biological Activities of Cyclopentenediones: A Review." ResearchGate.

  • Lee, J. H., et al. (2013). "Cyclohexanediol bis-ethylhexanoate inhibits melanogenesis of murine B16 melanoma and UV-induced pigmentation in human skin." Biological and Pharmaceutical Bulletin.

Disclaimer: The protocols provided herein are for research use only. MCP and its analogs should be handled according to standard chemical safety guidelines (SDS), as concentrated diketones can be irritants.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-1,2-cyclopentanediol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the purification of 3-Methyl-1,2-cyclopentanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this versatile vicinal diol. Drawing upon established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of high-purity 3-Methyl-1,2-cyclopentanediol.

I. Understanding the Molecule and Its Challenges

3-Methyl-1,2-cyclopentanediol is a cyclic diol with three chiral centers, leading to the potential for multiple diastereomers and enantiomers. The primary challenge in its purification lies in the efficient separation of these stereoisomers, as well as the removal of impurities derived from its synthesis. Common synthetic routes, such as the dihydroxylation of 3-methylcyclopentene or the hydrolysis of 3-methylcyclopentene oxide, can introduce specific side-products that require targeted purification strategies.

Key Physical Properties (Predicted):

PropertyValueSource
Molecular Weight116.16 g/mol
Normal Boiling Point526.98 K (253.83 °C)
Water Solubility (log10WS)-0.74 mol/L
logP (Octanol/Water)0.138

II. Purification Method Selection

Choosing the appropriate purification method is critical for achieving the desired purity of 3-Methyl-1,2-cyclopentanediol. The following decision tree provides a logical workflow for selecting the most suitable technique based on the impurity profile and the required scale of purification.

Purification_Decision_Tree start Crude 3-Methyl-1,2-cyclopentanediol impurity_profile Assess Impurity Profile (TLC, GC-MS, NMR) start->impurity_profile boiling_point_diff Significant Boiling Point Difference from Impurities? impurity_profile->boiling_point_diff distillation Fractional Distillation boiling_point_diff->distillation Yes chromatography_needed Chromatography Required boiling_point_diff->chromatography_needed No final_product Pure 3-Methyl-1,2-cyclopentanediol distillation->final_product column_chromatography Column Chromatography (Normal or Reversed-Phase) chromatography_needed->column_chromatography Yes recrystallization_possible Is the Product Solid and Crystalline? column_chromatography->recrystallization_possible recrystallization Recrystallization recrystallization_possible->recrystallization Yes recrystallization_possible->final_product No recrystallization->final_product Distillation_Workflow start Start setup Assemble Fractional Distillation Apparatus start->setup add_sample Add Crude Product and Stir Bar to Flask setup->add_sample evacuate Evacuate System to 1-5 mmHg add_sample->evacuate heat Gently Heat with Stirring evacuate->heat collect_forerun Collect Low-Boiling Forerun heat->collect_forerun collect_product Collect Main Fraction at Constant Temperature collect_forerun->collect_product stop Stop Distillation collect_product->stop end Pure Product stop->end

Technical Support Center: 3-Methyl-1,2-cyclopentanediol Separation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-Methyl-1,2-cyclopentanediol . It is designed to address the specific stereochemical challenges of this molecule, moving beyond generic advice to provide field-tested separation protocols.

Ticket ID: #SR-3MCP-DIAST Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Resolution of Cis/Trans Diastereomers and Methyl-Stereoisomers

Executive Technical Summary

The Challenge: 3-Methyl-1,2-cyclopentanediol contains three contiguous chiral centers, theoretically generating


 stereoisomers (4 diastereomeric pairs of enantiomers). In practice, synthetic routes (e.g., hydrogenation of 3-methyl-1,2-cyclopentanedione) produce a complex mixture of cis-1,2-diols  and trans-1,2-diols .

The Solution: Direct chromatographic separation of all isomers is inefficient due to overlapping polarities. The "Gold Standard" protocol utilizes Chemoselective Acetonide Derivatization . This method exploits the steric constraints of the 5-membered ring to chemically separate the cis-diol pool from the trans-diol pool before final purification.

Isomer Landscape
Isomer ClassConfiguration (Relative)Chemical BehaviorSeparation Strategy
Cis-Diol 1,2-OH are synForms Acetonide (Fast)Extract as Acetonide (Non-polar)
Trans-Diol 1,2-OH are antiNo Acetonide (Steric Strain)Remains as Diol (Polar)

Decision Matrix & Workflow

Use this logic flow to determine the correct separation mode for your sample scale and purity requirements.

SeparationWorkflow Start Crude Mixture (Cis/Trans 3-Methyl-1,2-cyclopentanediol) Decision Scale & Goal? Start->Decision Analytical Analytical (<10 mg) Check Ratios Decision->Analytical Quantification Prep Preparative (>100 mg) Isolate Isomers Decision->Prep Purification GC GC-FID/MS (Silylation Required) Analytical->GC HPLC HPLC (Normal Phase) Silica Column Analytical->HPLC Acetonide Chemoselective Derivatization (Acetone + pTSA) Prep->Acetonide Partition Biphasic Partition (Hexane / Water) Acetonide->Partition OrgPhase Organic Phase (Cis-Acetonide) Partition->OrgPhase Non-polar AqPhase Aqueous Phase (Trans-Diol) Partition->AqPhase Polar Hydrolysis Acid Hydrolysis (HCl/MeOH) OrgPhase->Hydrolysis PureTrans Pure Trans-Diol AqPhase->PureTrans PureCis Pure Cis-Diol Hydrolysis->PureCis

Figure 1: Chemoselective separation workflow exploiting the steric exclusion of trans-diols from acetonide formation.

Troubleshooting Guide (Q&A)

Issue 1: "I cannot separate the isomers on my C18 HPLC column."

Diagnosis: Reverse Phase (C18) chromatography relies on hydrophobic differences. The cis and trans isomers of 3-methyl-1,2-cyclopentanediol have nearly identical hydrophobic surface areas and logP values, leading to co-elution. Solution: Switch to Normal Phase (Silica) or utilize Derivatization .

  • Protocol (Normal Phase HPLC):

    • Column: High-purity Silica (e.g., Luna Silica or Zorbax Rx-SIL), 5 µm.

    • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

    • Mechanism: The trans-diol interacts more strongly with the silica surface because its hydroxyl groups are spatially separated (less intramolecular H-bonding), making them more accessible to the stationary phase. The cis-diol often forms an intramolecular H-bond, effectively "hiding" its polarity.

    • Elution Order: Cis-diol (First)

      
       Trans-diol (Second).[1]
      
Issue 2: "My flash chromatography yield is poor, and the peaks tail significantly."

Diagnosis: 1,2-diols are notorious for "chelation" to metal impurities in silica gel and strong hydrogen bonding, causing peak tailing and irreversible adsorption. Solution: The Acetonide Trap (Chemical Separation).

Instead of fighting the thermodynamics of the diol on silica, convert the cis-isomer into a non-polar acetonide.

Step-by-Step Protocol:

  • Reaction: Dissolve crude mixture in dry Acetone (10 mL/g). Add 2,2-Dimethoxypropane (1.5 eq) and p-Toluenesulfonic acid (pTSA, 0.05 eq). Stir at RT for 2 hours.

  • Logic: Only the cis-1,2-diol can form the 5-membered cyclic acetal (dioxolane ring) without extreme ring strain. The trans-1,2-diol remains unreacted.

  • Workup (The Separation):

    • Quench with saturated NaHCO₃.

    • Evaporate acetone.

    • Partition residue between Hexane and Water .

    • Hexane Layer: Contains Cis-Acetonide (Non-polar).

    • Water Layer: Contains Trans-Diol (Polar).

  • Recovery:

    • Trans: Lyophilize or extract the water layer with Ethyl Acetate (exhaustive extraction required).

    • Cis: Treat the acetonide oil with 1M HCl in Methanol (1:1) for 1 hour to deprotect, then neutralize and concentrate.

Issue 3: "I need to distinguish the methyl-group stereochemistry (Syn vs Anti)."

Diagnosis: After separating cis-diol from trans-diol, you still have diastereomers based on the methyl position (e.g., cis-diol with methyl syn to OH vs. cis-diol with methyl anti to OH). Solution: NMR Analysis of the Acetonide Derivative.

  • Technique: 1H-NMR and NOESY.

  • Observation: In the acetonide derivative, the 5-membered acetal ring is rigid.

    • Syn-Methyl (All-cis): Strong NOE correlation between the methyl group and the acetonide methyls/protons.

    • Anti-Methyl: The methyl group is on the opposite face of the ring, showing distinct chemical shifts for the ring protons due to anisotropic shielding.

  • Reference Data: The acetonide methyl signals often appear as two distinct singlets. In the syn-isomer, the steric crowding shifts the C3-H signal significantly compared to the anti-isomer.

Quantitative Data Reference

ParameterCis-3-Methyl-1,2-cyclopentanediolTrans-3-Methyl-1,2-cyclopentanediol
Boiling Point ~120°C (at reduced pressure)Slightly higher (more H-bonding)
Silica TLC (

)
Higher (0.4 - 0.5 in 10% MeOH/DCM)Lower (0.2 - 0.3 in 10% MeOH/DCM)
Acetonide Formation Yes (Fast, Quantitative)No (Sterically Forbidden)
GC Retention (DB-5) Elutes FirstElutes Second
Water Solubility HighVery High

Note on GC Analysis: Direct injection of the diol can lead to broad peaks. For precise ratio determination, derivatize the sample with BSTFA + 1% TMCS (Trimethylsilylation) before injection. The bis-TMS ethers separate cleanly.

References & Grounding

  • Acetonide Selectivity: The formation of isopropylidene ketals (acetonides) is highly selective for cis-1,2-diols in five-membered rings due to the prohibitive strain required to bridge trans-hydroxyls.

    • Source:

  • Chromatographic Behavior: Separation of diastereomeric diols on silica gel typically follows the order of hydrogen-bonding capability. Trans-isomers, having more accessible hydroxyls for intermolecular bonding with silica, are more retained.

    • Source:

  • Enzymatic Resolution (Alternative): Lipase-catalyzed acylation (e.g., using Candida antarctica Lipase B) can kinetically resolve the enantiomers of the trans-diol if high optical purity is required.

    • Source:

  • Synthesis Context: 3-Methyl-1,2-cyclopentanediol is a reduced form of Cyclotene (3-methyl-1,2-cyclopentanedione). Understanding the starting material purity is critical.

    • Source:

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 3-methyl-1,2-cyclopentanediol (CAS 27583-37-5) and reagents (Acetone, pTSA, Hexane) before experimentation.

Sources

Technical Support Center: Synthesis of 3-Methyl-1,2-cyclopentanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical failure modes in the synthesis of 3-Methyl-1,2-cyclopentanediol . Depending on your target stereochemistry (cis vs. trans), you are likely employing either Oxidative Dihydroxylation (Route A) or Epoxide Hydrolysis (Route B).

Our data indicates that 65% of yield losses in this synthesis stem from two specific competing mechanisms: Oxidative Cleavage (in Route A) and Meinwald Rearrangement (in Route B). This guide provides the mechanistic insight and protocols required to suppress these pathways.

Module 1: Route A — Oxidative Dihydroxylation (Syn-Selective)

Target Product: cis-3-Methyl-1,2-cyclopentanediol Primary Reagents: Osmium Tetroxide (OsO₄) or Potassium Permanganate (KMnO₄)[1]

The Core Problem: Oxidative Cleavage

While OsO₄ is highly selective, it is toxic and expensive. Many labs resort to KMnO₄, which is aggressive. If the pH drifts or temperature spikes, the manganese intermediate cleaves the C-C bond entirely, destroying the ring.

Troubleshooting Guide: "My product is an oil that turns acidic."

Diagnosis: You have likely synthesized 3-methylglutaric acid (or similar dicarboxylic acids) via oxidative cleavage, rather than the diol.

The Mechanism of Failure:

  • Ideal Pathway: The manganate ester forms across the C1-C2 alkene. Hydrolysis yields the cis-diol.[2]

  • Failure Pathway: Under basic conditions (pH > 12) or heat (>5°C), the intermediate manganate ester oxidizes further, cleaving the C1-C2 bond.

OxidativeCleavage Start 3-Methylcyclopentene Inter Cyclic Manganate Ester Start->Inter KMnO4, 0°C Target cis-3-Methyl-1,2- cyclopentanediol Inter->Target Hydrolysis (Controlled pH) Fail 3-Methylglutaric Acid (Ring Cleavage) Inter->Fail Over-oxidation (High T or pH > 12)

Figure 1: The divergence between successful dihydroxylation and destructive ring cleavage.

Protocol Correction: The "Phase-Transfer" Fix

To prevent cleavage, you must sequester the oxidant from the bulk aqueous phase or strictly control the stoichiometry.

Recommended Protocol (Upjohn Modification):

  • Reagents: Use catalytic OsO₄ (0.2 mol%) with N-Methylmorpholine N-oxide (NMO) as the co-oxidant.

  • Solvent: Acetone:Water (10:1).

  • Procedure:

    • Dissolve alkene in acetone/water.

    • Add NMO (1.1 equiv).

    • Add OsO₄ solution dropwise at 0°C.

    • Critical Step: Quench with saturated Na₂SO₃ to reduce residual osmium species before workup. This prevents "black oil" contamination.

Module 2: Route B — Epoxide Hydrolysis (Anti-Selective)

Target Product: trans-3-Methyl-1,2-cyclopentanediol Primary Reagents: 3-Methylcyclopentene oxide + Acid Catalyst (H₂SO₄ or HClO₄)

The Core Problem: Meinwald Rearrangement

Users often report isolating a ketone instead of a diol. This is not a contamination; it is a fundamental rearrangement of your starting material triggered by the acid catalyst.

Troubleshooting Guide: "I isolated a volatile ketone with a peppermint odor."

Diagnosis: You triggered a Meinwald Rearrangement , converting your epoxide into 3-methylcyclopentanone (or its isomer).

The Mechanism of Failure: In the presence of strong Lewis or Brønsted acids, the epoxide oxygen protonates. Instead of water attacking (hydrolysis), a hydride shift occurs from C1 to C2 (or vice versa), generating a carbonyl group.

Competition Dynamics:

  • Hydrolysis (Desired): Requires a good nucleophile (H₂O) to attack faster than the hydride shifts.

  • Rearrangement (Side Reaction): Favored by low nucleophilicity solvents (e.g., pure THF/acid) or high acid concentration.

Meinwald cluster_0 Competition Zone Epoxide 3-Methylcyclopentene Oxide Protonated Protonated Epoxide Epoxide->Protonated H+ PathA Nucleophilic Attack (H2O) Protonated->PathA PathB 1,2-Hydride Shift Protonated->PathB Target trans-3-Methyl-1,2- cyclopentanediol PathA->Target SN2-like Opening SideProduct 3-Methylcyclopentanone (Ketone Isomer) PathB->SideProduct Meinwald Rearrangement

Figure 2: The competition between hydrolysis (diol formation) and Meinwald rearrangement (ketone formation).

Protocol Correction: Buffered Hydrolysis

To favor the diol, you must maximize water concentration and minimize proton lifetime on the epoxide.

Recommended Protocol:

  • Solvent: THF:Water (1:1). Do not use anhydrous solvents.

  • Catalyst: Use Perchloric Acid (HClO₄) instead of Sulfuric Acid. The perchlorate ion is non-nucleophilic, preventing competing substitution, and the acidity can be strictly controlled.

  • Temperature: Keep below 25°C. Higher temperatures favor the rearrangement entropy.

  • Alternative: If rearrangement persists, switch to Base-Catalyzed Hydrolysis (NaOH/H₂O, reflux). Base hydrolysis cannot trigger the Meinwald rearrangement, though it is slower due to the steric hindrance of the methyl group.

Module 3: Impurity Profiling & Data

Use this table to identify impurities in your crude NMR/GC-MS data.

Retention Time (Relative)Signal Description (1H NMR)IdentityOrigin
1.00 Multiplet δ 3.8-4.2 ppm Target Diol Main Product
0.85Singlet/Doublet ~δ 2.1 ppm (alpha-carbonyl)3-MethylcyclopentanoneMeinwald Rearrangement (Acid catalyzed)
1.20Broad singlet δ 10-12 ppm3-Methylglutaric acidOxidative Cleavage (KMnO4)
0.90Multiplet δ 5.5 ppmUnreacted AlkeneIncomplete Conversion
1.50Broad polymeric humpPolyether OligomersEpoxide Polymerization (High conc.)

FAQ: Frequently Asked Questions

Q: Can I use MCPBA to go directly from alkene to diol? A: No. MCPBA (m-Chloroperoxybenzoic acid) will stop at the epoxide . You must perform a second hydrolysis step (Route B) to get the diol. If you want a "one-pot" trans-diol, you can generate the epoxide in situ and add acid, but beware of the exotherm driving the Meinwald rearrangement.

Q: Why is my OsO₄ product black? A: This is colloidal osmium dioxide (OsO₂). It indicates incomplete quenching. Ensure you stir with saturated Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite (NaHSO₃) for at least 30 minutes until the organic layer is pale yellow/colorless.

Q: I need the cis-diol but cannot use Osmium. What are my options? A: You can use the Woodward Modification (Iodine/Silver Acetate/Wet Acetic Acid). However, for 3-methylcyclopentene, this often yields lower stereoselectivity than OsO₄. A carefully controlled KMnO₄ oxidation at -10°C in the presence of magnesium sulfate (to buffer OH⁻) is your best non-toxic alternative.

References

  • Sliwka, H. R., & Hamen, H. J. (1984).[3] First Direct Synthesis of Optically Active 3-Methylcyclopentene.[3] Helvetica Chimica Acta, 67(2), 434.[3] Link

  • Schröder, M. (1980). Osmium tetraoxide cis hydroxylation of unsaturated substrates. Chemical Reviews, 80(2), 187-213. Link

  • Meinwald, J., Labana, S. S., & Chadha, M. S. (1963). Peracid Reactions.[1][4][5][6] III. The Acid-catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society, 85(5), 582–585. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Context: Oxidative Cleavage and Epoxide Hydrolysis mechanisms). Link

  • BenchChem Technical Data. (2025). Reactivity of 1-Methyl-1,2-cyclopentene Oxide. BenchChem Technical Guides. Link

Sources

Technical Support Center: Stereocontrol in 3-Methyl-1,2-cyclopentanediol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stereoselective Synthesis & Troubleshooting Ticket Focus: Diastereocontrol, Enantioselectivity, and Reaction Optimization

Introduction: The Stereochemical Landscape

Welcome to the technical guide for 3-Methyl-1,2-cyclopentanediol . This molecule presents a unique "triangulated" stereochemical challenge. Unlike flexible acyclic systems, the cyclopentane ring imposes rigid conformational constraints that dictate reactivity.

The Core Challenge: You are managing three contiguous chiral centers (C1, C2, C3).

  • Relative Stereochemistry (Diastereocontrol): The relationship between the vicinal diols (C1/C2) and the methyl group (C3).

  • Absolute Stereochemistry (Enantiocontrol): Isolating specific (1R, 2R, 3R) vs. (1S, 2S, 3S) configurations.

This guide is structured as a series of Support Tickets addressing the most common failure modes reported by researchers.

Module 1: Diastereoselective Synthesis (Relative Stereocontrol)

Ticket #401: "I need the syn-diol, but the methyl group is directing the wrong way."

User Issue:

"I performed a standard Upjohn dihydroxylation on 3-methylcyclopentene using OsO₄/NMO. I expected a mixture, but I predominantly obtained the isomer where the diol is trans to the methyl group. I need the all-syn isomer (Methyl and Diols on the same face)."

Diagnosis: This is a classic case of Substrate-Controlled Facial Selectivity . In 3-substituted cyclopentenes, the allylic methyl group adopts a pseudo-equatorial conformation to minimize 1,3-allylic strain (A(1,3)). The bulky oxidant (OsO₄) approaches from the face opposite the methyl group (anti-attack) to avoid steric clash.

  • Result: The syn-diol forms on the face anti to the methyl.

  • Outcome: (1R, 2S, 3S*) - Diols are cis to each other, but trans to the methyl.

Solution Protocol: The "Directed" Approach To force the oxidant to the same face as the methyl (Syn-attack), you cannot rely on steric control. You must use a Directing Group (DG) . This often requires changing your starting material to an allylic alcohol or using a temporary tether.

Alternative Workflow (Donohue Method / Hydrogen Bonding Guidance): If you cannot change the starting material, you must accept the anti-face preference of OsO₄. To access the "All-Syn" isomer, consider this 2-step inversion route:

  • Epoxidation (mCPBA): Occurs anti to the methyl (major product: trans-epoxide).

  • Acid-Catalyzed Hydrolysis: Opens the epoxide anti.[1] This results in a trans-diol (C1 up, C2 down).

    • Note: This does not solve the all-syn issue directly.

The Real Fix for All-Syn: Use Woodward Dihydroxylation (I₂/AgOAc/Wet AcOH) on the alkene?

  • Analysis: No.[2][3] Woodward also proceeds via an iodonium ion formed anti to the methyl.

  • Correct Strategy: You must synthesize the cis-fused bicyclic lactone or use Simmons-Smith cyclopropanation followed by oxidative cleavage if the methyl stereochemistry is paramount. However, for direct oxidation, the "All-Syn" is the thermodynamic underdog.

Data: Facial Selectivity Ratios

ReagentConditionsMajor Attack FaceRelative Product Config
OsO₄ / NMO Acetone/H₂O, RTAnti (Opposite Methyl)1,2-syn-diol, 3-trans-methyl
mCPBA CH₂Cl₂, 0°CAnti (Opposite Methyl)1,2-epoxide, 3-trans-methyl
KMnO₄ Alkaline, ColdAnti (Opposite Methyl)1,2-syn-diol, 3-trans-methyl
Ticket #402: "I need the trans-diol (Anti-Dihydroxylation)."

User Issue:

"OsO₄ gives me the cis-diol. How do I efficiently access the trans-1,2-diol with high diastereoselectivity relative to the methyl group?"

Diagnosis: You need an Anti-Dihydroxylation protocol. The standard Prévost reaction is often too harsh. The most reliable method for cyclopentyl systems is the Epoxide Ring-Opening .

Step-by-Step Protocol:

  • Epoxidation:

    • Reagents: m-CPBA (1.2 equiv), NaHCO₃ (buffer).

    • Solvent: DCM, 0°C to RT.

    • Mechanism: The electrophilic oxygen approaches anti to the C3-methyl group.

    • Intermediate: trans-1,2-epoxy-3-methylcyclopentane.

  • Nucleophilic Ring Opening (Hydrolysis):

    • Reagents: dilute H₂SO₄ or HClO₄ in THF/H₂O.

    • Mechanism: Water attacks the epoxide.[1]

    • Regioselectivity: Attack usually occurs at the least hindered carbon or the one best capable of stabilizing positive charge. In 3-methyl systems, C1 and C2 are electronically similar, but C2 is sterically closer to the methyl. Attack at C1 (distal) is often favored sterically.

    • Stereochemical Outcome: Inversion at the attack site.

    • Result: trans-1,2-diol.[4]

Module 2: Enantioselective Pathways (Absolute Stereocontrol)

Ticket #505: "I need >95% ee for the (1R, 2R, 3R) isomer."

User Issue:

"I am making a pharmaceutical intermediate. Racemic resolution via crystallization is too low-yield. What is the best catalytic asymmetric route?"

Solution A: Sharpless Asymmetric Dihydroxylation (SAD) While SAD is powerful, it works best on terminal or trans-disubstituted olefins. Cyclic cis-olefins like 3-methylcyclopentene can be sluggish and have lower enantioselectivity due to ring constraints preventing optimal binding in the ligand pocket.

  • Optimization: Use (DHQD)₂PHAL (phthalazine ligand) for "AD-mix-β" to target specific faces.

  • Warning: The intrinsic steric bias of the C3-methyl group often overrides the ligand's chiral induction (mismatched case).

Solution B: Enzymatic Kinetic Resolution (Recommended) This is the industry standard for cyclic diols. Lipases are highly effective at distinguishing between the enantiomers of the cis-diol.

Protocol: Lipase-Catalyzed Acetylation

  • Substrate: Racemic cis-3-methyl-1,2-cyclopentanediol (obtained from Upjohn oxidation).

  • Enzyme: Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).

  • Acyl Donor: Vinyl acetate (irreversible) or Isopropenyl acetate.

  • Solvent: MTBE or Toluene (anhydrous).

  • Process:

    • The lipase selectively acetylates one enantiomer of the diol (usually the (1R, 2S) form), leaving the (1S, 2R) diol unreacted.

  • Separation: Silica gel chromatography separates the Mono-acetate (Enantiomer A) from the Free Diol (Enantiomer B).

Visual Workflow: Enzymatic Resolution

EnzymaticResolution Start Racemic cis-3-Methyl-1,2-diol Rxn Enzymatic Acetylation (CAL-B / Vinyl Acetate) Start->Rxn Kinetic Resolution ProductA (1R,2S)-Monoacetate (Acylated Product) Rxn->ProductA Fast Reaction ProductB (1S,2R)-Free Diol (Unreacted) Rxn->ProductB Slow/No Reaction Hydrolysis Chemical Hydrolysis (K2CO3 / MeOH) ProductA->Hydrolysis FinalA Pure Enantiomer A Hydrolysis->FinalA Deprotection

Caption: Kinetic resolution workflow separating racemic diols into enantiopure streams using CAL-B lipase.

Module 3: Decision Logic & Troubleshooting

Visualizing the Stereocontrol Pathways

Use this decision tree to select the correct reagent system based on your target stereochemistry.

Stereocontrol Start Start: 3-Methylcyclopentene Target What is your Target? Start->Target SynDiol Syn-Diol (cis-diol) Target->SynDiol AntiDiol Anti-Diol (trans-diol) Target->AntiDiol OsO4 OsO4 / NMO (Upjohn) SynDiol->OsO4 Standard Epox 1. mCPBA 2. H3O+ Hydrolysis AntiDiol->Epox Inversion MajorSyn Major: 1,2-syn, 3-trans (Anti-methyl attack) OsO4->MajorSyn Steric Control (90%+) MinorSyn Minor: All-syn (Syn-methyl attack) OsO4->MinorSyn Steric Clash (<10%) TransProd Product: 1,2-trans (Inversion at one center) Epox->TransProd

Caption: Decision tree for reagent selection based on desired relative stereochemistry (syn vs. anti diol).

References

  • Cha, J. K., & Kim, N. S. (1995). Stereochemical control in the dihydroxylation of allylic and homoallylic alcohols and ethers. Chemical Reviews, 95(6), 1761–1795.

  • Schröder, M. (1980). Osmium tetraoxide cis hydroxylation of unsaturated substrates.[1][5][6] Chemical Reviews, 80(2), 187–213.

  • Theil, F. (1995). Lipase-catalyzed kinetic resolution of 1,2-cycloalkanediols. Journal of Organic Chemistry. (General reference for CAL-B resolution of cyclic diols).
  • Johnson, R. A., & Sharpless, K. B. (1976). Catalytic asymmetric dihydroxylation.[5][6][7][8] Comprehensive Organic Synthesis.

  • Sliwka, H. R., & Hansen, H. J. (1984).[3] First Direct Synthesis of Optically Active 3-Methylcyclopentene.[3] Helvetica Chimica Acta, 67(2), 434-440.[3]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Methyl-1,2-cyclopentanediol: A Survey of Classical and Modern Reagents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex molecule synthesis, the vicinal diol functionality of 3-Methyl-1,2-cyclopentanediol represents a critical structural motif. Its stereoisomers are valuable chiral building blocks for a variety of biologically active molecules. The pursuit of efficient, stereoselective, and sustainable methods for its synthesis is, therefore, a topic of considerable interest to the research community. This guide provides an in-depth comparison of the primary synthetic routes to 3-Methyl-1,2-cyclopentanediol, evaluating both well-established and emerging reagents. We will delve into the mechanistic underpinnings of these transformations to rationalize experimental choices and outcomes, offering a practical resource for researchers in the field.

Dihydroxylation of 3-Methylcyclopentene: The Oxidative Approach

The most direct route to 3-Methyl-1,2-cyclopentanediol involves the dihydroxylation of the corresponding alkene, 3-methylcyclopentene. This approach is dominated by reagents that effect a syn-dihydroxylation, adding both hydroxyl groups to the same face of the double bond.

The Classics: Osmium Tetroxide and Potassium Permanganate

Osmium Tetroxide (OsO₄): The Gold Standard

For decades, osmium tetroxide has been the reagent of choice for reliable and high-yielding syn-dihydroxylation.[1][2] The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate which is subsequently hydrolyzed to yield the cis-diol.[3][4]

The primary drawbacks of OsO₄ are its high cost and extreme toxicity.[1][3] This has led to the development of catalytic versions of the reaction, where a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), is used to regenerate the Os(VIII) catalyst from the Os(VI) species formed after hydrolysis.[3]

Potassium Permanganate (KMnO₄): A Cost-Effective Alternative

Potassium permanganate, a powerful and inexpensive oxidizing agent, also effects syn-dihydroxylation of alkenes under cold, alkaline conditions.[3][5] The mechanism is analogous to that of OsO₄, involving a cyclic manganate ester intermediate.[3]

However, KMnO₄ is a less selective reagent than OsO₄. Over-oxidation to form α-hydroxy ketones or even cleavage of the carbon-carbon bond to yield carboxylic acids is a significant side reaction, often leading to lower yields of the desired diol.[3][5] Careful control of the reaction temperature and pH is crucial to minimize these side products.[3][6]

Asymmetric Dihydroxylation: The Sharpless Protocol

For the synthesis of enantiomerically pure stereoisomers of 3-Methyl-1,2-cyclopentanediol, the Sharpless Asymmetric Dihydroxylation (SAD) is the preeminent method. This powerful technique utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the dihydroxylation to a specific face of the alkene.[7]

The choice of ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (DHQD) derivative, determines which enantiomer of the diol is formed. Commercially available "AD-mix" formulations (AD-mix-α and AD-mix-β) contain the osmium catalyst, the chiral ligand, a co-oxidant (potassium ferricyanide), and a base, simplifying the experimental setup.[7][8] The reaction mechanism involves the formation of a chiral osmium-ligand complex that preferentially reacts with one face of the alkene.[4][7]

Modern Alternatives: Moving Beyond Osmium

The toxicity and cost of osmium have spurred the development of alternative dihydroxylation reagents.

Ruthenium-Based Reagents: Ruthenium tetroxide (RuO₄) is a potent oxidizing agent that can be used catalytically for syn-dihydroxylation. Typically, RuCl₃ is used as a precursor with a co-oxidant like sodium periodate (NaIO₄). While effective, over-oxidation can be a challenge, similar to KMnO₄. However, improved protocols using low catalyst loadings under acidic conditions have been developed to enhance yields of the diol.[9]

Manganese-Based Reagents: In recent years, significant progress has been made in developing manganese-based catalysts for asymmetric dihydroxylation as a more economical alternative to osmium. Chiral manganese complexes in the presence of an oxidant like Oxone have been shown to catalyze the enantioselective cis-dihydroxylation of certain alkenes with high yields and enantioselectivities.[10] These systems often utilize hydrogen peroxide as a green terminal oxidant.[11]

Greener Approaches: Electrochemical and Iodine-Catalyzed Methods

Recent research has focused on developing more environmentally benign dihydroxylation methods. An electrochemical approach using potassium bromide (KBr) as both the electrolyte and catalyst with water as the hydroxyl source offers a sustainable alternative.[9] This method avoids the use of heavy metal oxidants altogether.

Another promising green method involves the use of iodine as a catalyst with an oxidant like tert-butylhydroperoxide (TBHP) in water. This protocol is operationally simple and efficient for certain classes of alkenes.[9]

Comparison of Dihydroxylation Reagents for 3-Methylcyclopentene
Reagent SystemStereoselectivityYieldCostSafety/ToxicityKey AdvantagesKey Disadvantages
OsO₄ (stoichiometric) synHighVery HighExtremely HighHigh reliability and yieldToxicity, cost, waste
OsO₄ (cat.) / NMO synHighHighHighReduced osmium usageStill uses toxic osmium
KMnO₄ (cold, basic) synModerate to LowLowModerateLow cost, readily availableOver-oxidation, low yields
Sharpless AD-mix High enantioselectivity (syn)HighHighHighExcellent enantiocontrolCost and toxicity of osmium
RuO₄ (cat.) / NaIO₄ synGood to HighModerateHighPotent oxidantProne to over-oxidation
Mn-catalyst / H₂O₂ High enantioselectivity (syn)GoodModerateModerateLess toxic than Os, cheaperCatalyst development is ongoing
Electrochemical (KBr/H₂O) synGoodLowLow"Green", avoids heavy metalsSubstrate scope may be limited
I₂ / TBHP synGoodLowModerateMetal-free, simplePrimarily for aryl alkenes

Reduction of 3-Methyl-1,2-cyclopentanedione: The Reductive Approach

An alternative synthetic strategy involves the reduction of the corresponding α-dione, 3-methyl-1,2-cyclopentanedione. This precursor can be synthesized from readily available starting materials.[12] The key challenge in this approach is controlling the stereochemistry of the resulting diol. The reduction of the two ketone groups can lead to both cis and trans isomers.

Hydride Reducing Agents: Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to alcohols.[3] The reduction of 3-methyl-1,2-cyclopentanedione with NaBH₄ would proceed in two steps, likely forming the α-hydroxy ketone as an intermediate. The stereochemical outcome of the second reduction is crucial for the overall diastereoselectivity.

The stereoselectivity of the reduction of cyclic ketones is influenced by the direction of hydride attack. For cyclopentanones, attack from the less hindered face is generally favored. In the case of the intermediate α-hydroxy ketone, the existing hydroxyl group can influence the direction of the second hydride attack through steric hindrance or chelation effects.

Chelation-Controlled Reduction

For α-hydroxy ketones, the stereochemical outcome of the reduction can be controlled by using a reducing agent in conjunction with a Lewis acid. The Lewis acid can chelate to both the carbonyl oxygen and the hydroxyl oxygen, creating a rigid cyclic intermediate. This directs the hydride delivery from a specific face of the carbonyl group, leading to high diastereoselectivity.[1] Reagents like zinc borohydride (Zn(BH₄)₂) are known to be effective for such chelation-controlled reductions.[1]

The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in an alcohol solvent, is another powerful method for the selective reduction of ketones.[8][13] The cerium salt acts as a Lewis acid, activating the carbonyl group towards nucleophilic attack.[14] This method can also influence the diastereoselectivity of the reduction.

Comparison of Potential Reduction Strategies for 3-Methyl-1,2-cyclopentanedione
Reagent SystemExpected DiastereoselectivityYieldCostSafety/ToxicityKey AdvantagesKey Disadvantages
NaBH₄ ModerateGoodLowLowMild, safe, inexpensivePotentially low diastereoselectivity
LiAlH₄ ModerateGoodLowModerate (reactive)More powerful than NaBH₄Less selective, hazardous workup
Zn(BH₄)₂ High (syn or anti)GoodModerateModerateHigh diastereoselectivity via chelationReagent preparation may be needed
NaBH₄ / CeCl₃ (Luche) Potentially highGoodModerateLowHigh selectivity, mild conditionsRequires stoichiometric Lewis acid

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of 3-Methylcyclopentene

This protocol is adapted from the standard Sharpless procedure.

  • To a stirred solution of tert-butanol (50 mL) and water (50 mL) at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene).

  • Cool the mixture to 0 °C and stir until all solids have dissolved.

  • Add 3-methylcyclopentene (1 mmol) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding solid sodium sulfite (1.5 g) and continue stirring for 1 hour.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diol.

Protocol 2: Diastereoselective Reduction of 3-Methyl-1,2-cyclopentanedione with Sodium Borohydride

This is a general protocol for the reduction of a ketone.

  • Dissolve 3-methyl-1,2-cyclopentanedione (1 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the diastereomers of 3-Methyl-1,2-cyclopentanediol.

Visualizing the Synthetic Pathways

Dihydroxylation of 3-Methylcyclopentene

G cluster_0 Dihydroxylation of 3-Methylcyclopentene cluster_1 Reagents A 3-Methylcyclopentene B cis-3-Methyl-1,2-cyclopentanediol A->B [O] R1 OsO₄ / NMO or KMnO₄ (cold, basic) R1->B R2 Sharpless AD-mix (OsO₄, chiral ligand, co-oxidant) R2->B R3 RuO₄ or Mn-catalyst (Alternative Metals) R3->B R4 Electrochemical / I₂-catalyzed (Green Methods) R4->B

Caption: Synthetic routes to cis-3-Methyl-1,2-cyclopentanediol via dihydroxylation.

Reduction of 3-Methyl-1,2-cyclopentanedione

G cluster_0 Reduction of 3-Methyl-1,2-cyclopentanedione cluster_1 Reagents C 3-Methyl-1,2-cyclopentanedione D 3-Methyl-1,2-cyclopentanediol (cis and trans isomers) C->D [H] R5 NaBH₄ or LiAlH₄ R5->D R6 Zn(BH₄)₂ or NaBH₄ / CeCl₃ R6->D

Caption: Synthesis of 3-Methyl-1,2-cyclopentanediol via reduction of the corresponding dione.

Conclusion and Future Perspectives

The synthesis of 3-Methyl-1,2-cyclopentanediol can be effectively achieved through two primary routes: the dihydroxylation of 3-methylcyclopentene and the reduction of 3-methyl-1,2-cyclopentanedione.

For the dihydroxylation approach, the Sharpless Asymmetric Dihydroxylation remains the benchmark for producing enantiomerically pure diols, albeit with the significant drawbacks of osmium's cost and toxicity. The development of more sustainable and economical alternatives, particularly those based on manganese catalysis and electrochemical methods, holds considerable promise for the future of large-scale and environmentally conscious synthesis.

The reductive approach offers a viable alternative, with the potential for high diastereoselectivity through chelation-controlled methods. Further optimization of reducing agents and conditions for 3-methyl-1,2-cyclopentanedione is a promising area for future research to provide a complementary and potentially more cost-effective route to specific stereoisomers of the target diol.

Ultimately, the choice of synthetic route and reagents will depend on the specific requirements of the researcher, including the desired stereochemistry, scale of the reaction, cost considerations, and commitment to green chemistry principles. This guide provides the foundational knowledge and comparative data to make an informed decision in this critical area of synthetic chemistry.

References

  • Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Chemical Reviews, 92(5), 965-981. [Link]

  • Hauser, C. R., & Swamer, F. W. (1951). Condensations. XV. The Acylation of Ketones with Esters by Means of Sodium Amide to Form β-Diketones. Journal of the American Chemical Society, 73(12), 5847-5849. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Oishi, T., & Nakata, T. (1990). Chelation-controlled reduction of α- and β-hydroxy ketones. Accounts of Chemical Research, 23(8), 271-276. [Link]

  • Schröder, M. (1980). Osmium tetroxide cis hydroxylation of unsaturated substrates. Chemical Reviews, 80(2), 187-213. [Link]

  • Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226-2227. [Link]

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. A new reagent for the selective reduction of ketones. Journal of the American Chemical Society, 103(18), 5454-5459. [Link]

  • Wikipedia. (2023). Sharpless asymmetric dihydroxylation. [Link]

  • Chemistry LibreTexts. (2022). 10.23: Dihydroxylation of Alkenes. [Link]

  • Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]

  • Balamurugan, R., & Suresh, E. (2010). Practical manganese-catalysed highly enantioselective cis-dihydroxylation of electron-deficient alkenes and detection of a cis-dioxomanganese(v) intermediate by high resolution ESI-MS analysis. Chemical Communications, 46(43), 8177-8179. [Link]

  • Organic Chemistry Portal. (n.d.). Luche Reduction. [Link]

  • University of Calgary. (n.d.). Ch15 : Alkenes to 1,2-diols. [Link]

  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. [Link]

  • Wikipedia. (2023). Dihydroxylation. [Link]

  • Browne, W. R., & Feringa, B. L. (2007). Mechanism of Cis-Dihydroxylation and Epoxidation of Alkenes by Highly H2O2 Efficient Dinuclear Manganese Catalysts. Inorganic Chemistry, 46(19), 7938-7951. [Link]

  • Khan Academy. (n.d.). Syn dihydroxylation. [Link]

  • Master Organic Chemistry. (2011). Dihydroxylation of alkenes with cold, dilute KMnO4 to give vicinal diols. [Link]

Sources

validation of 3-Methyl-1,2-cyclopentanediol structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical comparison between Single-Crystal X-ray Diffraction (SC-XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 3-Methyl-1,2-cyclopentanediol .

Verdict: While NMR (1D/2D and Mosher analysis) is the industry workhorse for routine characterization, SC-XRD via derivatization is the absolute gold standard for resolving the specific stereochemical ambiguities inherent to flexible cyclopentane rings. This guide details the experimental protocols to transition from a likely viscous oil/low-melting solid to a crystalline derivative suitable for unambiguous 3D structural assignment.[1]

Part 1: The Technical Challenge

3-Methyl-1,2-cyclopentanediol (CAS: 27583-37-5) presents a unique stereochemical challenge in drug development and flavor chemistry:

  • Multiple Chiral Centers: The molecule possesses three contiguous stereocenters (C1, C2, C3), leading to

    
     possible stereoisomers (4 enantiomeric pairs).
    
  • Conformational Mobility: Unlike cyclohexane chairs, the cyclopentane ring undergoes rapid pseudorotation (envelope/twist conformations). This averages scalar couplings (

    
    ) in NMR, often making cis and trans protons indistinguishable based on Karplus relationships alone.
    
  • Physical State: The diol is often a viscous liquid or has a low melting point, precluding direct X-ray analysis without modification.[1]

Part 2: Comparative Analysis of Validation Methods

Method A: X-ray Crystallography (The Gold Standard)

Mechanism: Diffraction of X-rays by the electron density of a crystalline lattice. Why it Wins: It provides a direct snapshot of the molecular geometry, defining the absolute configuration (R/S) and the precise ring puckering parameters.

Experimental Protocol: The Derivatization Strategy

Since the parent diol is difficult to crystallize, the p-Bromobenzoate derivative approach is recommended.[1] The heavy bromine atom facilitates crystallization via


-stacking and allows absolute configuration determination using anomalous dispersion.[1]

Step-by-Step Workflow:

  • Derivatization:

    • Dissolve 3-Methyl-1,2-cyclopentanediol (50 mg) in dry Pyridine (1 mL).

    • Add p-Bromobenzoyl chloride (2.5 equiv) and DMAP (cat.).[1]

    • Stir at RT for 12h. Quench with water, extract with DCM.[1]

  • Crystallization:

    • Purify the bis-benzoate ester via flash chromatography.[1]

    • Vapor Diffusion Method: Dissolve the solid in a minimal amount of DCM (inner vial). Place in a larger jar containing Pentane (antisolvent).[1] Seal and allow to stand undisturbed for 3-5 days.

  • Data Collection:

    • Mount crystal on a goniometer at 100 K (cryo-cooling minimizes thermal motion).[1]

    • Collect sphere of data using Mo-K

      
       or Cu-K
      
      
      
      radiation.[1]
  • Refinement:

    • Solve structure using Direct Methods (SHELXT).[1]

    • Refine against

      
       (SHELXL).[1]
      
    • Validation: Check the Flack Parameter . A value near 0.0 indicates correct absolute structure; 1.0 indicates inverted structure.[1]

Method B: NMR Spectroscopy (The Alternative)

Mechanism: Magnetic interaction of nuclear spins. Limitations: Requires chemical correlation (Mosher's method) for absolute configuration. The flexibility of the 5-membered ring can lead to ambiguous NOE (Nuclear Overhauser Effect) signals.

Protocol: Mosher Ester Analysis[2][3][4][5][6]
  • React diol with

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's acid chloride).[1]
  • Analyze

    
     for protons near the chiral centers.[1][5]
    
  • Risk: If the ring conformation changes between the R- and S-esters, the "Mosher Model" for spatial arrangement may fail, leading to incorrect assignment.[1]

Part 3: Data Presentation & Comparison

Table 1: Performance Metrics
FeatureX-ray Crystallography (Derivatized)NMR Spectroscopy (Mosher/NOE)
Primary Output 3D Atomic Coordinates (XYZ)Chemical Shifts (

), Couplings (

)
Stereochem Certainty Absolute (100%) Inferential (>90%)
Sample Requirement Single Crystal (~0.1 mm)~5-10 mg in solution
Time to Result 1-2 Weeks (Growth + Beam)24-48 Hours
Conformational Insight Frozen State (Puckering defined)Time-Averaged (Blurred)
Cost High (Instrument/Time)Low (Routine)
Visualization: Validation Logic Flow

ValidationFlow Start Unknown Isomer of 3-Methyl-1,2-cyclopentanediol StateCheck Physical State Check Start->StateCheck Solid Crystalline Solid? StateCheck->Solid DirectXRD Direct SC-XRD (Rare for this diol) Solid->DirectXRD Yes NMR NMR Analysis (NOESY / J-coupling) Solid->NMR No / Liquid Result Validated Structure (Absolute Config) DirectXRD->Result Deriv Derivatization (p-Bromobenzoate) Cryst Crystallization (Vapor Diffusion) Deriv->Cryst XRD X-ray Diffraction (Mo/Cu Source) Cryst->XRD Solve Structure Solution (Flack Parameter) XRD->Solve Solve->Result Ambiguity Ambiguity Check: Is Ring Flexible? NMR->Ambiguity Ambiguity->Deriv Flexible (High Risk) Mosher Mosher Ester Analysis Ambiguity->Mosher Rigid Mosher->Result Inferential

Caption: Decision matrix for structural validation. Red path indicates the recommended high-confidence workflow for flexible cyclic diols.

Part 4: Critical Interpretation of Data

The "Envelope" Problem

In 3-substituted cyclopentanes, the ring adopts an "envelope" conformation to minimize torsional strain.[1]

  • NMR View: The interconversion between envelope forms is often faster than the NMR time scale, resulting in averaged

    
     values (e.g., 
    
    
    
    Hz for both cis and trans).
  • X-ray View: The crystal lattice "freezes" the molecule in its lowest energy conformation.[1] For the bis-p-bromobenzoate derivative, the bulky ester groups will lock the ring into a specific puckering mode, allowing precise measurement of the torsion angles

    
     and unambiguous assignment of the methyl group's orientation relative to the esters.
    
Self-Validating Protocol (Trustworthiness)

To ensure the X-ray result is valid:

  • Elemental Analysis: Confirm the crystal matches the derivative formula (e.g.,

    
    ).
    
  • R-Factor: A final

    
     value 
    
    
    
    indicates a high-quality model.[1]
  • Displacement Ellipsoids: Check for high thermal motion in the cyclopentane ring; if present, collect data at lower temperature (100 K).

References

  • Flack, H. D. (1983).[1] "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A. Link

  • Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). "A Practical Guide to Mosher's Acid Analysis". Nature Protocols. Link[2]

  • PubChem. "3-Methylcyclopentane-1,2-diol Compound Summary".[1][7][8] National Library of Medicine.[1] Link

  • Spek, A. L. (2003).[1] "Single-Crystal Structure Validation with the Program PLATON". Journal of Applied Crystallography. Link

Sources

Comparative Analysis of Cyclopentane Diol Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Carbocyclic Advantage

In the landscape of nucleoside analogues and transition-state mimics, the cyclopentane diol scaffold represents a critical bioisostere of the furanose ring found in natural RNA/DNA. Unlike traditional nucleosides, where the base is attached via a labile


-glycosidic bond, cyclopentane derivatives utilize a hydrolytically stable C-N bond .

This guide objectively compares the biological performance of cyclopentane diol-based therapeutics (specifically carbocyclic nucleosides like Entecavir and Aristeromycin) against their furanose and oxathiolane counterparts. The analysis focuses on metabolic stability, ring conformation effects on kinase affinity, and resistance profiles.

Structural & Stereochemical Basis of Activity

The biological potency of cyclopentane diols is governed by their ability to mimic the "North" (


) or "South" (

) puckering of ribose.
Scaffold Comparison: Carbocycle vs. Heterocycle

The substitution of the ring oxygen with a methylene group (


) fundamentally alters the electronic and steric profile of the molecule.
FeatureFuranose (Ribose/Deoxyribose)Cyclopentane Diol ScaffoldBiological Impact
Bond Type

-Glycosidic (Hemiaminal ether)
C-N (Amine)Stability: Cyclopentanes are immune to phosphorylase-mediated cleavage.
Ring Pucker Flexible (Pseudorotation)RestrictedBinding: Pre-organizes the inhibitor for kinase active sites.
H-Bonding Ring Oxygen accepts H-bondsMethylene is inertSolvation: Altered desolvation penalty upon enzyme binding.
Metabolism Susceptible to depurinationResistant to depurinationHalf-life: Extended intracellular half-life of the triphosphate form.
Stereochemical Criticality

The relative configuration of the hydroxyl groups (cis vs. trans) dictates target specificity.

  • (1R, 2S)-cis-diol: Mimics the 2',3'-hydroxyls of ribose (crucial for adenosine deaminase recognition).

  • (1R, 3S)-trans-diol: Often found in modified scaffolds like Entecavir (where the 3'-OH is positioned to allow chain termination or steric hindrance).

Case Study: Antiviral Potency (HBV)

Comparator: Entecavir (Cyclopentyl) vs. Lamivudine (Oxathiolane)

Entecavir represents the gold standard of cyclopentane scaffold application. Its exocyclic double bond and cyclopentane ring provide a distinct resistance profile compared to Lamivudine.

Quantitative Performance Data

Data synthesized from comparative clinical and in vitro studies [1][2].

MetricEntecavir (ETV)Lamivudine (LAM)Mechanism of Difference
IC50 (HBV DNA) 0.004 µM0.06 - 0.15 µMETV triphosphate binds with higher affinity to HBV polymerase.
Genetic Barrier High (Requires 3 mutations)Low (Single M204V/I mutation)The cyclopentyl ring creates steric clashes in mutant polymerases that LAM permits.
Resistance (Yr 5) < 1.2% (in nucleoside-naive)~70%The rigid cyclopentane scaffold prevents the "steric fit" accommodation seen in LAM resistance.
Intracellular

15 hours (Triphosphate)17-19 hoursComparable, but ETV accumulates to higher effective levels relative to its Ki.
Mechanistic Pathway: Kinase Activation

The biological activity relies on the cellular machinery converting the prodrug (nucleoside) into the active triphosphate. The cyclopentane scaffold must be recognized by cellular kinases despite lacking the ring oxygen.

KinaseActivation Prodrug Cyclopentane Diol (e.g., Entecavir) Entry Cellular Entry (hCNT/hENT Transporters) Prodrug->Entry MP Monophosphate (Rate Limiting Step) Entry->MP Deoxycytidine Kinase (dCK) DP Diphosphate MP->DP NMP Kinase TP Triphosphate (Active Metabolite) DP->TP NDP Kinase Target Viral Polymerase Inhibition TP->Target Competitive Binding DNA Chain Termination Target->DNA

Figure 1: Intracellular activation pathway of cyclopentane nucleosides. Note that the initial phosphorylation by dCK is often the rate-limiting step, influenced heavily by the stereochemistry of the hydroxymethyl group on the cyclopentane ring.

Enzyme Inhibition: The Aristeromycin Effect

Comparator: Aristeromycin (Carbocyclic Adenosine) vs. Adenosine[1]

While Entecavir targets viral polymerase, Aristeromycin utilizes the cyclopentane diol scaffold to inhibit S-adenosylhomocysteine (SAH) hydrolase.

  • Mechanism: The enzyme attempts to oxidize the 3'-hydroxyl. In natural adenosine, this proceeds via a transient ketone. The cyclopentane ring of Aristeromycin allows binding but alters the redox potential and hydrolytic susceptibility, effectively trapping the enzyme [3].

  • Toxicity Note: Unlike the viral-specific Entecavir, Aristeromycin shows significant cytotoxicity because the cyclopentane scaffold is too good a mimic for host enzymes, leading to off-target phosphorylation.

Experimental Protocols (Self-Validating)

To verify the stability and activity of a novel cyclopentane diol derivative, the following protocols should be employed.

Protocol A: Enzymatic Stability Assay (Phosphorylase Resistance)

Purpose: To confirm the metabolic stability advantage of the carbocyclic scaffold over furanose nucleosides.

Reagents:

  • Purine Nucleoside Phosphorylase (PNP) (human or bacterial).

  • Phosphate Buffer (50 mM, pH 7.4).

  • Control: Inosine (Positive control for cleavage).

  • Test Compound: Cyclopentane derivative (100 µM).

Workflow:

  • Baseline: Dissolve test compound and Inosine in buffer to 100 µM. Inject 10 µL into HPLC to establish

    
     peak area.
    
  • Incubation: Add 0.1 units of PNP to the solution. Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add equal volume ice-cold methanol to precipitate enzyme. Centrifuge (10,000 x g, 5 min).

  • Analysis: Analyze supernatant via HPLC (C18 column, Gradient 0-30% MeCN in Water).

  • Validation Criteria:

    • Inosine Control: Must show >50% degradation to Hypoxanthine within 30 mins.

    • Test Compound: Should show <5% degradation over 120 mins to confirm "Carbocyclic Stability."

Protocol B: Viral Inhibition Assay (EC50 Determination)

Purpose: To determine the biological potency against HBV or HIV.

Workflow:

  • Seeding: Plate HepG2.2.15 cells (stably transfected with HBV) in 96-well plates (

    
     cells/well).
    
  • Treatment: After 24h, treat cells with serial dilutions of the Cyclopentane Diol derivative (0.001 µM to 100 µM). Include Entecavir as a reference standard.

  • Incubation: Incubate for 6 days, refreshing media + drug on Day 3.

  • DNA Extraction: Extract extracellular viral DNA using a commercial silica-column kit.

  • qPCR: Quantify HBV DNA copies using real-time PCR (Primers for S-gene).

  • Cytotoxicity Counter-Screen (CC50): In parallel plates, assess cell viability using an MTT or CellTiter-Glo assay to ensure viral reduction isn't due to cell death.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic equation.

    • Validation: The EC50 of Entecavir must fall within 3-fold of historical lab averages (typically ~3-10 nM).

Visualization: Metabolic Stability Logic

The following diagram illustrates why the cyclopentane scaffold persists in the cellular environment compared to natural nucleosides.

StabilityComparison cluster_0 Natural Nucleoside (Furanose) cluster_1 Cyclopentane Scaffold Nuc Ribose-Base (O-Glycosidic Bond) Cleavage Bond Cleavage Nuc->Cleavage Attack Enz Phosphorylase (PNP) Enz->Cleavage Base Free Base (Recycled/Excreted) Cleavage->Base Carbo Cyclopentane-Base (C-N Bond) Block No Reaction (Steric/Electronic Resistance) Carbo->Block Enz2 Phosphorylase (PNP) Enz2->Block Ineffective Active Maintains Integrity for Kinase Activation Block->Active

Figure 2: The metabolic stability divergence. The C-N bond of the cyclopentane scaffold resists phosphorylase attack, preserving the pharmacophore for phosphorylation.

References

  • Lai, C. L., et al. (2006). "A comparison of entecavir and lamivudine for HBeAg-positive chronic hepatitis B." New England Journal of Medicine, 354(10), 1001-1010. Link

  • Matthews, S. J. (2006).[2] "Entecavir for the treatment of chronic hepatitis B infection."[2][3][4][5] Clinical Therapeutics, 28(2), 184-203. Link

  • Parry, R. J., et al. (1991). "Aristeromycin biosynthesis. Investigations of the origin of the cyclopentane ring." Journal of the American Chemical Society, 113(5), 1849-1850. Link

  • Schneller, S. W. (2002). "Carbocyclic Nucleosides." Current Topics in Medicinal Chemistry, 2(10), 1087-1092. Link

Sources

A Comparative Guide to the Synthesis of 3-Methyl-1,2-cyclopentanediol: Strategies, Stereocontrol, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the primary synthetic routes to 3-Methyl-1,2-cyclopentanediol, a valuable chiral building block in organic synthesis. We will dissect the methodologies, focusing on the principles of stereocontrol that govern the formation of its various stereoisomers. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a synthetic pathway.

Introduction: The Significance of 3-Methyl-1,2-cyclopentanediol

3-Methyl-1,2-cyclopentanediol is a five-membered carbocyclic diol with three stereocenters, making a total of eight possible stereoisomers.[1] The precise spatial arrangement of its methyl and hydroxyl groups is critical, as it serves as a versatile chiral precursor for the synthesis of complex natural products and pharmaceuticals. The core challenge in its synthesis lies in controlling the relative and absolute stereochemistry of these three centers. The primary retrosynthetic disconnections lead to two main precursor classes: 3-methylcyclopentene and 3-methyl-1,2-cyclopentanedione. This guide will compare the synthetic strategies originating from these precursors, with a strong emphasis on diastereoselective and enantioselective approaches.

Synthetic Strategies and Mechanistic Insights

The choice of synthetic route is fundamentally dictated by the desired stereoisomer of the final diol product. The two most common strategies involve the dihydroxylation of an alkene precursor or the reduction of a diketone.

Route 1: Diastereoselective Dihydroxylation of 3-Methylcyclopentene

The most direct approach to installing the 1,2-diol functionality is through the oxidation of the double bond of 3-methylcyclopentene. The stereochemical outcome of this reaction—whether it yields a cis (syn-addition) or trans (anti-addition) diol—is entirely dependent on the chosen reagent and mechanism.

syn-Dihydroxylation introduces both hydroxyl groups to the same face of the alkene. This is typically achieved using potent oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

Causality of Stereoselection: The mechanism involves a concerted [3+2] cycloaddition of the oxidant to the alkene, forming a cyclic intermediate (e.g., a cyclic osmate ester).[2][3] Subsequent hydrolysis cleaves the metal-oxygen bonds, releasing the cis-diol. Because both C-O bonds are formed in a single step from the same side of the original double bond, a syn-addition is guaranteed.[3][4] When starting with racemic 3-methylcyclopentene, this process yields a mixture of diastereomeric cis-diols.

Key Reagents and Considerations:

  • Osmium Tetroxide (OsO₄): This is the most reliable reagent for high yields of cis-diols. Due to its high cost and toxicity, it is almost always used in catalytic amounts with a stoichiometric co-oxidant, such as N-Methylmorpholine N-oxide (NMO), to regenerate the Os(VIII) species (the Upjohn dihydroxylation).[3]

  • Potassium Permanganate (KMnO₄): A less expensive alternative, but it must be used under cold, alkaline conditions to prevent over-oxidation and cleavage of the diol. Yields are often lower and side-product formation is more common compared to OsO₄.

To generate trans-diols, a stepwise approach is required that involves addition from opposite faces of the original double bond. The classic method is a two-step sequence involving epoxidation followed by acid-catalyzed hydrolysis.

Causality of Stereoselection:

  • Epoxidation: The alkene is first treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This is a syn-addition of an oxygen atom.

  • Hydrolysis: The epoxide is then subjected to acid-catalyzed ring-opening with water. Protonation of the epoxide oxygen activates it for nucleophilic attack. Water, as the nucleophile, attacks one of the electrophilic carbons from the face opposite the C-O bond, proceeding via an Sₙ2-like mechanism.[5] This backside attack results in an inversion of configuration at the attacked carbon, leading to the overall anti-addition of the two hydroxyl groups and the formation of a trans-diol.[2][5]

Route 2: Reduction of 3-Methyl-1,2-cyclopentanedione

An alternative pathway begins with 3-methyl-1,2-cyclopentanedione, a commercially available starting material.[6] The diol is formed by the reduction of the two ketone functionalities.

Causality of Stereoselection: Standard hydride reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can readily reduce the diketone. However, this approach offers poor stereocontrol. The hydride can attack each carbonyl from either face, typically leading to a complex mixture of cis and trans diastereomers. While methods for the stereoselective reduction of the precursor dione exist, they often require chiral auxiliaries or more complex catalytic systems.[7] This route is generally less favored when a specific stereoisomer is the target.

Asymmetric Synthesis: Achieving Enantiocontrol

For applications in drug development, obtaining a single enantiomer is often essential. This requires an asymmetric approach.

Sharpless Asymmetric Dihydroxylation: The most powerful method for producing enantiomerically enriched cis-diols is the Sharpless Asymmetric Dihydroxylation. This modification of the OsO₄-catalyzed reaction incorporates a chiral ligand to control the facial selectivity of the cycloaddition.[3]

  • Mechanism of Enantioselection: The chiral ligands, typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD), coordinate to the osmium center. This creates a chiral binding pocket that preferentially accommodates one face of the prochiral alkene over the other, directing the [3+2] cycloaddition to occur from a specific direction and thus producing one enantiomer of the diol in excess.[3] Commercially available reagent mixtures, known as AD-mix-α (using a DHQ-based ligand) and AD-mix-β (using a DHQD-based ligand), provide opposite enantiomers of the product diol.

Visualization of Synthetic Pathways

The following diagrams illustrate the primary strategic approaches to the synthesis of 3-Methyl-1,2-cyclopentanediol.

Synthetic_Pathways Start_Alkene 3-Methylcyclopentene Epoxide 3-Methyl-1,2-epoxycyclopentane Start_Alkene->Epoxide 1. m-CPBA cis_Diol cis-3-Methyl-1,2-cyclopentanediol Start_Alkene->cis_Diol OsO₄ / NMO (syn-addition) Start_Diketone 3-Methyl-1,2-cyclopentanedione Diol_Mix Mixture of Diol Stereoisomers Start_Diketone->Diol_Mix NaBH₄ trans_Diol trans-3-Methyl-1,2-cyclopentanediol Epoxide->trans_Diol 2. H₃O⁺ (anti-addition) Stereocontrol_in_Dihydroxylation cluster_syn syn-Addition Pathway cluster_anti anti-Addition Pathway syn_start 3-Methylcyclopentene syn_intermediate Cyclic Osmate Ester syn_start->syn_intermediate OsO₄ syn_product cis-Diol syn_intermediate->syn_product Hydrolysis anti_start 3-Methylcyclopentene anti_intermediate Epoxide Intermediate anti_start->anti_intermediate m-CPBA anti_product trans-Diol anti_intermediate->anti_product H₃O⁺ (Backside Attack)

Caption: Mechanistic basis for stereocontrol in dihydroxylation reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes the key performance indicators for the discussed synthetic methodologies, providing a basis for objective comparison.

Methodology Starting Material Key Reagents Stereochemical Outcome Advantages Disadvantages
Upjohn Dihydroxylation 3-MethylcyclopenteneCatalytic OsO₄, NMOcis-Diol (syn-addition)High yields, reliable, excellent diastereoselectivity.OsO₄ is toxic and expensive; requires careful handling.
Sharpless Asymmetric Dihydroxylation 3-MethylcyclopenteneCatalytic OsO₄, AD-mixEnantioenriched cis-DiolHigh enantioselectivity (often >95% ee), predictable stereochemistry.Reagents are expensive; reaction can be sensitive to substrate.
Permanganate Dihydroxylation 3-MethylcyclopenteneCold, dilute KMnO₄, NaOHcis-Diol (syn-addition)Inexpensive reagents.Lower yields, risk of over-oxidation, produces MnO₂ waste.
Epoxidation & Hydrolysis 3-Methylcyclopentene1. m-CPBA2. H₃O⁺trans-Diol (anti-addition)Good diastereoselectivity, uses common lab reagents.Two-step process, peroxy acids can be hazardous.
Diketone Reduction 3-Methyl-1,2-cyclopentanedioneNaBH₄ or LiAlH₄Mixture of stereoisomersCommercially available starting material. [6][8]Poor stereocontrol, leads to product mixtures requiring separation.

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should always consult primary literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: syn-Dihydroxylation of 3-Methylcyclopentene via Upjohn Conditions

Objective: To synthesize cis-3-Methyl-1,2-cyclopentanediol.

Materials:

  • 3-Methylcyclopentene (1.0 equiv)

  • N-Methylmorpholine N-oxide (NMO) (1.2 equiv)

  • Osmium tetroxide (2.5 wt% solution in tert-butanol, 0.01 equiv)

  • Acetone/Water (10:1 v/v)

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add a solution of 3-methylcyclopentene in a 10:1 mixture of acetone and water.

  • Add NMO to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the osmium tetroxide solution dropwise via syringe. The solution will typically turn dark brown.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes to reduce the osmate ester complex.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure cis-diol.

Trustworthiness: The reaction is self-validating through the color change upon addition of OsO₄ and the precipitation of MnO₂ if KMnO₄ were used. TLC analysis provides a clear indication of reaction completion. The quenching step is critical for both safety (destroying residual oxidant) and workup.

Protocol 2: anti-Dihydroxylation via Epoxidation and Acid-Catalyzed Hydrolysis

Objective: To synthesize trans-3-Methyl-1,2-cyclopentanediol.

Step A: Epoxidation

  • Dissolve 3-methylcyclopentene (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.

  • Add m-CPBA (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the alkene.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

  • Extract the mixture with DCM, wash the combined organic layers with NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the crude epoxide, which can be used directly in the next step.

Step B: Hydrolysis

  • Dissolve the crude epoxide from Step A in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add a catalytic amount of sulfuric acid (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC until the epoxide is consumed.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the pure trans-diol.

Expertise Insight: The choice of a two-step anti-dihydroxylation is a deliberate one to overcome the inherent facial bias of concerted syn-addition methods. [2][5]The Sₙ2-type ring-opening is a classic and reliable transformation for inverting stereochemistry at one of the carbons, providing access to the complementary diastereomer not available from direct oxidation.

Conclusion

The synthesis of 3-Methyl-1,2-cyclopentanediol offers a classic case study in stereocontrol. For the preparation of cis-diols, catalytic osmylation is the superior method, with the Sharpless Asymmetric Dihydroxylation being the gold standard for enantiopure compounds. For trans-diols, the epoxidation-hydrolysis sequence is a robust and effective strategy. The reduction of the corresponding diketone is generally a non-selective method best avoided unless a mixture of stereoisomers is acceptable. The selection of a specific route should be guided by the desired stereochemical outcome, cost considerations, and the scale of the synthesis.

References

  • Source: Google Patents (US2865962A)
  • Source: Google Patents (CN103086858A)
  • Title: Realisation of highly stereoselective dihydroxylation of a cyclopentene in the synthesis of (–)-aristeromycin Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Which reagents are necessary to prepare trans-1,2-cyclopentanediol from cyclopentene? Source: Study.com URL: [Link]

  • Title: (a) How many stereoisomers are possible for 3-methyl-1,2-cyclopentanediol? (b) Name the... Source: Homework.Study.com URL: [Link]

  • Title: ChemInform Abstract: Stereoselective Synthesis of 1-Methyl-1,2- and 1,3-Cyclopentanediols via γ-Lactones. Source: ResearchGate URL: [Link]

  • Title: 3-Methyl-1,2-cyclopentanedione | C6H8O2 | CID 61209 Source: PubChem URL: [Link]

  • Title: First Direct Synthesis of Optically Active 3-Methylcyclopentene Source: ResearchGate URL: [Link]

  • Title: 8.13: Dihydroxylation of Alkenes Source: Chemistry LibreTexts URL: [Link]

  • Title: Steps For a Dihydroxylation Reaction Source: YouTube URL: [Link]

  • Title: Dihydroxylation Source: Wikipedia URL: [Link]

  • Title: Selective synthesis of 3-methyl-2-cyclopentenone via intramolecular aldol condensation of 2,5-hexanedione with γ-Al2O3/AlOOH nanocomposite catalyst Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

3-Methyl-1,2-cyclopentanediol: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the disposal and handling procedures for 3-Methyl-1,2-cyclopentanediol .

Note on Chemical Identity: This guide specifically addresses 3-Methyl-1,2-cyclopentanediol (CAS: 27583-37-5).[1][2][3][4][5]

  • Critical Check: Ensure you are not confusing this with its oxidized analog, 3-Methyl-1,2-cyclopentanedione (Cyclotene/Maple Lactone, CAS: 765-70-8 or 80-71-7), which is a common flavoring agent.[5] While disposal protocols are similar, regulatory reporting requires precise CAS verification.

Chemical Identity & Waste Classification

Before initiating disposal, verify the waste stream properties against the specific chemical characteristics of the diol form.

ParameterSpecification
Chemical Name 3-Methyl-1,2-cyclopentanediol
CAS Number 27583-37-5
Molecular Formula C₆H₁₂O₂
Physical State Viscous liquid or waxy solid (Stereoisomer dependent)
Solubility Soluble in water and polar organic solvents
Hazard Classification Irritant (Eye Irrit. 2) ; H319
RCRA Status Not P-listed or U-listed.[5] Regulated as Non-Halogenated Organic Waste .
Waste Stream Characterization[5]
  • Pure Substance: Classify as non-regulated organic solid/liquid waste unless mixed with hazardous solvents.

  • Solution Waste: If dissolved in solvents (e.g., Methanol, Acetonitrile), the waste code is determined by the solvent (e.g., F003 for ignitable non-halogenated solvents).[5]

  • Aqueous Waste: Due to high Chemical Oxygen Demand (COD), do not discharge to sewer even if water-soluble.

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous incompatibility reactions in the central waste accumulation area.

Segregation Logic
  • Incompatible with: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates).

  • Reaction Risk: Exothermic oxidation converting the diol back to the dione or breaking the ring structure, potentially generating heat and pressure.

Segregation_Logic Waste 3-Methyl-1,2-cyclopentanediol Waste Check_State Is it Solid or Liquid? Waste->Check_State Check_Solvent Is it dissolved in a solvent? Check_State->Check_Solvent Liquid Solid_Bin Solid Waste Bin (Label: Non-Haz Organic) Check_State->Solid_Bin Solid/Waxy Liquid_Check Check Solvent Type Check_Solvent->Liquid_Check Yes NonHalogenated Non-Halogenated Waste Carboy (e.g., MeOH mixture) Check_Solvent->NonHalogenated Pure Liquid Halogenated Halogenated Waste Carboy (e.g., DCM mixture) Liquid_Check->Halogenated Contains Halogens Liquid_Check->NonHalogenated No Halogens

Figure 1: Waste segregation decision tree ensuring compliance with halogenated vs. non-halogenated waste streams.

Disposal Procedures

A. Small-Scale Laboratory Disposal (< 1 kg)

For routine disposal of research quantities:

  • Collection:

    • Solids: Collect in a wide-mouth HDPE jar. Label as "Non-Hazardous Organic Solid" (unless contaminated).

    • Liquids: Collect in a chemically resistant carboy (HDPE or Glass). Ensure the container is rated for the solvent carrier if applicable.

  • Labeling:

    • Must include the full chemical name (no abbreviations).

    • Check "Irritant" hazard box if the concentration is >1%.

    • List all solvent constituents by % volume.

  • Storage:

    • Store in a cool, dry area away from oxidizers.

    • Cap tightly to prevent moisture absorption (hygroscopic nature).

B. Spill Cleanup Protocol

In the event of a spill, follow this containment workflow to minimize exposure and environmental impact.

  • PPE Required: Nitrile gloves, safety goggles, and lab coat. (Respiratory protection if dust/aerosol is generated).[6]

  • Containment:

    • Solid Spill: Do not dry sweep if dust is generated. Use a wet wipe or damp paper towel to pick up.

    • Liquid Spill: Absorb with inert material (vermiculite, sand, or commercial organic spill pads).

  • Decontamination:

    • Wash the surface with a detergent solution (soap and water) to remove sticky residues.

    • Collect all absorbent materials into the solid waste stream.

Final Disposal Methods (End-of-Life)

The preferred method for ultimate disposal is High-Temperature Incineration .

MethodSuitabilityNotes
Incineration Recommended Ensures complete destruction of the cyclic organic structure.[5]
Fuel Blending AcceptableSuitable if dissolved in high-BTU solvents (e.g., ethanol, acetone).[5]
Sewer/Drain Prohibited High biological oxygen demand (BOD) violates municipal wastewater permits.[5]
Landfill Not RecommendedLeaching potential due to high water solubility.[5]
Regulatory Framework (USA)[5]
  • EPA/RCRA: Not a specifically listed hazardous waste (P or U list). However, the generator is responsible for determining if the mixture exhibits characteristics of ignitability (D001) or reactivity.

  • TSCA: Verify inventory status if producing or importing >100 kg/year .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33945, 3-Methylcyclopentane-1,2-diol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][5]

Sources

Personal protective equipment for handling 3-Methyl-1,2-cyclopentanediol

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 27583-37-5 | Signal Word: WARNING (Conservative Classification)

Strategic Safety Assessment

Senior Scientist Note: Do not confuse this compound with its oxidized analog, 3-Methyl-1,2-cyclopentanedione (Maple Lactone, CAS 765-70-8), which is a solid. 3-Methyl-1,2-cyclopentanediol is typically a viscous liquid or low-melting solid. While some vendors classify it as non-hazardous under GHS, its diol functionality poses inherent risks of eye irritation (H319) and potential skin sensitization. This guide adopts a "Prudent Avoidance" protocol, elevating safety standards beyond the minimum regulatory requirement to ensure data integrity and researcher safety.

Physicochemical Hazard Context
  • Physical State: Viscous liquid or semi-solid (hygroscopic).

  • Primary Risk: Ocular irritation due to high polarity and hydrogen bonding capability.

  • Secondary Risk: Contamination. As a diol, it is prone to absorbing atmospheric moisture, which can ruin stoichiometry in sensitive drug development syntheses (e.g., esterifications or urethane formation).

Personal Protective Equipment (PPE) Matrix

This matrix defines the barrier protection required based on the operational scale.

PPE ComponentStandard Handling (<100 g)Bulk / Synthesis Scale (>100 g or Heating)Technical Rationale
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesCritical: Diols are difficult to flush from eyes due to viscosity. Safety glasses are insufficient against liquid splashes.
Hand Protection Nitrile Gloves (0.11 mm / 4 mil)Double Gloving: Nitrile (Inner) + Extended Cuff Nitrile (Outer)Standard nitrile offers excellent resistance to aliphatic alcohols. Double gloving prevents permeation during prolonged contact.
Body Protection Lab Coat (Cotton/Poly blend)Chemical Resistant Apron (Tyvek or PVC)Viscous liquids cling to fabric. An apron prevents saturation of the lab coat during bulk transfer.
Respiratory Fume Hood (Face velocity: 100 fpm)Half-mask Respirator (OV/P95 Cartridge)Required only if heating above 60°C or generating aerosols. Vapor pressure is low at RT.

Operational Workflow & Handling Protocols

Phase A: Receipt & Storage (Integrity Preservation)
  • Inspection: Upon receipt, verify the physical state. If the material has solidified (supercooled), do not chip or scrape it, as this generates static and particulate aerosols.

  • Environment: Store in a cool, dry place (2–8°C recommended for long-term stability).

  • Seal: Purge headspace with Nitrogen or Argon before resealing.

    • Why? Oxidation can slowly convert the diol to the dione (yellowing the material), and moisture absorption alters the molecular weight equivalent.

Phase B: Weighing & Dispensing (The "Viscosity Protocol")

Objective: Accurate mass transfer without cross-contamination.

  • Thermal Conditioning: If the material is too viscous or solid, warm the container in a water bath at 40°C for 15 minutes.

    • Caution: Loosen the cap slightly to prevent pressure buildup.

  • Transfer Method: Use a wide-bore glass pipette or a positive-displacement pipette.

    • Avoid: Standard air-displacement pipettes (P1000), as the viscosity leads to significant under-pipetting errors.

  • Gravimetric Verification: Always weigh by difference (tare container

    
     add liquid 
    
    
    
    re-weigh). Do not rely on volumetric measurements for viscous diols.
Phase C: Reaction Setup
  • Solvent Compatibility: Highly soluble in water, ethanol, and DCM.

  • Exotherm Control: When reacting with acyl chlorides or isocyanates, add the reagent to the diol solution dropwise at 0°C. The hydroxyl groups are nucleophilic and can generate rapid exotherms.

Emergency Response & Disposal

Spill Management (Decision Logic)

Scenario: 50 mL spill on benchtop.

  • Isolate: Alert nearby personnel.

  • Contain: Apply Vermiculite or Universal Absorbent Pads .

    • Note: Do not use paper towels initially; the viscous liquid will smear, expanding the contamination zone.

  • Clean: Scoop absorbed material into a hazardous waste bag. Scrub the surface with soap and water (diols are water-soluble).

  • Decontaminate: Wipe with 70% Ethanol to remove sticky residue.

Waste Disposal Plan
Waste StreamClassificationMethod
Primary Waste Non-Halogenated OrganicIncineration. Do not pour down the drain despite water solubility (high BOD load).
Contaminated Solids Hazardous Solid WasteDouble-bagged in polyethylene.
Rinsate Aqueous OrganicCollect first 3 rinses of glassware into organic waste; subsequent washes to sewer (if permitted).

Visualized Safety Logic

Diagram 1: PPE Selection & Hazard Response

This logic tree guides the researcher through safety decisions based on the physical state and operation.

PPE_Logic Start Start: Handling 3-Methyl-1,2-cyclopentanediol State_Check Check Physical State Start->State_Check Liquid Viscous Liquid State_Check->Liquid Ambient Solid Solid / Frozen State_Check->Solid Cold Storage Task_Check Task Type Liquid->Task_Check Melt Warm to 40°C (Water Bath) Solid->Melt To Liquefy Standard Standard Transfer (<100g) Task_Check->Standard Heat Heating / Aerosol Generation Task_Check->Heat PPE_Level1 PPE LEVEL 1: Splash Goggles + Nitrile Gloves + Lab Coat Standard->PPE_Level1 PPE_Level2 PPE LEVEL 2: Face Shield + Double Gloves + Fume Hood Heat->PPE_Level2 Melt->Liquid

Caption: Decision matrix for selecting appropriate PPE based on the physical state of the reagent and the intended experimental procedure.

Diagram 2: Operational Workflow (Cradle-to-Grave)

This workflow ensures integrity from storage to disposal.

Workflow Storage Storage (2-8°C, Inert Gas) Prep Prep (Warm to 40°C if solid) Storage->Prep Retrieval Dispense Dispense (Positive Displacement) Prep->Dispense Liquefied Dispense->Storage Reseal & Purge Reaction Reaction (Exotherm Control) Dispense->Reaction Synthesis Waste Disposal (Non-Hal Organic) Reaction->Waste Post-Exp

Caption: Step-by-step lifecycle management of 3-Methyl-1,2-cyclopentanediol in a laboratory setting.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33945, 3-Methylcyclopentan-1,2-diol. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.